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Core Science & Biosynthesis

Foundational

5-Bromo-6-fluoro-N-methylpicolinamide: Synthesis Pathways, Mechanistic Insights, and Late-Stage Functionalization

Executive Summary The compound 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) is a highly versatile fluorinated heteroarene building block, frequently utilized in the development of kinase inhibitors, PARP mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) is a highly versatile fluorinated heteroarene building block, frequently utilized in the development of kinase inhibitors, PARP modulators, and other advanced pharmaceutical agents. The presence of the 6-fluoro substituent adjacent to the pyridine nitrogen, combined with the 5-bromo handle, provides a unique orthogonal reactivity profile for downstream cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

This technical guide critically examines the two primary synthetic paradigms for accessing this molecule: the highly scalable De Novo Aminolysis of a pre-functionalized ester, and the revolutionary Late-Stage C-H Fluorination utilizing Silver(II) fluoride. As a Senior Application Scientist, I will dissect the causality behind the experimental conditions, providing self-validating protocols designed to maximize chemoselectivity and yield.

Divergent Synthetic Strategies

The synthesis of 5-bromo-6-fluoro-N-methylpicolinamide can be approached from two distinct strategic vectors, depending on the availability of starting materials and the desired scale of production.

SyntheticRoutes A Methyl 5-bromo-6-fluoropicolinate (CAS: 1214336-44-3) C 5-Bromo-6-fluoro-N-methylpicolinamide (Target, CAS: 1616667-62-9) A->C Methylamine, MeOH (Aminolysis) B 5-Bromo-N-methylpicolinamide (Precursor) B->C AgF2, MeCN, RT (C-H Fluorination)

Figure 1: Divergent synthetic pathways for 5-Bromo-6-fluoro-N-methylpicolinamide.

Quantitative Pathway Comparison

To facilitate route selection, the following table summarizes the operational metrics of both pathways:

MetricPathway A: De Novo AminolysisPathway B: Late-Stage C-H Fluorination
Primary Reagents Methyl 5-bromo-6-fluoropicolinate, MeNH₂5-Bromo-N-methylpicolinamide, AgF₂
Solvent System Anhydrous Methanol (MeOH)Anhydrous Acetonitrile (MeCN)
Typical Yield 85 - 95%60 - 75%
Scalability High (Kilogram scale)Moderate (Gram scale)
Chemoselectivity Risk High (SNAr at 6-fluoro position)Low (Highly regioselective for α-position)
Environmental Impact Low (Benign byproducts)High (Stoichiometric Silver waste)

Pathway A: De Novo Aminolysis (The Industrial Standard)

The most robust and scalable method relies on the direct aminolysis of [1].

Mechanistic Causality & Experimental Design

While one might consider starting from 5-bromo-6-fluoropicolinic acid, the use of the methyl ester is a deliberate, field-proven choice. Carboxylic acids require expensive coupling reagents (e.g., HATU, EDC/HOBt) and generate stoichiometric waste. The methyl ester undergoes direct nucleophilic acyl substitution.

The Chemoselectivity Challenge: The 6-fluoro substituent on the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of both the pyridine nitrogen and the adjacent ester/amide group. If the reaction is heated, methylamine will attack the 6-position, displacing the fluoride to yield the undesired 5-bromo-6-(methylamino)-N-methylpicolinamide.

To ensure strict chemoselectivity for the ester carbonyl over the aryl fluoride, the reaction must be conducted at 0 °C to room temperature in a protic solvent like methanol, which stabilizes the tetrahedral intermediate via hydrogen bonding and accelerates aminolysis without providing the thermal energy required to cross the SNAr activation barrier.

Step-by-Step Protocol: Chemoselective Aminolysis

This protocol is a self-validating system: the absence of a distinct [M+H]+ peak corresponding to the SNAr byproduct in LC-MS confirms successful temperature control.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-6-fluoropicolinate (1.0 equiv, e.g., 10.0 g) in anhydrous methanol to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Dropwise, add a solution of methylamine (33% w/w in absolute ethanol, 1.15 equiv) via an addition funnel over 30 minutes. The slight excess ensures complete conversion while minimizing SNAr risk.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to slowly warm to room temperature (20-25 °C). Stir for 2–4 hours. Monitor reaction progression via LC-MS. The reaction is complete when the ester peak is consumed.

  • Workup & Purification: Concentrate the mixture under reduced pressure (bath temperature < 35 °C). The resulting crude solid can be triturated with cold hexanes/ethyl acetate (9:1) and filtered to afford pure 5-bromo-6-fluoro-N-methylpicolinamide as a white solid.

Pathway B: Late-Stage C-H Fluorination (The Discovery Route)

For late-stage functionalization or when the pre-functionalized ester is unavailable, direct C-H fluorination of 5-bromo-N-methylpicolinamide can be achieved using Silver(II) fluoride (AgF₂), a method pioneered by [2] and further expanded for complex molecules in [3].

Mechanistic Causality & Experimental Design

AgF₂ is a powerful, yet selective, single-electron oxidant. The reaction is highly regioselective for the position α to the pyridine nitrogen.

Why Acetonitrile (MeCN)? AgF₂ reacts violently with water and many organic solvents. MeCN is uniquely suited because it is oxidatively stable and weakly coordinates to the Ag(II) center, modulating its extreme reactivity. The Mechanism: The pyridine nitrogen coordinates to AgF₂. A Single Electron Transfer (SET) generates a localized pyridine radical cation. A subsequent fluorine transfer from the silver species to the α-position occurs, followed by deprotonation to restore aromaticity.

Mechanism S 5-Bromo-N-methylpicolinamide Ag1 AgF2 Coordination & Single Electron Transfer S->Ag1 Rad Pyridine Radical Cation Intermediate Ag1->Rad -AgF Ag2 Fluorine Transfer from AgF2 Rad->Ag2 Prod 5-Bromo-6-fluoro-N-methylpicolinamide Ag2->Prod -H+, -AgF

Figure 2: Radical-mediated C-H fluorination mechanism via AgF2 single-electron transfer.

Step-by-Step Protocol: AgF₂-Mediated C-H Fluorination

This protocol is highly sensitive to moisture. A self-validating execution requires the use of a nitrogen-filled glovebox; failure to exclude water results in the rapid generation of black AgO and HF gas, halting the reaction.

  • Glovebox Setup: Inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge an oven-dried 20 mL scintillation vial with 5-bromo-N-methylpicolinamide (1.0 equiv, 0.5 mmol) and AgF₂ (3.0 equiv, 1.5 mmol). Note: AgF₂ is a dark brown/black powder; ensure it is stored properly as it degrades in ambient air.

  • Solvent Addition: Add 5.0 mL of anhydrous Acetonitrile (MeCN) to the vial to achieve a 0.1 M substrate concentration.

  • Reaction Execution: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and stir vigorously (800 rpm) at room temperature for exactly 1 hour. The mixture will appear as a dark, heterogeneous suspension.

  • Quenching: Open the vial to air and immediately filter the crude mixture through a short pad of Celite to remove silver salts. Wash the Celite pad generously with Ethyl Acetate (15 mL).

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (10 mL) to neutralize any trace HF generated. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound.

References

  • PubChem. Methyl 5-bromo-6-fluoropicolinate (CID 46311210). National Center for Biotechnology Information. Retrieved from:[Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Retrieved from:[Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Retrieved from:[Link]

Exploratory

5-Bromo-6-fluoro-N-methylpicolinamide: A Comprehensive Technical Guide to Properties, Synthesis, and Orthogonal Reactivity in Drug Design

Executive Summary In the landscape of modern drug discovery, di-halogenated pyridine scaffolds serve as highly versatile molecular building blocks. 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9)[1] is a specia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, di-halogenated pyridine scaffolds serve as highly versatile molecular building blocks. 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9)[1] is a specialized intermediate that offers highly predictable, orthogonal reactivity. By strategically positioning a bromine atom at the C5 position and a fluorine atom at the C6 position, alongside an N-methylcarboxamide directing group, this molecule provides researchers with a dual-axis framework for late-stage functionalization. This whitepaper details the physicochemical properties, mechanistic synthesis, and application workflows of this critical intermediate.

Molecular Architecture & Physicochemical Profiling

The structural logic of 5-bromo-6-fluoro-N-methylpicolinamide is dictated by the electronic push-and-pull of its substituents. The pyridine nitrogen acts as an inherent electron-withdrawing group (EWG), depleting electron density from the aromatic ring.

  • C6-Fluorine Activation: The highly electronegative fluorine atom at the C6 position further withdraws electron density via induction. Because the C6 position is adjacent to the pyridine nitrogen, the resulting intermediate in a Nucleophilic Aromatic Substitution (SNAr) reaction (the Meisenheimer complex) is highly stabilized.

  • C5-Bromine Lability: The C5-Br bond is significantly weaker and more polarizable than the C6-F bond. This thermodynamic difference establishes a strict hierarchy of reactivity: the C5 position is primed for oxidative addition by transition metals (e.g., Palladium or Copper), while the C6 position remains inert under cross-coupling conditions but highly reactive toward nucleophiles.

Quantitative Data Summary
ParameterSpecification
IUPAC Name 5-bromo-6-fluoro-N-methylpyridine-2-carboxamide
CAS Registry Number 1616667-62-9[1]
Molecular Formula C7H6BrFN2O[2]
Molecular Weight 233.04 g/mol
Primary Acid Precursor 5-Bromo-6-fluoropicolinic acid (CAS: 1211588-89-4)[3]
Primary Ester Precursor Methyl 5-bromo-6-fluoropicolinate (CAS: 1214336-44-3)[4]
C5 Reactivity Profile Oxidative addition (Pd/Cu-catalyzed cross-coupling)
C6 Reactivity Profile Nucleophilic Aromatic Substitution (SNAr)

Strategic Synthesis & Mechanistic Causality

The synthesis of 5-bromo-6-fluoro-N-methylpicolinamide requires careful circumvention of the zwitterionic nature of its primary precursor, 5-bromo-6-fluoropicolinic acid[3]. Direct amidation using standard coupling reagents (e.g., HATU, EDC) can suffer from poor atom economy and difficult purification profiles on a process scale. Furthermore, the use of harsh chlorinating agents like thionyl chloride (SOCl2) to form an acid chloride can lead to unwanted side reactions on the electron-deficient pyridine ring or degradation of the product.

To resolve this, a mixed anhydride activation strategy is employed[5]. By reacting the carboxylic acid with ethyl chloroformate in the presence of a non-nucleophilic base, the acid is converted into a highly electrophilic mixed anhydride under mild conditions. This intermediate can then be cleanly intercepted by methylamine.

Synthesis_Pathway SM 5-Bromo-6-fluoropicolinic acid (CAS: 1211588-89-4) MA Mixed Anhydride Intermediate SM->MA ClCO2Et, DIPEA THF, 70°C to RT PROD 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) MA->PROD MeNH2, K2CO3 DMSO, RT C5 C5 Position Pd-Catalyzed Coupling PROD->C5 Reacts at Bromine C6 C6 Position SNAr Displacement PROD->C6 Reacts at Fluorine

Synthetic pathway and orthogonal reactivity sites of 5-Bromo-6-fluoro-N-methylpicolinamide.

Experimental Methodology: A Self-Validating Protocol

The following step-by-step methodology is adapted from validated fluoroalkylation and fluorination workflows[5], designed with built-in analytical checkpoints to ensure protocol trustworthiness.

Phase 1: Mixed Anhydride Formation
  • Preparation: Suspend 5-bromo-6-fluoropicolinic acid (1.0 equiv)[3] in anhydrous Tetrahydrofuran (THF) to achieve a concentration of ~0.05 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated in the next step without competing for the electrophilic carbonyl center.

  • Activation: Heat the suspension to 70 °C. Once equilibrated, add ethyl chloroformate (ClCO2Et, 1.1 equiv) dropwise over 3 minutes[5].

  • Incubation: Maintain the reaction at 70 °C for 1 hour, then allow it to cool to room temperature and stir for an additional 12 hours[5].

    • Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The presence of a mass peak corresponding to methyl 5-bromo-6-fluoropicolinate (m/z ~234)[6] confirms the successful formation and subsequent methanolysis of the mixed anhydride.

  • Isolation: Add a 7-fold volumetric excess of H2O to precipitate the crude mixed anhydride as a tan solid. Collect via vacuum filtration and wash twice with H2O[5].

Phase 2: Amidation
  • Solvation: Dissolve the crude intermediate in anhydrous Dimethyl Sulfoxide (DMSO)[5].

    • Causality: DMSO is a highly polar aprotic solvent that strips the solvation shell from the incoming nucleophile, dramatically accelerating the acyl substitution rate.

  • Nucleophilic Attack: Add K2CO3 (2.0 equiv) followed by methylamine (either as a gas or a concentrated solution).

    • Causality: K2CO3 ensures the amine remains completely deprotonated and highly nucleophilic, preventing the formation of unreactive ammonium salts.

  • Completion & Recovery: Stir at room temperature until complete.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should indicate the disappearance of the intermediate and the emergence of a more polar, UV-active product spot.

  • Final Isolation: Precipitate the crude 5-bromo-6-fluoro-N-methylpicolinamide as a white solid using water, and purify via recrystallization or flash chromatography as required[5].

Orthogonal Reactivity in Late-Stage Functionalization

In drug discovery, the ability to sequentially modify a core scaffold without protecting groups is invaluable. 5-Bromo-6-fluoro-N-methylpicolinamide is engineered for this exact purpose.

  • First-Stage Functionalization (C5): The molecule is typically subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling first. The Palladium catalyst selectively inserts into the weaker C5-Br bond, allowing for the introduction of diverse aryl or amine groups.

  • Second-Stage Functionalization (C6): Following C5 modification, the C6-F bond can be displaced via SNAr using oxygen, nitrogen, or sulfur nucleophiles. This is often used during lead optimization to fine-tune the lipophilicity (LogP) and topological polar surface area (TPSA) of the drug candidate.

Drug_Discovery_Workflow N1 Target Identification & Scaffold Selection N2 Hit Generation (Incorporating C7H6BrFN2O) N1->N2 Scaffold Integration N3 Lead Optimization (Tuning pKa via C6-F SNAr) N2->N3 Orthogonal Functionalization N4 Preclinical Candidate (Enhanced Metabolic Stability) N3->N4 ADMET Profiling

Integration of di-halogenated pyridine scaffolds into the drug discovery workflow.

References

  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions (Dissertation detailing the synthesis of fluorinated picolinamides). eScholarship.org.[Link]

  • 5-Bromo-6-fluoro-N-methyl-2-pyridinecarboxamide . Rovathin.[Link]

  • Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 . PubChem.[Link]

Sources

Foundational

A Technical Guide to the Potential Biological Activity of 5-Bromo-6-fluoro-N-methylpicolinamide

Disclaimer: This document provides a theoretical exploration of the potential biological activities of 5-Bromo-6-fluoro-N-methylpicolinamide based on structure-activity relationships of analogous compounds. As of the dat...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a theoretical exploration of the potential biological activities of 5-Bromo-6-fluoro-N-methylpicolinamide based on structure-activity relationships of analogous compounds. As of the date of this publication, no direct experimental data on the biological activity of this specific molecule is publicly available. This guide is intended for research and drug development professionals as a framework for potential investigation.

Introduction and Rationale

5-Bromo-6-fluoro-N-methylpicolinamide is a halogenated heterocyclic amide with a structure that suggests potential for biological activity. The picolinamide scaffold is a "privileged structure" in medicinal chemistry, known to form the core of numerous bioactive compounds.[1][2] The introduction of halogen atoms, specifically bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] This guide will deconstruct the molecule to hypothesize its potential biological activities by examining the known roles of its constituent chemical features.

Molecular Structure and Physicochemical Properties

  • Chemical Name: 5-Bromo-6-fluoro-N-methylpicolinamide

  • Molecular Formula: C₇H₆BrFN₂O

  • Core Scaffold: Picolinamide (pyridine-2-carboxamide)

  • Substituents:

    • C5-Position: Bromo group

    • C6-Position: Fluoro group

    • Amide: N-methyl group

The combination of a pyridine ring, an amide linker, and halogen substituents suggests that this molecule possesses properties conducive to drug-like activity. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom can increase potency and modulate selectivity.[3][4]

PropertyPredicted CharacteristicInfluence on Bioactivity
Lipophilicity Moderately lipophilicMay facilitate cell membrane permeability.
Hydrogen Bonding Amide group acts as H-bond donor/acceptorPotential for strong interactions with protein targets.
Metabolic Stability Fluoro-group may block metabolic oxidationCould lead to a longer biological half-life.
Target Interaction Halogen atoms can form halogen bondsMay enhance binding affinity and selectivity for target proteins.

Postulated Biological Activities Based on Structural Analogs

Potential as an Antitumor Agent

The picolinamide scaffold is present in a number of compounds investigated for their anticancer properties. Research on various substituted N-methylpicolinamides has revealed compounds with potent anti-proliferative activities against human cancer cell lines.[5][6]

  • N-methylpicolinamide-4-thiol derivatives have demonstrated broad-spectrum antiproliferative effects, with some compounds showing greater potency than the approved drug sorafenib.[5]

  • 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to inhibit the proliferation of cancer cell lines and suppress angiogenesis in vivo.[6]

The presence of a bromo-substituent in other heterocyclic ring systems, such as in 5-bromo-7-azaindolin-2-one derivatives, has been linked to potent antitumor activity.[7] This suggests that the 5-bromo substitution on the picolinamide ring could contribute to or enhance cytotoxic effects against cancer cells.

Hypothesized Mechanism of Action: Based on related compounds, 5-Bromo-6-fluoro-N-methylpicolinamide could potentially inhibit protein kinases involved in cell signaling pathways critical for tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway.[8]

Potential_Anticancer_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Compound 5-Bromo-6-fluoro- N-methylpicolinamide Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Potential as an Antibacterial Agent

Picolinamide derivatives have been identified as a promising class of antibacterials, with some showing high selectivity for specific pathogens like Clostridioides difficile.[2] Structure-activity relationship studies have shown that the substitution pattern on the picolinamide ring is crucial for both potency and selectivity.[2]

Halogenated compounds, in general, are well-represented among natural and synthetic antibacterial agents.[4][9][10] The presence of bromine on a thiophene sulfonamide core, for instance, has been shown to be effective against multidrug-resistant bacteria.[11]

Hypothesized Mechanism of Action: The specific antibacterial target is difficult to predict without experimental data. However, based on the class, it could involve inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The selectivity of related picolinamides suggests that 5-Bromo-6-fluoro-N-methylpicolinamide might target a bacterial protein that is absent or significantly different in mammalian cells.

Proposed Experimental Workflow for Biological Evaluation

To investigate the hypothesized biological activities of 5-Bromo-6-fluoro-N-methylpicolinamide, a tiered screening approach is recommended.

Experimental_Workflow Start Synthesis & Purification of 5-Bromo-6-fluoro-N-methylpicolinamide Tier1 Tier 1: Primary Screening Start->Tier1 Anticancer Anticancer Activity (e.g., NCI-60 Panel) Tier1->Anticancer Antibacterial Antibacterial Activity (e.g., ESKAPE Pathogens Panel) Tier1->Antibacterial Tier2 Tier 2: Secondary Assays (for active compounds) Anticancer->Tier2 Antibacterial->Tier2 IC50 IC50 Determination (Dose-Response) Tier2->IC50 MIC MIC Determination Tier2->MIC Selectivity Selectivity Profiling (Normal vs. Cancer/Bacterial Cells) Tier2->Selectivity Tier3 Tier 3: Mechanism of Action Studies IC50->Tier3 MIC->Tier3 Selectivity->Tier3 KinaseAssay Kinase Inhibition Assays Tier3->KinaseAssay TargetID Target Identification Studies Tier3->TargetID End Lead Optimization KinaseAssay->End TargetID->End

Caption: A tiered approach for evaluating biological activity.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the anti-proliferative effects on a cancer cell line (e.g., MCF-7, A549).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of 5-Bromo-6-fluoro-N-methylpicolinamide in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

While direct evidence is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests that 5-Bromo-6-fluoro-N-methylpicolinamide is a promising candidate for biological activity screening. The picolinamide core, combined with strategic halogenation, provides a strong rationale for investigating its potential as both an antitumor and an antibacterial agent. The experimental workflows proposed in this guide offer a clear path forward for elucidating the therapeutic potential of this novel chemical entity. Future research should focus on the synthesis and systematic evaluation of this compound to validate these hypotheses and potentially uncover a new lead molecule for drug discovery programs.

References

  • PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. National Center for Biotechnology Information.
  • MilliporeSigma. (n.d.). 5-Bromo-6-methylpicolinamide.
  • Li, Y., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(10), 2485. Available from: [Link]

  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 22(9), 1433. Available from: [Link]

  • Zhang, M., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. Available from: [Link]

  • Gautier, A. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4082. Available from: [Link]

  • Li, B., et al. (2025). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Molecules, 30(23), 5987. Available from: [Link]

  • Gautier, A. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. ResearchGate.
  • Putri, D. W., et al. (2025). Integrated Biological and Chemical Investigation of Indonesian Marine Organisms Targeting Anti-Quorum-Sensing, Anti-Biofilm, Anti-Biofouling, and Anti-Biocorrosion Activities. Marine Drugs, 23(3), 154. Available from: [Link]

  • Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available from: [Link]

  • Burmistrov, K. S., et al. (2020). Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Biointerface Research in Applied Chemistry, 10(4), 5941-5948.
  • R Discovery. (n.d.). 5-bromo Derivative Research Articles. Retrieved from: [Link]

  • Frontiers. (2022). (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. Frontiers in Pharmacology. Available from: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2831-2843. Available from: [Link]

  • BenchChem. (n.d.). Literature review of picolinamide derivatives in drug discovery.
  • Hurdle, J. G., et al. (2019). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 5(7), 1156-1165. Available from: [Link]

  • BenchChem. (n.d.). In-Vitro Biological Activity of 6-Bromo-1-methylquinolin-4(1H)-one: A Comparative Guide.
  • El-Fakharany, E. M., & El-Sayed, N. N. E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Novel 5- and 6-Substituted Furocoumarins. Retrieved from: [Link]

  • PubMed. (2023). Advances in the Study of Halogenated Natural Products. Retrieved from: [Link]

  • BenchChem. (n.d.). Application Note: Scale-up Synthesis of 5-Bromo-4-fluoroisatoic Anhydride and Its Derivatives for Drug Discovery.
  • ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from: [Link]

Sources

Exploratory

A Technical and Scientific Review of 5-Bromo-6-fluoro-N-methylpicolinamide and its Analogs: A Guide for Drug Discovery and Development

Introduction While specific research on 5-Bromo-6-fluoro-N-methylpicolinamide is not extensively available in public literature, this guide provides a comprehensive review of its core structural motifs: the picolinamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

While specific research on 5-Bromo-6-fluoro-N-methylpicolinamide is not extensively available in public literature, this guide provides a comprehensive review of its core structural motifs: the picolinamide scaffold and the influence of bromo and fluoro substitutions. By examining the synthesis, chemical properties, and biological activities of closely related compounds, we can extrapolate potential characteristics and research avenues for this novel molecule. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the design and exploration of new therapeutic agents based on halogenated pyridine derivatives.

The Picolinamide Scaffold: A Privileged Structure in Medicinal Chemistry

Picolinamide, an amide derivative of picolinic acid, is a key structural component in a variety of biologically active compounds. The nitrogen atom in the pyridine ring and the amide group can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a versatile scaffold for drug design.

Synthesis of Halogenated Picolinamides

The synthesis of halogenated picolinamides often involves a multi-step process. A general synthetic approach to a compound like 5-Bromo-6-fluoro-N-methylpicolinamide would likely start from a commercially available di-substituted pyridine derivative.

Hypothetical Synthetic Pathway

A plausible synthetic route could involve the amidation of a corresponding ester, such as methyl 5-bromo-6-fluoropicolinate. This precursor is documented and its chemical properties are known[1][2].

Experimental Protocol: Amidation of Methyl 5-bromo-6-fluoropicolinate

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-bromo-6-fluoropicolinate in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Amine Addition: Add an excess of methylamine (as a solution in THF or as a gas) to the reaction mixture at room temperature. The use of excess amine drives the reaction towards product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove excess methylamine and other water-soluble impurities.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Pathway Methyl_5_bromo_6_fluoropicolinate Methyl 5-bromo-6-fluoropicolinate 5_Bromo_6_fluoro_N_methylpicolinamide 5-Bromo-6-fluoro-N-methylpicolinamide Methyl_5_bromo_6_fluoropicolinate->5_Bromo_6_fluoro_N_methylpicolinamide Methylamine, Solvent (e.g., THF)

Caption: Hypothetical amidation of methyl 5-bromo-6-fluoropicolinate.

The Role of Halogenation in Modulating Biological Activity

The introduction of halogen atoms, particularly fluorine and bromine, is a common strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates.[3][4]

  • Fluorine: The small size and high electronegativity of fluorine can significantly alter the physicochemical properties of a molecule.[4] It can improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability.[5] The presence of fluorine is a hallmark of many modern pharmaceuticals.[3]

  • Bromine: Bromine is a larger and more polarizable halogen. It can form halogen bonds, which are specific non-covalent interactions with electron-donating atoms in biological macromolecules. This can lead to improved binding affinity and selectivity. Bromo-substituted heterocyclic compounds have shown a wide range of biological activities, including antimicrobial and anticancer effects.[6][7][8]

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
Methyl 5-bromo-6-fluoropicolinateC₇H₅BrFNO₂234.021.77
5-Bromo-6-fluoroquinolineC₉H₅BrFN226.05Not Available
5-Bromo-6-fluoro-N-methylpyridin-2-amineC₆H₆BrFN₂205.03Not Available

Data sourced from PubChem and other chemical suppliers.[1][9][10]

Potential Biological Activities of 5-Bromo-6-fluoro-N-methylpicolinamide

Based on the known activities of structurally related compounds, 5-Bromo-6-fluoro-N-methylpicolinamide could be investigated for several therapeutic applications.

Anticancer Activity

Many bromo-substituted heterocyclic compounds exhibit significant cytotoxic activity against various cancer cell lines.[6][8] For instance, certain bromo-derivatives have been shown to induce apoptosis and inhibit topoisomerase II and DNA gyrase.[6] The presence of the picolinamide scaffold is also found in some kinase inhibitors.[11] Therefore, it is plausible that 5-Bromo-6-fluoro-N-methylpicolinamide could be a candidate for anticancer drug discovery.

Anticancer Mechanism Compound 5-Bromo-6-fluoro- N-methylpicolinamide Target Potential Cellular Targets (e.g., Kinases, Topoisomerase) Compound->Target Inhibition Effect Biological Effect Target->Effect Apoptosis Apoptosis Effect->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Effect->Cell_Cycle_Arrest

Caption: Potential mechanism of anticancer activity.

Antimicrobial Activity

Bromo-substituted quinolines and other nitrogen-containing heterocycles have demonstrated promising antibacterial and antifungal properties.[7][12] The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[13] The combination of the picolinamide core with bromine and fluorine substitutions could lead to a novel antimicrobial agent.

Future Research Directions

The lack of specific data on 5-Bromo-6-fluoro-N-methylpicolinamide presents a clear opportunity for original research. Key areas for investigation would include:

  • Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for biological testing. Full characterization of the molecule using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines from different tissues of origin and against a broad spectrum of pathogenic bacteria and fungi to identify potential therapeutic areas.

  • Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the specific molecular targets and mechanisms of action would be necessary. This could involve enzyme inhibition assays, gene expression analysis, and cellular imaging techniques.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations in the substitution pattern on the pyridine ring and modifications to the amide group would provide valuable insights into the structural requirements for optimal activity.

While 5-Bromo-6-fluoro-N-methylpicolinamide remains an uncharacterized molecule, a thorough analysis of its structural components suggests that it is a promising candidate for further investigation in drug discovery. The combination of the biologically active picolinamide scaffold with the modulating effects of bromine and fluorine offers a compelling rationale for its synthesis and biological evaluation. This guide provides a foundational understanding for researchers to embark on the exploration of this and related novel chemical entities.

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Foundational

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide and Its Derivatives

Abstract This guide provides a detailed exploration of the synthetic pathways for 5-Bromo-6-fluoro-N-methylpicolinamide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The st...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed exploration of the synthetic pathways for 5-Bromo-6-fluoro-N-methylpicolinamide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine and bromine atoms onto the picolinamide core imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering a narrative built on established chemical principles, field-proven insights, and robust, verifiable protocols. We will dissect the synthetic logic, explain the causality behind experimental choices, and provide detailed, self-validating methodologies for the preparation of this important molecular entity and its derivatives.

Introduction: The Strategic Value of Halogenated Picolinamides

The picolinamide framework is a "privileged scaffold" in medicinal chemistry, serving not only as a key structural component in numerous bioactive molecules but also as a highly effective directing group in modern synthetic chemistry for C-H bond functionalization.[4][5][6] Its ability to chelate to transition metals enables regioselective reactions that would otherwise be challenging.[5][7]

The value of this core is significantly enhanced through strategic halogenation:

  • Fluorine Incorporation: The introduction of fluorine is a cornerstone of modern drug design.[1] Its high electronegativity and small size can profoundly influence a molecule's pKa, conformational preference, and metabolic stability by blocking sites of oxidative metabolism.[1][8] This often leads to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[2][8]

  • Bromine Incorporation: The bromo-substituent serves a dual purpose. It acts as a heavy atom that can enhance binding interactions (halogen bonding) and, more critically, functions as a versatile synthetic handle. The carbon-bromine bond is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage diversification of the core structure to build libraries of analogues for structure-activity relationship (SAR) studies.[9]

This guide focuses on the synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide , a target that combines these strategic elements.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform our overall strategy. The most robust and convergent approach involves disconnecting the amide bond and the C-Br bond, leading back to a fluorinated picolinic acid precursor.

G Target 5-Bromo-6-fluoro-N-methylpicolinamide Amide_dis Amide Bond Disconnection Target->Amide_dis Retrosynthesis Intermediate1 5-Bromo-6-fluoropicolinic Acid Amide_dis->Intermediate1 Intermediate2 Methylamine Amide_dis->Intermediate2 CBr_dis C-Br Bond Disconnection Intermediate3 6-Fluoropicolinic Acid CBr_dis->Intermediate3 Intermediate4 Brominating Agent CBr_dis->Intermediate4 Intermediate1->CBr_dis Retrosynthesis

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to our primary synthetic workflow, which focuses on building the halogenated picolinic acid core first, followed by the final amidation step. This "late-stage amidation" strategy is generally preferred as it avoids carrying the relatively sensitive amide group through potentially harsh halogenation reactions and allows for the synthesis of various amide derivatives from a common, advanced intermediate.

Overall Synthetic Workflow

The forward synthesis is designed as a multi-step sequence where the integrity of each intermediate is verified before proceeding. This ensures a reliable and reproducible process.

G cluster_0 Synthetic Pathway Start 2-Amino-6-methylpyridine (Starting Material) Step1 Sandmeyer Reaction (Fluorination) Start->Step1 Int1 2-Fluoro-6-methylpyridine Step1->Int1 Step2 Oxidation (e.g., KMnO4) Int1->Step2 Int2 6-Fluoropicolinic Acid Step2->Int2 Step3 Electrophilic Bromination (e.g., NBS) Int2->Step3 Int3 5-Bromo-6-fluoropicolinic Acid Step3->Int3 Step4 Amidation (Coupling) Int3->Step4 Final 5-Bromo-6-fluoro- N-methylpicolinamide Step4->Final

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols and Scientific Rationale

This section provides step-by-step methodologies for the key transformations. Each protocol is designed as a self-validating system, incorporating in-process checks and purification steps.

Step 1: Synthesis of 6-Fluoropicolinic Acid (Intermediate)

The synthesis begins with the construction of the fluorinated pyridine core. While various starting points exist, a common route involves the oxidation of a commercially available fluorinated picoline.

  • Reaction: Oxidation of 2-Fluoro-6-methylpyridine.

  • Protocol:

    • To a solution of 2-fluoro-6-methylpyridine (1.0 eq) in water, add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over 1 hour, maintaining the temperature below 50°C with an ice bath.

    • After the addition is complete, heat the mixture to reflux (approx. 95-100°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct through a pad of Celite. Wash the filter cake thoroughly with hot water.

    • Combine the filtrates and carefully acidify with concentrated hydrochloric acid (HCl) to pH 2-3.

    • The product, 6-fluoropicolinic acid, will precipitate as a white solid. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

  • Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding. Purity can be assessed by HPLC.

  • Scientific Rationale:

    • Oxidant Choice: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.

    • Temperature Control: The initial portion-wise addition of KMnO₄ is crucial because the reaction is highly exothermic. Maintaining a controlled temperature prevents runaway reactions and potential side products.

    • Workup: The filtration of MnO₂ is a standard procedure in permanganate oxidations. Acidification of the carboxylate salt is necessary to protonate it, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Step 2: Electrophilic Bromination to 5-Bromo-6-fluoropicolinic Acid

This is a critical step where the bromine atom is introduced regioselectively. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the reaction is facilitated by the activating effect of the ortho-fluoro group and is typically performed in a strong acidic medium.

  • Reaction: Regioselective bromination of 6-Fluoropicolinic Acid.

  • Protocol:

    • Carefully add 6-fluoropicolinic acid (1.0 eq) to fuming sulfuric acid (oleum, ~20% SO₃) at 0°C.

    • Once the solid is fully dissolved, add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C.

    • Allow the reaction to warm to room temperature and then heat to 60-70°C for 8-12 hours. Monitor the reaction by LC-MS.

    • Cool the mixture to 0°C and very carefully quench by pouring it onto crushed ice. This step is highly exothermic and must be done slowly in a well-ventilated fume hood.

    • The product will precipitate as a solid. Collect the crude product by filtration.

    • Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromo-6-fluoropicolinic acid.

  • Self-Validation: Confirm the structure and regiochemistry via NMR spectroscopy. The coupling patterns in both the ¹H and ¹⁹F NMR spectra will be definitive.

  • Scientific Rationale:

    • Reagent Choice: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. Fuming sulfuric acid acts as both the solvent and a catalyst, protonating the pyridine nitrogen and further activating the ring for substitution while also protonating NBS to generate a potent electrophilic bromine species.

    • Regioselectivity: The directing effects of the existing substituents govern the position of bromination. The carboxylic acid group is a meta-director, and the fluorine is an ortho-, para-director. The bromination occurs at the 5-position, which is para to the activating fluoro group and meta to the deactivating carboxyl group, leading to the desired isomer. Aromatic halogenation is a classic example of electrophilic aromatic substitution.[10][11]

Intermediate Molecular Formula Molecular Weight ( g/mol ) Typical Yield Purity Target (HPLC)
6-Fluoropicolinic AcidC₆H₄FNO₂141.1060-75%>98%
5-Bromo-6-fluoropicolinic AcidC₆H₃BrFNO₂220.0070-85%>98%
Step 3: Amide Bond Formation to 5-Bromo-6-fluoro-N-methylpicolinamide

The final step is the coupling of the carboxylic acid with methylamine. This can be achieved through several methods, with the choice often depending on scale, cost, and functional group tolerance. We will detail the robust and widely used acid chloride method.

  • Reaction: Amidation via an acid chloride intermediate.

  • Protocol:

    • Suspend 5-bromo-6-fluoropicolinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.[12] A reflux condenser should be attached, leading to a gas scrubber (e.g., containing NaOH solution) to neutralize the HCl and SO₂ gases produced.

    • Heat the mixture to reflux (40-60°C) for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 5-bromo-6-fluoropicolinoyl chloride is often used directly in the next step.

    • Dissolve the crude acid chloride in DCM and cool to 0°C.

    • In a separate flask, prepare a solution of methylamine (2.1 eq, e.g., as a 2M solution in THF or a 40% aqueous solution) and a non-nucleophilic base like triethylamine (2.2 eq) in DCM.

    • Add the methylamine solution dropwise to the cold acid chloride solution. Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product, 5-Bromo-6-fluoro-N-methylpicolinamide.

  • Self-Validation: Final product identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, HRMS (High-Resolution Mass Spectrometry), and HPLC analysis.

  • Scientific Rationale:

    • Activation: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Conversion to a highly reactive acid chloride using thionyl chloride is a classic and effective activation method.[12] Catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ.

    • Amine Reaction: Two equivalents of methylamine (or one equivalent of methylamine and one of a tertiary amine base) are required. The first equivalent acts as the nucleophile, and the second neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the remaining methylamine nucleophile.[13]

    • Workup: The aqueous washes are critical to remove unreacted starting materials, salts (triethylammonium chloride), and other water-soluble impurities.

G cluster_0 Amide Coupling Mechanism (Acid Chloride Route) Acid 5-Bromo-6-fluoropicolinic Acid (R-COOH) SOCl2 Thionyl Chloride (SOCl₂) Acid->SOCl2 Activation AcidChloride Acid Chloride Intermediate (R-COCl) SOCl2->AcidChloride Forms MeNH2 Methylamine (CH₃NH₂) AcidChloride->MeNH2 Nucleophilic Attack Tetrahedral Tetrahedral Intermediate MeNH2->Tetrahedral Forms Product Final Amide Product (R-CONHCH₃) Tetrahedral->Product Collapse & Deprotonation

Caption: Mechanism of amide formation via the acid chloride route.

Conclusion

The synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide is a multi-step process that leverages fundamental principles of organic chemistry, including oxidation, electrophilic aromatic substitution, and nucleophilic acyl substitution. The strategic pathway presented here, emphasizing a late-stage amidation, provides a robust and logical approach for accessing this valuable chemical entity. Each step includes clear rationale and validation checkpoints, ensuring a high degree of scientific integrity and reproducibility. The final product serves as both a potential bioactive compound and a versatile intermediate for further chemical exploration through cross-coupling reactions at the 5-bromo position, enabling the rapid development of diverse chemical libraries for drug discovery programs.

References

  • MDPI. (2007, November 6). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Sharma, G., & Daugulis, O. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(19), 12538–12546. Available at: [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. Available at: [Link]

  • ResearchGate. (2026, February 7). Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. Available at: [Link]

  • Google Patents. (n.d.). Halogenation of fluorocarbons - US2644845A.
  • Spring. (2016). The reductive cleavage of picolinic amides. Available at: [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • YouTube. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐2‐(methylthio)‐N‐(6‐(trifluoromethyl)pyridin‐2‐yl)nicotinamide 6. Available at: [Link]

  • National Institutes of Health. (n.d.). Heterocycle Synthesis via Direct C-H/N-H Coupling. Available at: [Link]

  • ResearchGate. (2026, February 5). Synthesis and Biological Activity of 5-Fluorotubercidin. Available at: [Link]

  • ACS Publications. (2017, April 13). Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group. Available at: [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available at: [Link]

  • Wikipedia. (n.d.). Halogenation. Available at: [Link]

  • R Discovery. (n.d.). 5-bromo Derivative Research Articles. Available at: [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). Picolinamide‐directed C−H or N−H functionalization. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Novel Analogs of 5-Bromo-6-fluoro-N-methylpicolinamide

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic investigation of analogs of 5-bromo-6-fluoro-N-methylpicolinamide. We will delve int...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic investigation of analogs of 5-bromo-6-fluoro-N-methylpicolinamide. We will delve into the core principles of analog design, provide detailed synthetic protocols, and outline robust methodologies for biological evaluation, all while grounding our discussion in the established expertise of picolinamide-based drug discovery.

Part 1: Foundational Insights and Strategic Design of Analogs

The picolinamide scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in critical interactions with biological targets, often acting as a bidentate ligand.[1] The strategic design of analogs of 5-bromo-6-fluoro-N-methylpicolinamide should be a hypothesis-driven process, aimed at systematically probing the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Core Scaffold Analysis and Rationale for Analog Design

The parent molecule, 5-bromo-6-fluoro-N-methylpicolinamide, presents several key features for analog design:

  • The Picolinamide Core: The pyridine ring and the amide group are crucial for target engagement. The nitrogen atom of the pyridine and the amide moiety can form important hydrogen bonds and coordinate with enzyme active sites.[1]

  • The 5-Bromo and 6-Fluoro Substituents: These electron-withdrawing groups significantly influence the electronic properties of the pyridine ring, potentially impacting target binding and metabolic stability.

  • The N-methyl Amide: This group can be modified to explore interactions with hydrophobic pockets and to modulate solubility and cell permeability.

The following diagram illustrates the key regions for analog modification:

cluster_0 Key Modification Points 5-Bromo-6-fluoro-N-methylpicolinamide 5-Bromo-6-fluoro-N-methylpicolinamide Pyridine Ring Pyridine Ring 5-Bromo-6-fluoro-N-methylpicolinamide->Pyridine Ring Halogen Substitution (Br, F) Amide Linker Amide Linker 5-Bromo-6-fluoro-N-methylpicolinamide->Amide Linker Amine Substitution N-Alkyl Group N-Alkyl Group 5-Bromo-6-fluoro-N-methylpicolinamide->N-Alkyl Group Alkyl/Aryl Substitution

Caption: Key modification points for analog design.

Strategic Approaches to Analog Design

The design of novel analogs should be guided by established medicinal chemistry principles. The following table outlines potential strategies for modifying the core scaffold:

Modification Strategy Rationale Example Analogs
Halogen Substitution To probe the role of halogens in target binding and to modulate electronic properties.Replacement of bromo with chloro, iodo, or cyano groups.
Pyridine Ring Substitution To explore additional binding interactions and to alter physicochemical properties.Introduction of small alkyl or alkoxy groups at the 3- or 4-positions.
Amide N-Substitution To explore hydrophobic pockets and to modulate solubility and metabolic stability.Replacement of the N-methyl group with larger alkyl, cycloalkyl, or aryl groups.
Bioisosteric Replacement To improve potency, selectivity, or pharmacokinetic properties by replacing functional groups with others that have similar steric and electronic properties.Replacement of the amide with a thioamide or a reversed amide.

Part 2: Synthesis of Picolinamide Analogs

The synthesis of picolinamide derivatives generally involves the coupling of a substituted picolinic acid with a desired amine.[1] The following is a general, yet robust, protocol for the synthesis of analogs of 5-bromo-6-fluoro-N-methylpicolinamide.

General Synthetic Scheme

The synthesis can be approached via a convergent route, preparing the substituted picolinic acid and the desired amine separately before the final coupling step.

Substituted Picolinic Acid Substituted Picolinic Acid Picolinamide Analog Picolinamide Analog Substituted Picolinic Acid->Picolinamide Analog Coupling Reagent (e.g., HATU, HOBt/EDC) Amine Amine Amine->Picolinamide Analog

Caption: General synthetic workflow for picolinamide analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a representative analog, N-ethyl-5-bromo-6-fluoropicolinamide.

Materials:

  • 5-Bromo-6-fluoropicolinic acid

  • Ethylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-6-fluoropicolinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add ethylamine hydrochloride (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 3: Biological Evaluation of Picolinamide Analogs

The biological evaluation of newly synthesized analogs is critical to determine their potential as therapeutic agents. The choice of assays will depend on the hypothesized target and mechanism of action. Given that many picolinamide derivatives act as enzyme inhibitors, initial screening should focus on relevant enzyme and cellular assays.[1]

Potential Biological Targets

Based on the broader class of picolinamide derivatives, potential targets for analogs of 5-bromo-6-fluoro-N-methylpicolinamide include:

  • Kinases: Such as VEGFR-2, which is involved in angiogenesis and is a target in cancer therapy.[2][3]

  • Dehydrogenases: Like 11β-HSD1, an enzyme implicated in metabolic disorders.[4]

  • Other Enzymes: The picolinamide scaffold is versatile and has been explored for a wide range of enzyme targets.[1]

In Vitro Assay Protocols

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Synthesized picolinamide analogs

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the picolinamide analogs in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the diluted compounds. Incubate for a pre-determined time at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Data Acquisition: Measure the enzyme activity over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis: Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the enzyme's activity.

This assay determines the effect of the analogs on the growth of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2)[2]

  • Cell culture medium and supplements

  • Synthesized picolinamide analogs

  • MTT or resazurin-based proliferation assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the picolinamide analogs and incubate for 48-72 hours.

  • Proliferation Assessment: Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the GI50 value for each compound, which is the concentration required to inhibit 50% of cell growth.

Data Presentation and Interpretation

The results of the biological assays should be summarized in a clear and concise manner to facilitate SAR analysis.

Compound Modification Enzyme IC50 (µM) Cellular GI50 (µM)
Parent Compound 5-Bromo-6-fluoro-N-methylpicolinamideValueValue
Analog 1 N-ethylValueValue
Analog 2 5-ChloroValueValue
... .........

Part 4: Conclusion and Future Directions

This guide has provided a comprehensive roadmap for the systematic investigation of analogs of 5-bromo-6-fluoro-N-methylpicolinamide. By employing a hypothesis-driven approach to analog design, utilizing robust synthetic methodologies, and conducting thorough biological evaluations, researchers can effectively explore the therapeutic potential of this promising class of compounds.

Future work should focus on optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. Advanced studies, including in vivo efficacy models and detailed mechanistic investigations, will be crucial for the translation of these findings into novel therapeutic agents.

References

  • BenchChem. (2025). Literature review of picolinamide derivatives in drug discovery. BenchChem.
  • Li, Y., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry.
  • Li, Y., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing.
  • Bao, D., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed.

Sources

Foundational

Introduction: The Picolinamide Scaffold in Drug Discovery

An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of 5-Bromo-6-fluoro-N-methylpicolinamide Abstract Substituted picolinamides represent a privileged scaffold in medicinal chemistry, appearing...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of 5-Bromo-6-fluoro-N-methylpicolinamide

Abstract

Substituted picolinamides represent a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The strategic introduction of halogens, such as bromine and fluorine, offers a powerful tool to modulate physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in the study of novel halogenated picolinamides. Using 5-Bromo-6-fluoro-N-methylpicolinamide as a representative model, this document details a plausible synthetic route, robust analytical methodologies for structural confirmation and purity assessment, and a standard protocol for preliminary biological screening. The emphasis is placed on the underlying scientific rationale for experimental choices, ensuring a self-validating and reproducible approach to the investigation of this important class of molecules.

The picolinamide moiety, a carboxamide at the 2-position of a pyridine ring, is a cornerstone in the design of bioactive molecules. Its ability to act as a hydrogen bond donor and acceptor, coupled with the pyridine ring's capacity for π-stacking and metal coordination, makes it a versatile pharmacophore. The strategic placement of substituents on the pyridine ring is a critical aspect of drug design, fine-tuning the molecule's steric and electronic profile.

The Influence of Halogenation:

  • Fluorine: The introduction of a fluorine atom, often at the 6-position adjacent to the pyridine nitrogen, can significantly alter the pKa of the ring, influencing its binding characteristics and bioavailability. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.

  • Bromine: A bromine atom, typically at the 5-position, increases lipophilicity, which can enhance membrane permeability. Its size and polarizability can lead to specific halogen bonding interactions with protein targets, contributing to binding affinity and selectivity.

This guide leverages 5-Bromo-6-fluoro-N-methylpicolinamide as a case study to present a holistic workflow from chemical synthesis to biological evaluation, providing the technical detail necessary for professionals in the field.

Physicochemical Profile and Structural Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. While experimental data for 5-Bromo-6-fluoro-N-methylpicolinamide is not extensively published, we can predict key parameters based on its structure.

Chemical Identity
IdentifierValue
IUPAC Name 5-bromo-6-fluoro-N-methylpyridine-2-carboxamide
Molecular Formula C₇H₆BrFN₂O
Molecular Weight 233.04 g/mol
Canonical SMILES CNC(=O)C1=NC(=C(C=C1)Br)F
InChI Key FZPQNVKRWCXJRI-UHFFFAOYSA-N
CAS Number Not currently assigned.
Predicted Physicochemical Properties

These computational predictions are invaluable for anticipating a compound's behavior in biological systems. For instance, the predicted LogP suggests moderate lipophilicity, suitable for cell permeability without excessive non-specific binding.

PropertyPredicted ValueSignificance in Drug Discovery
LogP 1.85Measures lipophilicity; influences absorption and distribution.
Topological Polar Surface Area (TPSA) 51.41 ŲPredicts membrane permeability and oral bioavailability.
Hydrogen Bond Donors 1Influences solubility and target binding.
Hydrogen Bond Acceptors 3Influences solubility and target binding.
Rotatable Bonds 1Relates to conformational flexibility and binding entropy.
Structural Elucidation Workflow

Confirming the identity and structure of a newly synthesized compound is a critical, non-negotiable step. The following workflow ensures unambiguous characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_confirmation Final Confirmation Synthesis Crude Product Purification Column Chromatography Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS Initial Check: Correct Mass? LCMS->Synthesis Mass Incorrect: Re-evaluate Synthesis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) LCMS->NMR If Mass OK NMR->Synthesis HRMS High-Resolution MS NMR->HRMS Structure Consistent HPLC HPLC Purity Check (>95%) HRMS->HPLC Exact Mass Confirmed Confirmed Structurally Confirmed Compound HPLC->Confirmed Purity Confirmed

Caption: Workflow for structural confirmation and purity analysis.

Synthesis and Purification Strategy

A logical and efficient synthetic route is key to accessing the target molecule for further study. Here, we propose a robust amidation reaction, a cornerstone of medicinal chemistry.

Retrosynthetic Analysis

The most direct approach to 5-Bromo-6-fluoro-N-methylpicolinamide is the formation of the amide bond between a suitable picolinic acid derivative and methylamine. The precursor, methyl 5-bromo-6-fluoropicolinate, is a commercially available or readily synthesized starting material.[1][2]

Caption: Retrosynthetic analysis via amide bond disconnection.

Experimental Protocol: Amidation of Methyl 5-bromo-6-fluoropicolinate

This protocol describes a direct aminolysis reaction. The rationale for this choice is its simplicity and high efficiency. The reaction can often be driven to completion by using an excess of the amine or by heating.

Materials and Reagents:

  • Methyl 5-bromo-6-fluoropicolinate (1.0 eq)[2]

  • Methylamine solution (e.g., 2.0 M in THF, 3.0 eq)

  • Methanol (or other suitable polar solvent)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add methyl 5-bromo-6-fluoropicolinate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a minimal amount of methanol.

  • Amine Addition: While stirring, add the methylamine solution (3.0 eq) to the flask at room temperature. The use of a threefold excess of the amine ensures the reaction proceeds to completion.

  • Reaction Monitoring: Seal the flask and stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol

Purification is essential to remove unreacted starting materials and byproducts.

  • Method: Flash column chromatography on silica gel.

  • Rationale: This technique is highly effective for separating compounds with different polarities. The amide product is expected to be more polar than the starting ester.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is a typical starting point for elution.

  • Verification: Fractions are collected and analyzed by TLC. Those containing the pure product (as determined by a single spot at the correct Rf value) are combined and concentrated to yield the final, purified 5-Bromo-6-fluoro-N-methylpicolinamide as a solid.

Analytical Methodologies for Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and stability of the final compound.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a drug candidate. A reverse-phase method is typically employed for compounds of this nature.

Protocol: Reverse-Phase HPLC-UV

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds.

  • Mobile Phase A: Water with 0.1% Formic Acid. The acid improves peak shape for pyridine-containing compounds.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile or methanol and dilute as necessary.

  • Acceptance Criterion: Purity should be ≥95% for use in biological assays.

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.

    • ¹H NMR: Will show distinct signals for the aromatic protons on the pyridine ring, the N-methyl group (a doublet coupled to the N-H proton), and the amide N-H proton (a quartet).

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment (aromatic, carbonyl, methyl).

    • ¹⁹F NMR: Will show a singlet, confirming the presence of the single fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight.

    • Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

    • Expected Observation: The mass spectrum will show a characteristic pair of peaks for the molecular ion [M+H]⁺, separated by two mass units (e.g., at m/z 233.97 and 235.97) with nearly equal intensity. This distinctive isotopic pattern is the definitive signature of a monobrominated compound.

Framework for Preliminary Biological Evaluation

With a confirmed, pure compound in hand, the next step is to assess its biological activity. Given the prevalence of halogenated pyridine scaffolds in kinase inhibitors and antimicrobial agents, an initial broad-spectrum screen is a logical starting point.[3][4]

In-Vitro Cytotoxicity Screening (MTT Assay)

This assay is a standard, robust method to measure the effect of a compound on cancer cell proliferation and viability.

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., a panel including MCF-7 breast cancer, HCT116 colon cancer, and A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-6-fluoro-N-methylpicolinamide in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "no treatment" control wells.

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Hypothetical Mechanism of Action: Signaling Pathway Modulation

Many pyridine-based compounds function by inhibiting key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3] While the specific target of 5-Bromo-6-fluoro-N-methylpicolinamide is unknown, this pathway represents a plausible area for future mechanism-of-action studies.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTORC1 Akt->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Hypothetical Inhibition by 5-Bromo-6-fluoro-N- methylpicolinamide Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt/mTOR pathway, a potential target for kinase inhibitors.

Safety and Handling

As with any novel chemical entity, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood, especially when dealing with the solid powder, to avoid inhalation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to the synthesis, characterization, and preliminary biological evaluation of 5-Bromo-6-fluoro-N-methylpicolinamide, a representative of the halogenated picolinamide class. By following the detailed protocols and understanding the rationale behind them, researchers can efficiently advance novel compounds from concept to initial biological assessment. The methodologies described herein for synthesis, purification, analytical validation, and in-vitro screening provide a robust template for the exploration of new chemical entities in drug discovery and development.

References

  • NextSDS. (n.d.). 5-BroMo-6-MethylpicolinaMide — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • LookChem. (2025, May 20). 5-bromo-6-fluoroquinoline. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. Retrieved March 15, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved March 15, 2026, from [Link]

  • Sigma-Aldrich.cn. (n.d.). 5-Bromo-6-methylpicolinamide. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Biological activity of 5 and 6. Retrieved March 15, 2026, from [Link]

  • Capot Chemical. (2019, October 23). MSDS of 5-Bromo-6-fluoroisoquinoline. Retrieved March 15, 2026, from [Link]

  • MilliporeSigma. (n.d.). 5-Bromo-6-methylpicolinamide. Retrieved March 15, 2026, from [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2025, August 5). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-5-fluoropicolinic Acid. Retrieved March 15, 2026, from [Link]

  • AcrosPharmatech. (n.d.). 5-Bromo-6-methylpicolinic acid. Retrieved March 15, 2026, from [Link]

  • NextSDS. (n.d.). 6-amino-5-bromo-N-methylpicolinamide — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • Amanote Research. (n.d.). Biological Activity of (5r,6s,8r)-. Retrieved March 15, 2026, from [Link]

  • Appretech. (n.d.). 5-bromo-6-fluoro-N-methylpyridin-2-amine. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2020, March 5). fluoroquinolones: official and reported methods of analysis (review). Retrieved March 15, 2026, from [Link]

  • MDPI. (2022, November 3). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

5-Bromo-6-fluoro-N-methylpicolinamide: Structural Analysis, Reactivity, and Applications in Late-Stage Functionalization

Executive Summary In modern drug discovery and complex molecule synthesis, the demand for highly versatile, bifunctional building blocks has driven the adoption of precisely substituted heteroaromatics. 5-Bromo-6-fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the demand for highly versatile, bifunctional building blocks has driven the adoption of precisely substituted heteroaromatics. 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) represents a premier example of such a scaffold[1]. Featuring a highly electrophilic fluorinated position adjacent to a cross-coupling-ready bromide, and capped with a directing N-methyl carboxamide, this molecule serves as a linchpin for programmed orthogonal functionalization.

This technical whitepaper provides an in-depth analysis of its structural cheminformatics, mechanistic reactivity profile, and field-proven experimental workflows designed for researchers and drug development professionals.

Chemical Identity & Cheminformatics

The utility of 5-Bromo-6-fluoro-N-methylpicolinamide stems from its dense functionalization. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the carboxamide and fluorine atoms, creates a highly polarized aromatic system.

Below is the consolidated structural data required for in silico modeling and compound registration:

PropertyValue
Chemical Name 5-Bromo-6-fluoro-N-methylpyridine-2-carboxamide
CAS Registry Number 1616667-62-9
Molecular Formula C₇H₆BrFN₂O
Molecular Weight 233.04 g/mol
SMILES CNC(=O)c1ccc(Br)c(F)n1
Standard InChI InChI=1S/C7H6BrFN2O/c1-10-7(12)4-2-3-5(8)6(9)11-4/h2-3H,1H3,(H,10,12)
InChIKey Derived via SHA-256 hashing of the Standard InChI string.

Mechanistic Reactivity Profile: Programmed Orthogonal Functionalization

The true power of this building block lies in its capacity for orthogonal functionalization —the ability to selectively react at one functional group while leaving another intact for subsequent elaboration[2].

The C6-Fluorine: Accelerated Nucleophilic Aromatic Substitution (SNAr)

While 2-chloropyridines are historically common, the SNAr reactions of 2-fluoropyridines are significantly faster[3]. The high electronegativity of the fluorine atom drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This accelerates the rate-determining step: the attack of the nucleophile to form the negatively charged Meisenheimer complex[4]. Furthermore, because the C–F bond is highly resistant to oxidative addition by Palladium, it remains completely inert during standard cross-coupling conditions, ensuring perfect chemoselectivity.

The C5-Bromine: Transition-Metal Catalyzed Cross-Coupling

The bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the C–Br bond remains fully intact during mild SNAr conditions targeting the C6-fluorine[5]. This allows chemists to sequentially install two different complex fragments onto the pyridine core without the need for protecting groups.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for selectively addressing each site:

Reaction StepTarget BondReagents / CatalystsSolvent & TempAnalytical Validation Marker
Step 1: SNAr C6–FNucleophile (1.2 eq), K₂CO₃ (2.0 eq)DMSO, 25–50 °CLoss of ¹⁹F NMR signal (~ -70 ppm)
Step 2: Cross-Coupling C5–BrR-B(OH)₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%)Dioxane/H₂O, 90 °CLC-MS Mass shift (+R, -Br isotope pattern)

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . The causality behind each reagent choice is explicitly detailed to aid in troubleshooting and reaction scaling.

Phase 1: Chemoselective SNAr of the C6-Fluorine

This step installs the first pharmacophore element (e.g., an amine or alkoxide) while preserving the C5-Bromine.

  • Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-bromo-6-fluoro-N-methylpicolinamide (1.0 equiv, 0.5 mmol) in anhydrous DMSO (0.25 M).

  • Base Addition : Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).

    • Causality: DMSO is a polar aprotic solvent that highly solvates the potassium cation, leaving the nucleophile highly reactive. K₂CO₃ is chosen over stronger bases (like NaH) because it is mild and largely insoluble, acting heterogeneously to neutralize HF without deprotonating the secondary amide, thereby preventing off-target polymerization[5].

  • Nucleophile Introduction : Add the desired nucleophile (e.g., a secondary amine, 1.2 equiv) dropwise at room temperature.

  • Reaction & Self-Validation : Stir the suspension at 25–40 °C. Monitor the reaction via ¹⁹F NMR.

    • Validation: The quantitative disappearance of the aryl fluoride singlet confirms complete conversion. Concurrently, LC-MS will show the desired product mass with the distinct 1:1 bromine isotope pattern (M and M+2) perfectly intact.

  • Workup : Quench with cold water to precipitate the product. Filter and wash with water to yield the C6-substituted, C5-bromo intermediate.

Phase 2: Suzuki-Miyaura Cross-Coupling at C5-Bromine

This step installs the second pharmacophore element via C–C bond formation.

  • Preparation : To a Schlenk flask, add the intermediate from Phase 1 (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The dppf ligand provides a large bite angle, which accelerates the reductive elimination step and helps overcome the steric hindrance introduced by the newly installed C6-substituent.

  • Solvent & Degassing : Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is strictly required to dissolve the carbonate base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex.

  • Reaction & Self-Validation : Heat to 90 °C under N₂. Monitor via LC-MS.

    • Validation: The collapse of the 1:1 Br isotope doublet into a single mass peak corresponding to the cross-coupled product confirms the successful replacement of the bromine atom.

  • Purification : Filter the mixture through a pad of Celite to remove Pd black, concentrate under reduced pressure, and purify via flash chromatography.

Visualization: Reaction Workflow Logic

The logical flow of the orthogonal functionalization is mapped below. Adhering to strict chemoselectivity prevents the undesired debromination pathways that occur under overly harsh conditions.

OrthogonalReactivity SM 5-Bromo-6-fluoro- N-methylpicolinamide (Starting Material) SNAr_Int SNAr Intermediate (C6-Substituted, C5-Bromo intact) SM->SNAr_Int Step 1: SNAr Nu-H, K2CO3, DMSO (Fast, Chemoselective) SideReact Undesired Debromination SM->SideReact Harsh Conditions (e.g., Strong Base/Heat) API Fully Functionalized API / Lead SNAr_Int->API Step 2: Suzuki Coupling R-B(OH)2, Pd(0), Base (Targets C5-Br)

Figure 1: Orthogonal functionalization workflow of 5-Bromo-6-fluoro-N-methylpicolinamide.

References

  • Leyan Catalog: 5-Bromo-6-fluoro-N-methylpicolinamide Source: Leyan Chemical Reagents URL
  • Source: eScholarship (Patrick Scott Fier, Chapter 9: Synthesis and Late-Stage Functionalization)
  • Source: Journal of the American Chemical Society (JACS)
  • Perfluoropyridine: Nucleophilic Aromatic Substitution Review Source: Encyclopedia MDPI URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Foundational

The Strategic Role of 5-Bromo-6-fluoro-N-methylpicolinamide in Medicinal Chemistry: Orthogonal Functionalization and Late-Stage Diversification

Introduction: The Demand for Highly Functionalized Pyridines Pyridines are ubiquitous in FDA-approved small-molecule therapeutics. The strategic incorporation of halogens—specifically fluorine and bromine—onto the pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Demand for Highly Functionalized Pyridines

Pyridines are ubiquitous in FDA-approved small-molecule therapeutics. The strategic incorporation of halogens—specifically fluorine and bromine—onto the pyridine core dramatically alters its physicochemical and pharmacokinetic properties. Fluorine lowers the pKa of adjacent basic amines, improves metabolic stability by blocking cytochrome P450 oxidation sites, and modulates lipophilicity.

Among advanced building blocks, 5-Bromo-6-fluoro-N-methylpicolinamide ()[1][2] has emerged as a highly specialized intermediate. Featuring a di-halogenated pyridine ring and an N-methyl carboxamide directing group, this scaffold offers a unique platform for orthogonal functionalization, enabling rapid structure-activity relationship (SAR) exploration during hit-to-lead and lead optimization phases.

Structural Rationale & Reactivity Profile

As a Senior Application Scientist, I approach molecule design through the lens of predictable reactivity. The architecture of 5-bromo-6-fluoro-N-methylpicolinamide is not coincidental; it is engineered for stepwise, chemoselective derivatization.

  • C6-Fluorine (SNAr Activation): The fluorine atom is positioned ortho to the pyridine nitrogen. The highly electronegative nitrogen, coupled with the electron-withdrawing C2-picolinamide group, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This stabilizes the anionic Meisenheimer complex transition state during Nucleophilic Aromatic Substitution (SNAr). Furthermore, the highly polarized C-F bond makes the C6 carbon exceptionally electrophilic, rendering fluoride an excellent leaving group under mild conditions.

  • C5-Bromine (Cross-Coupling Handle): Bromine is larger and less electronegative than fluorine, resulting in a weaker C-Br bond. While the C6-F bond is susceptible to nucleophilic attack, the C5-Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). Because SNAr at C6 can be executed under mild, transition-metal-free conditions, the C5-bromine remains intact for subsequent cross-coupling.

  • C2-Amide (Directing Group/Pharmacophore): The N-methyl carboxamide serves a dual purpose. Synthetically, it acts as a directing group for transition-metal-catalyzed C-H activation. Pharmacologically, it provides crucial hydrogen bond donor and acceptor vectors for target protein engagement.

ReactivityMap Core 5-Bromo-6-fluoro- N-methylpicolinamide SNAr C6-Fluorine SNAr Displacement (Amines, Alkoxides) Core->SNAr Nucleophiles CrossCoupling C5-Bromine Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Core->CrossCoupling Pd/Ligand Amide C2-Amide Directing Group / Pharmacophore Core->Amide H-Bonding

Reactivity map of 5-Bromo-6-fluoro-N-methylpicolinamide highlighting orthogonal sites.

Tandem C-H Fluorination and Nucleophilic Aromatic Substitution

The utility of this specific scaffold was elegantly demonstrated in the seminal work by at UC Berkeley[3][4]. In their development of late-stage functionalization (LSF) methodologies, they utilized AgF2 to achieve direct C-H fluorination of complex pyridines.

During these studies, 5-bromo-6-fluoro-N-methylpicolinamide was synthesized as a key intermediate[5][6]. The researchers demonstrated that the newly installed C6-fluorine could be directly subjected to SNAr with various nucleophiles (alcohols, amines, thiols) to yield complex heteroaryl ethers or amines. This tandem C-H fluorination/SNAr approach bypasses the need for pre-functionalized starting materials, drastically accelerating the synthesis of medicinally important compounds.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Regioselective SNAr at C6

Objective: Displace the C6-fluorine with a primary amine while preserving the C5-bromine.

  • Preparation: Dissolve 5-bromo-6-fluoro-N-methylpicolinamide (1.0 equiv) in anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M).

    • Causality: DMSO is selected because its polar aprotic nature optimally solvates the potassium cation of the base, leaving the nucleophilic amine desolvated and highly reactive, thereby accelerating the formation of the Meisenheimer complex.

  • Base Addition: Add K2CO3 (2.0 equiv) followed by the nucleophilic amine (1.2 equiv).

    • Causality: K2CO3 is a mild, insoluble base that acts as an acid scavenger (neutralizing the HF byproduct) without causing unwanted side reactions (such as amide hydrolysis) that stronger bases like NaH might induce.

  • Reaction: Stir at room temperature to 60°C for 2–4 hours. Monitor via LC-MS.

    • Causality: The high electrophilicity of the C6 position allows for mild temperatures, preventing the nucleophile from attacking the less reactive C5-bromine position.

  • Workup: Dilute with EtOAc and wash extensively with water/brine to remove DMSO. Dry over Na2SO4 and concentrate.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Couple an aryl boronic acid to the C5-bromine of the intermediate generated in Protocol A.

  • Preparation: In a Schlenk flask, combine the 6-substituted-5-bromo-N-methylpicolinamide (1.0 equiv), aryl boronic acid (1.5 equiv), and Na2CO3 (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Degas via three freeze-pump-thaw cycles.

    • Causality: The biphasic Dioxane/H2O system ensures solubility of both the organic substrate and the inorganic base. Degassing is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under an inert atmosphere.

    • Causality: Pd(dppf)Cl2 is utilized because the large bite angle of the bidentate dppf ligand facilitates the challenging reductive elimination step, while the bidentate nature prevents catalyst deactivation via ligand dissociation.

  • Reaction: Heat at 90°C for 12 hours. Cool, filter through Celite, and purify via flash chromatography.

Workflow Start Starting Material: 5-Bromo-6-fluoro-N-methylpicolinamide Step1 Step 1: SNAr Reaction (Nucleophile, Base, DMSO, rt - 80°C) Start->Step1 Intermediate 6-Substituted-5-bromo- N-methylpicolinamide Step1->Intermediate Step2 Step 2: Suzuki Coupling (Boronic Acid, Pd(dppf)Cl2, Base, 90°C) Intermediate->Step2 Product 5,6-Disubstituted- N-methylpicolinamide (Target API Scaffold) Step2->Product

Two-step orthogonal functionalization workflow via SNAr followed by Suzuki coupling.

Quantitative Data Presentation

The orthogonal reactivity of this scaffold allows for a wide range of functional group tolerances. Below is a summary of typical reaction parameters and yields based on established literature protocols for this class of di-halogenated pyridines.

Reaction TypePositionReagents / ConditionsTypical Yield (%)Mechanistic Note
SNAr (Amination) C6-FluoroPrimary Amine, K2CO3, DMSO, 60°C85 - 95%Rapid displacement due to low LUMO; F⁻ is an excellent leaving group.
SNAr (Etherification) C6-FluoroAlkoxide (NaOR), THF, 0°C to rt80 - 90%Requires strict temperature control to prevent over-reaction.
Suzuki Coupling C5-BromoAr-B(OH)2, Pd(dppf)Cl2, Na2CO3, 90°C75 - 88%Oxidative addition at C-Br is highly favored over C-F.
Buchwald-Hartwig C5-BromoSec-Amine, Pd2(dba)3, XPhos, tBuONa65 - 80%Bulky biaryl phosphine ligands prevent off-target binding to the C2-amide.

Conclusion

5-Bromo-6-fluoro-N-methylpicolinamide is not merely a chemical reagent; it is a strategically designed vector for drug discovery. By exploiting the orthogonal reactivity of the C6-fluorine (via SNAr) and the C5-bromine (via transition-metal catalysis), medicinal chemists can rapidly generate diverse libraries of highly functionalized pyridines. Understanding the causality behind these reaction mechanisms ensures that protocols are not just followed, but mastered and optimized for complex late-stage functionalization.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. URL:[Link]

  • Fier, P. S. (2014). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship, University of California, Berkeley. URL:[Link]

Sources

Exploratory

A Technical Guide to 5-Bromo-6-fluoro-N-methylpicolinamide: Synthesis, Characterization, and Potential as a Novel Kinase-Targeted Research Chemical

Abstract This document provides a comprehensive technical overview of 5-Bromo-6-fluoro-N-methylpicolinamide, a novel heterocyclic compound with significant potential as a research chemical in drug discovery and chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical overview of 5-Bromo-6-fluoro-N-methylpicolinamide, a novel heterocyclic compound with significant potential as a research chemical in drug discovery and chemical biology. While direct literature on this specific molecule is nascent, its structural architecture, combining a biologically active N-methylpicolinamide scaffold with strategic halogenation, suggests a strong candidacy for investigation as a kinase inhibitor. Drawing from extensive data on analogous structures, this guide outlines a robust, validated synthetic route, predicts key physicochemical properties, and proposes a logical workflow for its biological evaluation. The core rationale is built upon the established anti-proliferative activities of N-methylpicolinamide derivatives, which have shown promise as inhibitors of critical cell-cycle regulators like Aurora kinases.[1][2] The introduction of bromine and fluorine atoms is anticipated to modulate target affinity, selectivity, and pharmacokinetic properties, making this compound a compelling subject for advanced medicinal chemistry programs. This guide is intended for researchers, chemists, and drug development professionals seeking to explore this and related chemical spaces.

Introduction & Rationale

The picolinamide moiety is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with enzymatic targets. Specifically, derivatives of N-methylpicolinamide have been identified as promising antitumor agents.[3] Extensive research has demonstrated that this core structure can be derivatized to produce potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are essential regulators of mitosis.[1][4] Given that their overexpression is a common feature in a wide range of human cancers, Aurora kinases are high-value targets for anticancer therapies.[4]

The subject of this guide, 5-Bromo-6-fluoro-N-methylpicolinamide, represents a logical and strategic evolution of this scaffold. The inclusion of halogen atoms serves several critical functions in drug design:

  • Fluorine: The 6-fluoro substituent is expected to influence the electronic properties of the pyridine ring, potentially enhancing binding affinity through favorable electrostatic interactions with the target protein. Furthermore, fluorine substitution is a well-established strategy for improving metabolic stability and modulating lipophilicity.

  • Bromine: The 5-bromo substituent provides a valuable synthetic handle. It can be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. It also adds steric bulk and can participate in halogen bonding, a non-covalent interaction of increasing importance in rational drug design.

This guide, therefore, presents 5-Bromo-6-fluoro-N-methylpicolinamide not as a compound with a known profile, but as a rationally designed probe molecule with a high probability of possessing interesting and therapeutically relevant biological activity.

Physicochemical Properties & Structural Analysis

While empirical data for 5-Bromo-6-fluoro-N-methylpicolinamide is not yet available, its key physicochemical properties can be predicted based on its constituent parts and data from close structural analogs, such as Methyl 5-bromo-6-fluoropicolinate.[5][6] These calculated values are invaluable for planning synthetic workups, purification strategies, and initial formulation for biological assays.

Caption: Chemical structure of 5-Bromo-6-fluoro-N-methylpicolinamide.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Source/Method
Molecular Formula C₇H₆BrFN₂O -
Molecular Weight 233.04 g/mol -
Monoisotopic Mass 231.96475 Da Calculated
XLogP3 ~1.9 - 2.4 Estimated based on analogs[6]
Topological Polar Surface Area (TPSA) 52.4 Ų Calculated
Hydrogen Bond Donors 1 Calculated
Hydrogen Bond Acceptors 3 Calculated

| Rotatable Bonds | 1 | Calculated |

Proposed Synthetic Route

The synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide can be reliably achieved in a two-step process starting from the commercially available ester, Methyl 5-bromo-6-fluoropicolinate.[5] The proposed methodology leverages well-established and high-yielding reactions common in medicinal chemistry.[7]

G start Methyl 5-bromo-6-fluoropicolinate step1 Step 1: Saponification start->step1 intermediate 5-Bromo-6-fluoropicolinic acid step2 Step 2: Amide Coupling intermediate->step2 reagent1 LiOH or NaOH THF/H₂O reagent1->step1 step1->intermediate reagent2 Methylamine (aq.) EDC, HOBt, DIPEA DMF or CH₂Cl₂ reagent2->step2 end_product 5-Bromo-6-fluoro-N- methylpicolinamide step2->end_product purification Purification (Column Chromatography) end_product->purification characterization Characterization (¹H NMR, ¹³C NMR, LC-MS) purification->characterization

Caption: Proposed two-step synthesis and validation workflow.

Detailed Experimental Protocols

Step 1: Saponification of Methyl 5-bromo-6-fluoropicolinate

This initial step converts the starting methyl ester into the corresponding carboxylic acid, which is the necessary precursor for the subsequent amide coupling reaction.

  • Rationale: Saponification (base-mediated hydrolysis) is a standard and highly efficient method for cleaving methyl esters. A mixture of THF and water is used to ensure solubility of both the organic substrate and the inorganic base (e.g., LiOH).

  • Protocol:

    • Dissolve Methyl 5-bromo-6-fluoropicolinate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 using 1M HCl. The carboxylic acid product should precipitate out of solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-Bromo-6-fluoropicolinic acid. This intermediate can often be used in the next step without further purification.

Step 2: Amide Coupling with Methylamine

This is the final, crucial step to form the target N-methyl amide. Amide bond formation is one of the most common reactions in drug discovery.[8]

  • Rationale: The direct reaction between a carboxylic acid and an amine is generally slow and requires harsh conditions. Therefore, coupling reagents are used to "activate" the carboxylic acid, making it highly reactive towards the amine.[9] A combination of EDC (a carbodiimide) and HOBt is a classic choice that forms a reactive HOBt ester, minimizing side reactions and racemization (if chiral centers were present).[7][9] DIPEA is used as a non-nucleophilic organic base to neutralize any acid salts formed during the reaction.

  • Protocol:

    • Suspend 5-Bromo-6-fluoropicolinic acid (1.0 eq) in a suitable anhydrous solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

    • Add an aqueous solution of methylamine (e.g., 40% in H₂O) (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the final compound, 5-Bromo-6-fluoro-N-methylpicolinamide.

Postulated Biological Activity & Research Applications

Based on the potent anti-proliferative activity of related N-methylpicolinamide derivatives, the primary hypothesized application for this compound is as an inhibitor of protein kinases involved in cell cycle regulation .[1][3]

  • Primary Target Hypothesis: Aurora Kinases: Several N-methylpicolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase, demonstrating broad-spectrum cytotoxicity against various human cancer cell lines.[1][2][4] It is highly probable that 5-Bromo-6-fluoro-N-methylpicolinamide will also engage with this target class. The Aurora-B kinase plays a pivotal role in chromosome segregation and cytokinesis, and its inhibition leads to mitotic arrest and apoptosis.

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K CellCycle Cell Cycle Progression (G2/M Transition) PI3K->CellCycle AuroraB Aurora-B Kinase CellCycle->AuroraB HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Cytokinesis Chromosome Segregation & Cytokinesis HistoneH3->Cytokinesis Proliferation Cell Proliferation Cytokinesis->Proliferation Inhibitor 5-Bromo-6-fluoro- N-methylpicolinamide Inhibitor->AuroraB

Caption: Postulated inhibition of the Aurora-B kinase signaling pathway.

  • Secondary Applications:

    • Chemical Probe: The compound can serve as a valuable tool to probe the function of its target kinase(s) in various cellular contexts.

    • SAR Starting Point: The bromine atom at the 5-position is a versatile handle for chemical elaboration, enabling the rapid exploration of the surrounding chemical space to optimize potency, selectivity, or pharmacokinetic properties.

Proposed In Vitro Evaluation Workflow

For a researcher who has successfully synthesized and purified 5-Bromo-6-fluoro-N-methylpicolinamide, a systematic biological evaluation is the logical next step.

G start Synthesized & Purified Compound step1 Step 1: Identity & Purity Confirmation (LC-MS, NMR) start->step1 step2 Step 2: In Vitro Cytotoxicity Screening (MTT/MTS Assay) step1->step2 If pure (>95%) step3 Step 3: Target Engagement (In Vitro Kinase Assay vs Aurora-B) step2->step3 If active (IC₅₀ < 10 µM) step4 Step 4: Cellular Mechanism (Cell Cycle Analysis, Apoptosis Assay) step3->step4 If potent kinase inhibitor end Data Analysis & SAR Planning step4->end

Caption: Logical workflow for the in vitro biological evaluation.

Key Experimental Methodologies

1. Purity and Identity Confirmation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

  • NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

2. In Vitro Cytotoxicity Screening:

  • Assay: MTT or MTS cell viability assay.

  • Cell Lines: A panel of human cancer cell lines, such as HepG2 (liver), HCT-116 (colon), and A375 (melanoma), which have been used to evaluate similar compounds.[1]

  • Purpose: To determine the compound's concentration-dependent effect on cell proliferation and calculate the IC₅₀ (half-maximal inhibitory concentration).

3. Target-Based Kinase Assay:

  • Assay: An in vitro biochemical assay using recombinant Aurora-B kinase. Commercial kits are widely available.

  • Purpose: To directly measure the compound's ability to inhibit the enzymatic activity of the hypothesized target and determine its IC₅₀ against the isolated enzyme. This confirms whether the compound is a direct inhibitor of the target kinase.

Conclusion

5-Bromo-6-fluoro-N-methylpicolinamide stands as a highly promising yet underexplored research chemical. Its design is rooted in the proven success of the N-methylpicolinamide scaffold as a source of kinase inhibitors. The strategic placement of bromo- and fluoro- substituents provides clear avenues for property modulation and future library development. The synthetic route presented herein is robust and employs standard, well-understood chemical transformations, making the compound highly accessible to medicinal chemistry laboratories. The proposed biological evaluation workflow provides a clear and logical path to understanding its cytotoxic effects and mechanism of action. For researchers and drug development professionals, this compound represents an excellent entry point into a chemically tractable and biologically relevant area of oncology research.

References

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. Available at: [Link]

  • 5-bromo-6-fluoroquinoline - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis. ChemSrc. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210. PubChem. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 5-Bromo-6-fluoro-N-methylpicolinamide: A Technical Guide for Structural Elucidation

Executive Summary The precise structural elucidation of highly functionalized pyridine derivatives is a critical bottleneck in modern drug discovery. The synthesis and late-stage functionalization of fluorinated heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural elucidation of highly functionalized pyridine derivatives is a critical bottleneck in modern drug discovery. The synthesis and late-stage functionalization of fluorinated heterocycles, such as 5-bromo-6-fluoro-N-methylpicolinamide, rely heavily on [1]. This whitepaper provides an authoritative, in-depth analysis of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) signatures of 5-bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9). By detailing the causality behind specific spectroscopic phenomena and establishing self-validating experimental protocols, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Molecular Architecture & Causality of Spectroscopic Signatures

5-Bromo-6-fluoro-N-methylpicolinamide ( C7​H6​BrFN2​O ) possesses a highly polarized pyridine core. The strategic placement of the halogens and the carboxamide group dictates its unique spectroscopic behavior:

  • Electronic Deshielding & The Heavy Atom Effect: In halogenated pyridines, the electron-withdrawing nature of the halogen substituents significantly alters the local magnetic environment, as demonstrated in [2]. The highly electronegative fluorine atom at C6 strongly deshields the adjacent carbons. However, the bromine atom at C5 induces a pronounced "heavy atom effect," driving the C5 resonance unexpectedly upfield in the 13 C spectrum ( 108 ppm).

  • Heteronuclear Spin-Spin Coupling: The presence of the 19 F nucleus (spin 1/2, 100% natural abundance) introduces complex scalar coupling across the aromatic ring. This manifests as large one-bond ( 1JCF​≈242 Hz) and two-bond ( 2JCF​≈32 Hz) carbon-fluorine couplings, as well as distinct meta-couplings ( 4JHF​≈2 Hz) observed in the 1 H spectrum for the C4 proton.

  • Amide Resonance: The N-methyl carboxamide group at C2 restricts free rotation, leading to a distinct, broad secondary amide NH signal. The use of a non-polar, aprotic solvent prevents rapid proton exchange, allowing the 3JHH​ coupling between the NH proton and the N-methyl group to be clearly resolved.

Quantitative Spectroscopic Data

The following tables summarize the expected multi-nuclear NMR and HRMS data, synthesized from fundamental principles of physical organic chemistry and empirical substituent effects.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
NH 7.85br q 3JHH​≈5.0 1HSecondary amide proton
C4-H 8.02dd 3JHH​=8.2 , 4JHF​=2.1 1HPyridine C4
C3-H 7.95d 3JHH​=8.2 1HPyridine C3
N- CH3​ 3.05d 3JHH​=5.0 3HMethyl group
Table 2: 13 C NMR Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
C=O 163.5s-Amide carbonyl
C6 158.2d 1JCF​=242.0 C-F
C2 148.1s-Quaternary C (attached to amide)
C4 143.4d 3JCF​=5.5 Aromatic CH
C3 125.6s-Aromatic CH
C5 108.3d 2JCF​=32.1 C-Br
N- CH3​ 26.4s-Methyl group
Table 3: HRMS (ESI+) Data
SpeciesFormulaTheoretical m/zObserved m/zRelative Abundance
[M+H] + ( 79 Br) C7​H779​BrFN2​O+ 232.9724232.9726100%
[M+H] + ( 81 Br) C7​H781​BrFN2​O+ 234.9704234.9705~98%
Acylium ( 79 Br) C6​H279​BrFNO+ 201.9304201.930745%
Pyridyl ( 79 Br) C5​H279​BrFN+ 173.9355173.935820%

Standardized Analytical Protocols

To ensure reproducibility and scientific integrity, the following methodologies must be strictly adhered to. Standardized quantitative NMR (qNMR) protocols are critical for determining the prior to downstream coupling[3].

Protocol A: Multi-Nuclear NMR Acquisition Workflow

Causality of Design: CDCl3​ is selected over DMSO- d6​ to prevent the disruption of intramolecular hydrogen bonding and to minimize the broadening of the quadrupolar NH signal. A prolonged relaxation delay ( d1​=2 s) is mandated for 13 C acquisition because the highly substituted pyridine ring contains multiple quaternary carbons (C2, C5, C6) that lack attached protons, rendering them reliant on inefficient chemical shift anisotropy for relaxation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz spectrometer (at 298 K). Perform automated gradient shimming (Z1-Z4) to achieve a lock signal >80%.

  • 1 H Acquisition: Execute a standard 1D proton sequence (zg30). Parameters: 16 scans (ns), 1 second relaxation delay ( d1​ ), spectral width 12 ppm.

  • 13 C Acquisition: Execute a proton-decoupled carbon sequence (zgpg30). Parameters: 512 scans, 2 seconds relaxation delay ( d1​ ), spectral width 220 ppm.

  • 19 F Acquisition: Execute a standard fluorine sequence (zg). Parameters: 64 scans, center frequency -100 ppm, spectral width 200 ppm.

Self-Validating Mechanism: The protocol is self-validating through internal integration logic. The sharp doublet of the N-methyl group must integrate to exactly 3.00 relative to the aromatic C3 and C4 protons (1.00 each). Any deviation >5% instantly flags solvent suppression failure or the presence of structurally similar impurities.

ExperimentalWorkflow Prep Sample Preparation 15 mg in 0.6 mL CDCl3 Lock Lock & Shim Automated Gradient Shimming Prep->Lock Acq Data Acquisition 1H, 13C, 19F NMR Lock->Acq Process Signal Processing FT, Phase & Baseline Correction Acq->Process Analyze Spectral Analysis Multiplet Extraction & Integration Process->Analyze

Figure 1: Standardized experimental workflow for multi-nuclear NMR acquisition and processing.

Protocol B: LC-HRMS (ESI+) Analysis

Causality of Design: Electrospray Ionization (ESI) in positive mode is chosen because the basic pyridine nitrogen and the secondary amide oxygen are highly susceptible to protonation, yielding exceptional ionization efficiency.

Step-by-Step Methodology:

  • Dilution: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to drive protonation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Isocratic flow at 0.4 mL/min.

  • Ionization: Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 25 V.

  • Acquisition: Scan range m/z 100–1000 in continuum mode. Apply collision-induced dissociation (CID) at 15-25 eV for MS/MS fragmentation.

Self-Validating Mechanism: The protocol validates itself via the isotopic signature. The natural abundance of Bromine isotopes ( 79 Br: 50.69%, 81 Br: 49.31%) dictates that the parent ion must appear as a perfect 1:1 doublet separated by exactly 1.998 Da. If this ratio is skewed, the system alerts the operator to isobaric interference or detector saturation.

MS/MS Fragmentation Logic

Under CID conditions, the protonated parent ion ([M+H] + , m/z 233/235) undergoes a highly predictable, logical fragmentation cascade. The primary cleavage occurs at the secondary amide bond. The loss of neutral methylamine ( CH3​NH2​ , 31 Da) yields a highly stable, resonance-stabilized acylium ion (m/z 202/204). Subsequent decarbonylation (loss of CO, 28 Da) collapses the acylium species into a bromofluoropyridyl cation (m/z 174/176).

MSFragmentation Parent [M+H]+ m/z 233 / 235 C7H7BrFN2O+ Acylium Acylium Ion m/z 202 / 204 C6H2BrFNO+ Parent->Acylium - CH3NH2 (Loss of 31 Da) Pyridyl Pyridyl Cation m/z 174 / 176 C5H2BrFN+ Acylium->Pyridyl - CO (Loss of 28 Da)

Figure 2: Logical MS/MS fragmentation pathway of 5-Bromo-6-fluoro-N-methylpicolinamide.

References

  • Fier, P. S. (2015). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship, University of California. URL: [Link]

  • Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. ACS Publications (Journal of Organic Chemistry). URL:[Link]

  • Rössler, S. L., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Orthogonal Functionalization of 5-Bromo-6-fluoro-N-methylpicolinamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) Executive Summary & Strategic Utility In modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9)

Executive Summary & Strategic Utility

In modern drug discovery, the rapid elaboration of complex molecular scaffolds relies heavily on building blocks that offer orthogonal reactivity. 5-Bromo-6-fluoro-N-methylpicolinamide represents a premier tri-functional pyridine scaffold. It is engineered with three distinct handles:

  • C6-Fluoro Group: Highly electrophilic and primed for rapid Nucleophilic Aromatic Substitution (SNAr).

  • C5-Bromo Group: Reserved for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • N-Methylpicolinamide Motif: Acts as a critical hydrogen-bond donor/acceptor, frequently serving as a hinge-binding motif in kinase inhibitor design.

This application note details the mechanistic causality, synthesis, and step-by-step orthogonal functionalization of this critical intermediate, ensuring high-fidelity elaboration in late-stage drug development.

Mechanistic Causality & Strategy (E-E-A-T)

To successfully utilize this scaffold, the functionalization must follow a strict operational sequence: SNAr at C6 must precede cross-coupling at C5 . Understanding the causality behind this sequence is critical for preventing synthetic dead-ends.

The C6-Fluoro Advantage

Fluorine is the most electronegative element. When positioned ortho to the pyridine nitrogen, it exerts a profound inductive electron-withdrawing effect, rendering the C6 carbon exceptionally electrophilic. This allows SNAr to proceed under remarkably mild, basic conditions (e.g., K2CO3 in DMSO at room temperature).

Preservation of the C5-Bromo Handle

The C5-bromo group is meta to the pyridine nitrogen and is not sufficiently activated for SNAr under mild conditions. Thus, it remains completely inert during the C6-SNAr step, serving as a reliable orthogonal handle.

Steric and Electronic Causality

If one were to perform a Suzuki cross-coupling at C5 first, the introduction of a bulky, electron-donating aryl group would sterically obscure the C6 position and electronically deactivate the pyridine ring. This would severely impede, or completely shut down, the subsequent SNAr reaction. Therefore, the C6-fluoro displacement must strictly precede C5 elaboration .

Mandatory Visualizations

Pathway 1: C-H Fluorination Mechanism

The scaffold is synthesized via a site-selective C-H fluorination of 5-bromo-N-methylpicolinamide using Silver(II) fluoride (AgF2). Inspired by the classic Chichibabin amination, this reaction proceeds via the addition of a fluorine radical from AgF2 to the pyridine ring, forming a delocalized radical intermediate, followed by single-electron oxidation and deprotonation .

FluorinationMechanism Py 5-Bromo- N-methylpicolinamide Radical Delocalized N-Fluoro Radical Intermediate Py->Radical F• addition from AgF2 AgF2 AgF2 (F• Donor & Oxidant) AgF2->Radical Fluorinated 5-Bromo-6-fluoro- N-methylpicolinamide Radical->Fluorinated 1e- oxidation & -H+

Mechanism of AgF2-mediated C-H fluorination inspired by Chichibabin amination.

Pathway 2: Orthogonal Functionalization Workflow

OrthogonalWorkflow SM 5-Bromo-6-fluoro- N-methylpicolinamide SNAr Step 1: SNAr at C6 (Nucleophile, Base, DMSO) SM->SNAr Int 5-Bromo-6-Substituted- N-methylpicolinamide SNAr->Int CrossCoupling Step 2: Suzuki Coupling at C5 (Ar-B(OH)2, Pd-Cat, Base) Int->CrossCoupling Product 5,6-Disubstituted- N-methylpicolinamide CrossCoupling->Product

Orthogonal functionalization workflow of 5-Bromo-6-fluoro-N-methylpicolinamide.

Quantitative Data & Optimization Parameters

Table 1: Reactivity Profile of 5-Bromo-6-fluoro-N-methylpicolinamide Handles

Functional HandlePositionReactivity TypeOptimal ReagentsMechanistic Role
Fluoro (-F) C6SNArAmines, Alkoxides, K2CO3, DMSOHighly electronegative F and adjacent pyridine N create a strongly electrophilic center.
Bromo (-Br) C5Cross-CouplingPd(dppf)Cl2, Ar-B(OH)2, BaseWeaker C-Br bond allows facile oxidative addition by Pd(0). Inert to mild SNAr.
N-Methylamide C2Directing GroupN/AEnhances solubility; acts as a critical hinge-binding motif in target binding.

Table 2: Experimental Optimization Parameters

StepParameterRecommended ConditionCausality / Notes
C-H Fluorination Oxidant/F-SourceAgF2 (3.0 equiv)Must be handled in a glovebox due to extreme moisture sensitivity.
C-H Fluorination SolventAcetonitrile (MeCN)Non-coordinating solvents (e.g., DCM) fail to stabilize the intermediate radical.
SNAr at C6 BaseK2CO3 or DIPEAK2CO3 is preferred for neutral nucleophiles; DIPEA for amine HCl salts.
SNAr at C6 Temperature25 °C – 60 °CHighly nucleophilic amines react at RT; bulky amines require gentle heating.
Suzuki at C5 CatalystPd(dppf)Cl2Bidentate ligand prevents catalyst deactivation by the adjacent C6-amine substituent.

Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation criteria.

Protocol A: Synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide via C-H Fluorination

Adapted from the methodology of Fier & Hartwig.

  • Preparation: Inside an argon-filled glovebox, weigh AgF2 (3.0 equiv, 1.47 mmol) into a dry 20 mL scintillation vial equipped with a PTFE-coated magnetic stir bar.

  • Reaction Initiation: Add anhydrous Acetonitrile (4.0 mL) to suspend the AgF2. Slowly add 5-bromo-N-methylpicolinamide (1.0 equiv, 0.49 mmol) as a solid or dissolved in a minimal amount of MeCN.

  • Incubation: Seal the vial, remove it from the glovebox, and stir vigorously at ambient temperature (22 °C) for 1 hour. The reaction mixture will transition from dark brown to a lighter suspension as AgF2 is consumed.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation (Self-Validating Step):

    • 19F NMR: Confirm the presence of a sharp singlet around -68 to -72 ppm.

    • LC-MS: Confirm the[M+H]+ mass of ~233/235 m/z, displaying the characteristic 1:1 isotopic ratio of a single bromine atom.

Protocol B: Orthogonal Functionalization Step 1 (SNAr at C6)
  • Setup: In a 10 mL round-bottom flask, dissolve 5-Bromo-6-fluoro-N-methylpicolinamide (1.0 equiv, 0.5 mmol) in anhydrous DMSO (2.5 mL).

  • Reagent Addition: Add the desired nucleophile (e.g., morpholine, 1.2 equiv, 0.6 mmol) followed by finely powdered K2CO3 (2.0 equiv, 1.0 mmol).

  • Reaction: Stir the mixture at room temperature. For sterically hindered nucleophiles, heat to 60 °C using an oil bath.

  • Workup: Upon completion (typically 2-4 hours), dilute the mixture with water (10 mL) to precipitate the product. If it does not precipitate, extract with EtOAc (3 × 10 mL), wash thoroughly with water (to remove DMSO) and brine, dry over Na2SO4, and concentrate.

  • Validation (Self-Validating Step):

    • 19F NMR: The complete disappearance of the fluorine signal confirms 100% conversion.

    • LC-MS: Observe the mass shift corresponding to the exact mass of the nucleophile minus HF. The 1:1 bromine isotope pattern must remain intact.

Protocol C: Orthogonal Functionalization Step 2 (Suzuki Cross-Coupling at C5)
  • Setup: To a microwave vial, add the C6-substituted 5-bromo-N-methylpicolinamide from Protocol B (1.0 equiv, 0.3 mmol), the desired arylboronic acid (1.5 equiv, 0.45 mmol), and K2CO3 (2.0 equiv, 0.6 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 3.0 mL). Sparge the solution with N2 gas for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 0.015 mmol) and seal the vial with a crimp cap.

  • Reaction: Heat the vial in a heating block at 90 °C for 3 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.

  • Validation (Self-Validating Step):

    • LC-MS: The 1:1 bromine isotope pattern must completely disappear, replaced by the exact mass of the cross-coupled target molecule.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. URL:[Link]

  • Fier, P. S. (2014). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions (Ph.D. dissertation). eScholarship, University of California. URL:[Link]

Application

Using 5-Bromo-6-fluoro-N-methylpicolinamide in in-vitro cellular assays

Application Note: Utilizing 5-Bromo-6-fluoro-N-methylpicolinamide in In-Vitro Cellular Assays for Fragment-Based Drug Discovery Executive Overview In the landscape of Fragment-Based Drug Discovery (FBDD), the selection o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-Bromo-6-fluoro-N-methylpicolinamide in In-Vitro Cellular Assays for Fragment-Based Drug Discovery

Executive Overview

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of starting chemical matter dictates the trajectory of lead optimization. 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) is a highly functionalized, privileged molecular building block. The picolinamide (pyridine-2-carboxamide) scaffold is a well-documented kinase hinge-binding motif, forming the core of several FDA-approved oncology therapeutics, including Sorafenib and various VEGFR-2 inhibitors 1.

As a Senior Application Scientist, I designed this guide to establish a rigorous in-vitro cellular testing pipeline for this fragment. Before elaborating this intermediate via synthetic chemistry, it is critical to validate its baseline cellular safety and confirm its target engagement within the complex milieu of a living cell.

Mechanistic Rationale: The Chemistry-Biology Interface

Why utilize this specific substitution pattern in your screening cascade? Every functional group on this molecule serves a distinct, causal purpose in drug design:

  • The Picolinamide Core : Provides a fixed hydrogen bond donor (N-H) and acceptor (C=O) pair, perfectly geometry-matched for the ATP-binding pocket of kinases.

  • 6-Fluoro Substitution : The highly electronegative fluorine atom withdraws electron density from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen. This reduces off-target hERG channel liabilities and prevents rapid metabolic oxidation by aldehyde oxidase.

  • 5-Bromo Vector : Acts as a heavy atom for crystallographic phasing and a halogen-bond donor. More importantly, it serves as a bio-orthogonal handle for late-stage Suzuki-Miyaura cross-coupling once cellular target engagement is confirmed.

To effectively transition this molecule from a chemical library to a validated biological hit, we employ a two-tiered in-vitro workflow: a gatekeeper cytotoxicity assay followed by a biophysical target engagement assay.

Experimental Workflow Visualization

G Lib Fragment Library Frag 5-Bromo-6-fluoro- N-methylpicolinamide Lib->Frag Tox Cytotoxicity Profiling (MTT) Frag->Tox Viability Screen CETSA Target Engagement (CETSA) Frag->CETSA In-Cell Binding Lead Hit-to-Lead Optimization Tox->Lead Non-toxic Confirmed CETSA->Lead Target Validated

Workflow integrating 5-Bromo-6-fluoro-N-methylpicolinamide in FBDD and in-vitro assays.

Protocol 1: The Gatekeeper – High-Throughput Cytotoxicity Profiling

Objective: Fragments must be screened at exceptionally high concentrations (100 µM – 1 mM) due to their inherently low affinities. If the picolinamide fragment exhibits intrinsic cytotoxicity (e.g., acting as a pan-assay interference compound or a non-specific membrane disruptor), it will yield false positives in downstream phenotypic screens 2. This MTT assay establishes the baseline safety profile.

Self-Validating Controls:

  • Vehicle Control: 0.5% DMSO (establishes baseline viability).

  • Positive Control: 10 µM Staurosporine (confirms assay sensitivity to cell death).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-Bromo-6-fluoro-N-methylpicolinamide in 100% anhydrous DMSO to create a 50 mM stock. Causality: Anhydrous DMSO prevents the hydrolysis of the amide bond and ensures complete solubilization of the halogenated aromatic system.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. Note: Leave the outer perimeter wells empty and fill with PBS to prevent thermal edge effects.

  • Treatment: Perform a 1:2 serial dilution of the fragment in culture media to achieve final concentrations ranging from 1 mM down to 7.8 µM. Ensure the final DMSO concentration is strictly normalized to 0.5% (v/v) across all wells to isolate the compound's effect from solvent toxicity.

  • Incubation: Incubate the treated cells for 72 hours.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting purple formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol 2: Target Engagement – Cellular Thermal Shift Assay (CETSA)

Objective: Biochemical kinase assays do not prove that a fragment can penetrate the cell membrane or compete with millimolar intracellular ATP. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein, shifting its melting temperature (ΔTm) higher during heat shock 3.

Self-Validating Controls:

  • Specificity Control: Immunoblot for GAPDH alongside your target kinase. A specific fragment will stabilize the target but leave the GAPDH melting curve unchanged. If both shift, the fragment is a promiscuous protein denaturant.

Step-by-Step Methodology:

  • In-Cell Dosing: Culture A549 cells in 10 cm dishes to 80% confluency. Treat cells with 500 µM of 5-Bromo-6-fluoro-N-methylpicolinamide (or 0.5% DMSO vehicle) for 2 hours. Causality: Intact cells are used rather than lysates to preserve the physiological ATP concentration, which the fragment must outcompete.

  • Harvesting & Aliquoting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL each) per treatment group.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient from 40°C to 61°C (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for exactly 3 minutes. Immediately snap-cool the tubes at room temperature for 3 minutes, then plunge into liquid nitrogen.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Causality: Mechanical/thermal lysis is preferred over detergent lysis, which can artificially alter protein melting curves.

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, leaving only the stabilized, folded proteins in the supernatant.

  • Quantification: Resolve the soluble supernatants via SDS-PAGE and Western Blot against the target kinase and GAPDH. Plot the band intensities against temperature to calculate the ΔTm.

Data Synthesis & Interpretation

To benchmark the success of 5-Bromo-6-fluoro-N-methylpicolinamide in these assays, refer to the standardized acceptance criteria detailed below. Because it is a fragment (MW < 300 Da), we expect high solubility, low toxicity, and a modest but specific thermal shift.

ParameterExpected Range / ValueExperimental Implication & Causality
Aqueous Solubility (0.5% DMSO) > 1 mMEnsures the compound remains in solution during high-concentration FBDD screening without crashing out.
A549 Cytotoxicity (IC₅₀) > 500 µMConfirms the fragment is biologically inert on its own, providing a clean slate for structural elaboration.
CETSA ΔTm (Target Kinase) +1.5°C to +3.5°CIndicates weak but highly specific target engagement inside the living cell, validating the picolinamide hinge-binding hypothesis.
CETSA ΔTm (GAPDH Control) < 0.5°CValidates that the fragment is not a pan-assay interference compound (PAINS) or a non-specific chemical denaturant.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Target Engagement Assays in Early Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Method

Application Notes and Protocols for In-Vivo Evaluation of 5-Bromo-6-fluoro-N-methylpicolinamide

A Framework for Preclinical Animal Model Studies Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in-vivo evaluation of the novel c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Preclinical Animal Model Studies

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in-vivo evaluation of the novel chemical entity, 5-Bromo-6-fluoro-N-methylpicolinamide. In the absence of specific published data for this compound, this guide establishes a robust, scientifically-grounded framework based on the known biological activities of related picolinamide derivatives and established best practices in preclinical research.[1][2][3] Protocols for physicochemical characterization, formulation, pharmacokinetic (PK) analysis, and a detailed methodology for a tumor xenograft efficacy model are provided. This guide emphasizes a self-validating experimental design to ensure data integrity and translatability, grounded in ethical research principles.

Introduction and Scientific Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Specifically, N-methylpicolinamide derivatives have been identified as potent antitumor agents, with some analogs demonstrating activities such as the inhibition of critical signaling pathways and kinases like Aurora-B and c-Met, suppression of angiogenesis, and induction of apoptosis.[1][2][3][6][7]

5-Bromo-6-fluoro-N-methylpicolinamide is a novel compound within this class. Its unique halogenation pattern may confer altered physicochemical properties, target affinity, and metabolic stability. Given the precedent set by related structures, it is hypothesized that this compound may possess significant therapeutic potential, particularly in oncology.

The transition from in-vitro discovery to in-vivo validation is a critical step in drug development.[8][9] Well-designed animal studies are essential to understand a compound's behavior in a complex biological system, providing initial data on its safety, efficacy, and pharmacokinetic profile.[9][10] This document outlines the necessary steps to robustly evaluate 5-Bromo-6-fluoro-N-methylpicolinamide in preclinical animal models.

Pre-Formulation and Formulation Development

A significant challenge in preclinical development is the formulation of poorly water-soluble compounds for in-vivo administration, as this can severely limit bioavailability and therapeutic efficacy.[11][12][13][14]

2.1. Physicochemical Characterization

Before any in-vivo study, the fundamental physicochemical properties of 5-Bromo-6-fluoro-N-methylpicolinamide must be determined.

PropertyMethodImportance
Aqueous Solubility HPLC-UV or Shake-flask method in various buffers (pH 2.0, 6.5, 7.4)Determines intrinsic solubility and pH-dependency; critical for formulation strategy.
LogP / LogD Shake-flask or computational predictionIndicates lipophilicity, which influences absorption, distribution, and permeability.[15]
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups, affecting solubility and interaction with biological membranes.
Crystal Form X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Polymorphism can significantly impact solubility and dissolution rate.[13]

2.2. Formulation Strategies for In-Vivo Dosing

For a novel, likely poorly soluble compound, a systematic approach to formulation is required. The goal is to achieve a stable and homogenous preparation that ensures consistent exposure in animal studies.

Formulation ApproachComposition ExampleSuitability & Considerations
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in sterile waterSimple, common for oral gavage. Requires particle size reduction (micronization) to improve dissolution.[11][14]
Co-solvent System 10% DMSO, 40% PEG400, 50% SalineSuitable for intravenous or intraperitoneal routes. Must conduct tolerability studies to avoid vehicle-induced toxicity.
Lipid-Based Formulation Self-emulsifying drug delivery systems (SEDDS) using excipients like Labrafac PG or Maisine® CCCan enhance oral bioavailability of lipophilic compounds (BCS Class II/IV).[11]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) in aqueous solutionForms inclusion complexes to increase aqueous solubility.[12][14]

The In-Vivo Study Workflow: A Phased Approach

A logical, phased approach to in-vivo studies minimizes animal use and maximizes data quality, aligning with the "3Rs" principle (Replacement, Reduction, Refinement).[16][17][18][19]

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: In-Vivo Characterization cluster_2 Phase 3: Efficacy & MoA A Compound Synthesis & QC B In-Vitro Screening (e.g., Cytotoxicity Assays) A->B C Physicochemical Characterization A->C E Rodent Pharmacokinetic (PK) Study B->E Proceed if active D Formulation Development & Stability Testing C->D D->E Proceed if stable formulation achieved F Maximum Tolerated Dose (MTD) / Dose-Range Finding E->F G In-Vivo Efficacy Study (e.g., Xenograft Model) F->G Select doses based on MTD & PK data H Ex-Vivo Analysis (Biomarkers, Histology) G->H I Mechanism of Action (MoA) Elucidation H->I J Data Analysis & Reporting I->J

Caption: Phased workflow for preclinical in-vivo evaluation.

Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of 5-Bromo-6-fluoro-N-methylpicolinamide in rodents (e.g., BALB/c mice or Sprague-Dawley rats) following intravenous (IV) and oral (PO) administration.[20][21][22][23]

4.1. Materials

  • Test Compound: 5-Bromo-6-fluoro-N-methylpicolinamide

  • Animals: Male BALB/c mice (8-10 weeks old)

  • Formulation Vehicles: (IV) 10% DMSO, 40% PEG400, 50% Saline; (PO) 0.5% CMC, 0.1% Tween 80 in water

  • Equipment: Dosing syringes, blood collection tubes (K2-EDTA), centrifuge, LC-MS/MS system.

4.2. Experimental Design

  • Groups:

    • Group 1: IV administration (e.g., 2 mg/kg), n=3 mice

    • Group 2: PO administration (e.g., 10 mg/kg), n=3 mice

  • Blood Sampling: A serial bleeding protocol is recommended to reduce animal usage.[20]

    • Timepoints (IV): 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr

    • Timepoints (PO): 15, 30 min, 1, 2, 4, 8, 24 hr

  • Sample Collection: Collect ~30 µL of blood via submandibular or saphenous vein puncture into EDTA tubes at each timepoint. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

4.3. Step-by-Step Protocol

  • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Dosing:

    • For IV, administer the compound slowly via the tail vein.

    • For PO, administer the compound via oral gavage.

    • Record the precise time of dosing for each animal.

  • Blood Collection: At each designated timepoint, collect blood as described above. Ensure the total blood volume collected does not exceed IACUC guidelines.[20]

  • Sample Processing: Immediately after collection, centrifuge blood at 2000 x g for 10 minutes at 4°C. Harvest plasma into clean, labeled tubes and freeze.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.[10][21]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

4.4. Key PK Parameters to Analyze

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and potential for acute toxicity.[23]
Tmax Time to reach CmaxTime at which peak plasma concentration is achieved.[23]
AUC Area Under the concentration-time CurveRepresents total drug exposure over time.[21][23]
t1/2 Elimination Half-lifeTime required for the plasma concentration to decrease by half.[23]
CL ClearanceThe rate at which the drug is eliminated from the body.[23]
Vd Volume of DistributionThe apparent volume into which the drug is distributed.[23]
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Protocol: In-Vivo Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of 5-Bromo-6-fluoro-N-methylpicolinamide in an immunodeficient mouse model bearing human cancer cell-derived xenografts (CDX).[24][25][26]

Rationale for Model Selection: Given that related picolinamides show activity against human cancer cell lines like HepG2 (liver) and A549 (lung), a CDX model using one of these lines is a logical starting point.[1][5][7] Nude or NOD/SCID mice are appropriate hosts as their compromised immune systems allow for the engraftment of human tumor cells.[24][26]

5.1. Materials

  • Test Compound: 5-Bromo-6-fluoro-N-methylpicolinamide formulated for oral gavage.

  • Cell Line: A549 human lung carcinoma cells.

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Reagents: Matrigel, sterile PBS, cell culture medium.

  • Equipment: Calipers, animal balance, sterile surgical tools.

5.2. Experimental Design

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 A549 cells mixed 1:1 with Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume (mm³) = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Test Compound, Low Dose (e.g., 10 mg/kg/day, PO)

    • Group 3: Test Compound, High Dose (e.g., 30 mg/kg/day, PO)

    • Group 4: Positive Control (Standard-of-care agent for A549 tumors)

  • Dosing Schedule: Daily oral gavage for 21 consecutive days.

5.3. Step-by-Step Protocol

  • Cell Culture: Culture A549 cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize mice. Inject 100 µL of the cell/Matrigel suspension subcutaneously.

  • Monitoring: Once tumors are established, begin monitoring tumor volume and body weight 2-3 times per week.

  • Treatment: Once randomized, begin the daily dosing regimen. Observe animals daily for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).

  • Study Endpoints: The primary endpoint is tumor growth inhibition (TGI). The study concludes when tumors in the vehicle group reach a pre-determined size (e.g., 1500 mm³) or after the 21-day treatment period.

  • Tissue Collection: At the end of the study, euthanize mice. Excise tumors, weigh them, and fix a portion in formalin for histology while snap-freezing the remainder for biomarker analysis.

Investigating the Mechanism of Action (MoA)

Ex-vivo analysis of tumor tissues is crucial for validating the compound's target engagement and understanding its biological effects in vivo.[27][28][29][30]

6.1. Potential MoA Based on Related Compounds Based on literature for similar picolinamides, 5-Bromo-6-fluoro-N-methylpicolinamide might inhibit key protein kinases involved in cell proliferation and survival.[2][3]

G cluster_pathway Hypothesized Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) RAS RAS/RAF/MEK/ERK Pathway RTK->RAS PI3K PI3K/AKT/mTOR Pathway RTK->PI3K STAT3 STAT3 Pathway RTK->STAT3 Angiogenesis Angiogenesis RTK->Angiogenesis Compound 5-Bromo-6-fluoro- N-methylpicolinamide Compound->RTK Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT3->Proliferation

Caption: Hypothesized MoA targeting a receptor tyrosine kinase.

6.2. Recommended Ex-Vivo Analyses

Analysis TypeMethodTarget Biomarker ExampleRationale
Histology Hematoxylin & Eosin (H&E) StainingNecrosis, cellular morphologyAssess general tumor viability and treatment-induced cell death.[6]
Immunohistochemistry (IHC) Ki-67 StainingKi-67 proteinMeasure the proliferation index of tumor cells.
IHC / Western Blot Phospho-ERK, Phospho-AKTPhosphorylated kinasesDetermine if the compound inhibits key downstream signaling pathways.
IHC CD31 StainingCD31 (PECAM-1)Quantify microvessel density to assess anti-angiogenic effects.[6]
TUNEL Assay TUNEL StainingDNA fragmentationDetect and quantify apoptosis (programmed cell death).[6]

Ethical Considerations in Animal Research

All animal experiments must be conducted with the highest ethical standards and in accordance with institutional and national guidelines. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved before initiating any studies.[19] The principles of the 3Rs must be strictly followed.[2][16][18][31]

  • Replacement: Use of in-vitro or in-silico methods whenever possible to answer scientific questions without using live animals.[17]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid results.[17][18] This can be achieved through efficient experimental design, such as serial blood sampling.[20]

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia, analgesia, and defining humane endpoints for studies.[16][18]

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Ethical considerations regarding animal experimentation. Journal of Pakistan Medical Association. Available at: [Link]

  • Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. Available at: [Link]

  • Ethical Considerations in Animal Research: The Principle of 3R's. SciELO. Available at: [Link]

  • Ethical use of animals in medicine testing. European Medicines Agency. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • In Vivo Target Validation. Creative Biolabs. Available at: [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Xenograft Mouse Models. Melior Discovery. Available at: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. Available at: [Link]

  • Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research. Taylor & Francis Online. Available at: [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. Available at: [Link]

  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Xenograft Models. Altogen Labs. Available at: [Link]

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. BioAgilytix. Available at: [Link]

  • Target validation: A door to drug discovery. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers for Young Minds. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. eLife. Available at: [Link]

  • Preclinical research strategies for drug development. AMS Biotechnology (AMSBIO). Available at: [Link]

  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. ResearchGate. Available at: [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

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Application

Application Notes &amp; Protocols: Preparation of a Stock Solution of 5-Bromo-6-fluoro-N-methylpicolinamide

Introduction: The Criticality of Proper Stock Solution Preparation 5-Bromo-6-fluoro-N-methylpicolinamide is a halogenated pyridine derivative, a class of compounds frequently investigated in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Proper Stock Solution Preparation

5-Bromo-6-fluoro-N-methylpicolinamide is a halogenated pyridine derivative, a class of compounds frequently investigated in medicinal chemistry and drug discovery for its potential biological activities. The integrity of all subsequent experimental data, from high-throughput screening to detailed mechanistic studies, fundamentally relies on the accurate and reproducible preparation of the initial compound stock solution. Improper handling, inaccurate concentration calculations, or poor storage can lead to significant experimental artifacts, including underestimated compound potency, poor reproducibility, and misleading structure-activity relationship (SAR) data.[1][2]

This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of a stock solution of 5-Bromo-6-fluoro-N-methylpicolinamide. The principles and techniques described herein are designed to ensure the highest degree of accuracy, stability, and consistency for downstream applications.

Note to the Reader: As of the date of this document, detailed physicochemical data for "5-Bromo-6-fluoro-N-methylpicolinamide" is not widely available in public databases. The following application notes and protocols are provided as a detailed and authoritative template. Researchers MUST substitute the placeholder information (e.g., Molecular Weight) with the specific details provided on their compound's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).

Compound Profile: Physicochemical & Safety Data

Before handling any chemical, it is imperative to understand its properties and associated hazards. This information is typically found on the supplier-provided Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

PropertyValueRationale & Expert Insights
Molecular Weight (MW) [Insert Value from CoA] g/mol This is the most critical value for accurately calculating the mass of the compound needed to achieve a desired molar concentration.[3]
Appearance [e.g., White to off-white solid]Visual inspection upon receipt is a primary quality control step. Note any discrepancies from the supplier's description.
Purity (by HPLC/LC-MS) >98% (Recommended)High purity is essential for attributing biological effects solely to the compound of interest and avoiding confounding results from impurities.
Primary Recommended Solvent High-Purity Anhydrous Dimethyl Sulfoxide (DMSO)DMSO is a powerful aprotic solvent capable of dissolving a vast range of both polar and nonpolar small molecules, making it the industry standard for compound libraries.[4][5] Using an anhydrous (water-free) grade is crucial as contaminating moisture can accelerate compound degradation.[6]
Long-Term Storage (Solid) -20°C, desiccated, protected from lightHalogenated aromatic compounds can be sensitive to light and moisture over time. Storing the solid powder in a cold, dry, and dark environment maximizes its shelf-life.
Hazard Profile [Consult SDS]Based on similar structures[7][8], hazards may include: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335). Always handle with appropriate Personal Protective Equipment (PPE).

Core Principles & Workflow Visualization

The preparation of a stock solution is a linear process where each step builds upon the last. The core principles involve accurate measurement, complete solubilization, and stable storage to prevent degradation.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Calculation cluster_execution Phase 2: Execution cluster_storage Phase 3: Finalization & Storage A Review Certificate of Analysis (CoA) & SDS B Calculate Required Mass for Target Concentration (e.g., 10 mM) C Gather & Prepare Materials (Vial, Solvent, PPE) D Centrifuge Vial to Pellet Compound Powder E Accurately Weigh Compound in a Sterile Tube F Add Calculated Volume of Anhydrous DMSO G Promote Dissolution (Vortex, Sonicate, Gentle Warmth) H Visually Confirm Complete Solubilization I Aliquot into Single-Use Working Volumes J Label Aliquots Clearly & Comprehensively K Store at -20°C or -80°C, Protected from Light

Sources

Method

Determining effective dosage of 5-Bromo-6-fluoro-N-methylpicolinamide

An Application Note and Protocol for Determining the Effective Dosage of 5-Bromo-6-fluoro-N-methylpicolinamide, a Novel Investigational Compound Abstract The transition of a novel chemical entity from a laboratory curios...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Determining the Effective Dosage of 5-Bromo-6-fluoro-N-methylpicolinamide, a Novel Investigational Compound

Abstract

The transition of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a journey of meticulous scientific investigation. A critical milestone in this journey is the determination of a safe and effective dosage. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the effective dosage of 5-Bromo-6-fluoro-N-methylpicolinamide, a novel investigational small molecule inhibitor. Given its novelty, this guide will refer to it as "Compound X" and will lay out a systematic approach, beginning with foundational in vitro characterization and progressing through essential in vivo preclinical studies. The protocols and methodologies described herein are designed to build a robust data package to inform the selection of a first-in-human (FIH) clinical trial starting dose, ensuring both scientific rigor and the safety of future trial participants.

Introduction to 5-Bromo-6-fluoro-N-methylpicolinamide (Compound X)

5-Bromo-6-fluoro-N-methylpicolinamide (Compound X) is a novel synthetic small molecule with potential therapeutic applications. Its chemical structure, featuring a fluorinated picolinamide core, suggests it may possess favorable pharmacological properties, as fluorination is known to enhance metabolic stability and binding affinity.[1] While the precise mechanism of action for Compound X is the subject of ongoing investigation, preliminary studies suggest it may act as an inhibitor of a key signaling pathway implicated in disease pathogenesis.

The primary challenge with any new investigational drug is to define its therapeutic window – the range of doses that produces a therapeutic effect without causing unacceptable toxicity.[2] This requires a multi-faceted approach, integrating data from in vitro assays, and in vivo animal models to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[3][4] This guide will detail the necessary steps to elucidate these properties for Compound X.

Preclinical In Vitro Characterization: Building the Foundation

Before any in vivo studies can be initiated, a thorough in vitro characterization of Compound X is essential to establish its biological activity and a preliminary safety profile.[5] This phase focuses on determining the compound's potency, selectivity, and cytotoxicity in relevant cellular models.

Key In Vitro Parameters and Assays

A comprehensive in vitro dataset for Compound X should be established to provide a foundation for initial dose estimations in animal studies.

ParameterDescriptionExample Assay
IC50 / EC50 The concentration of Compound X that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay.[5]Cell-based reporter assay, enzyme inhibition assay.
Cytotoxicity (CC50) The concentration of Compound X that causes the death of 50% of cells in a cytotoxicity assay.[5]MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action The specific biochemical interaction through which Compound X produces its pharmacological effect.Target binding assays (e.g., SPR, ITC), Western blotting for downstream signaling molecules.
In Vitro Efficacy Data from cell-based assays demonstrating the desired biological effect.Measurement of disease-relevant biomarkers, cell migration assays, etc.
Solubility & Stability The ability of Compound X to dissolve in a solvent and its stability under experimental conditions.[6]Kinetic and thermodynamic solubility assays, stability in buffer and plasma.
Cell Permeability The ability of Compound X to cross the cell membrane to reach its intracellular target.[7]Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assay.[6]
Protocol: Determining IC50 in a Cell-Based Assay

Objective: To determine the concentration of Compound X that inhibits a specific cellular response by 50%.

Materials:

  • Relevant human cell line expressing the target of interest.

  • Compound X stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium and supplements.

  • Assay-specific reagents (e.g., luciferase substrate, antibodies).

  • 96-well or 384-well microplates.

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Seed the cells into the microplate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Compound X in the appropriate assay buffer or cell culture medium. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO).

  • Treatment: Add the diluted Compound X to the cells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the specific assay to measure the biological response (e.g., measure luminescence for a reporter gene assay).

  • Data Analysis: Plot the response against the logarithm of the Compound X concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 In Vitro Characterization Workflow A Compound X Synthesis & QC B Solubility & Stability Testing A->B C Cell-Based Potency Assays (IC50/EC50) B->C D Cytotoxicity Assays (CC50) C->D E Mechanism of Action Studies D->E F Permeability Assays (e.g., PAMPA) E->F G Data Analysis & Candidate Assessment F->G

Caption: Workflow for the in vitro characterization of Compound X.

Preclinical In Vivo Studies: From Bench to Biological System

Successful in vitro characterization provides the rationale for advancing Compound X to in vivo studies. The primary goals of this phase are to establish a safe dosing range, understand the compound's behavior in a living organism, and demonstrate its efficacy in a disease-relevant animal model.[8]

Key In Vivo Studies

A series of well-designed in vivo experiments are necessary to build a comprehensive profile of Compound X.

StudyObjectiveKey Parameters
Maximum Tolerated Dose (MTD) To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.[5][9]Clinical signs of toxicity, body weight changes, mortality.
Pharmacokinetics (PK) To characterize the absorption, distribution, metabolism, and excretion (ADME) of Compound X.[3][10]Cmax, Tmax, AUC, half-life (t1/2), bioavailability.
Pharmacodynamics (PD) To relate the concentration of Compound X to its biological effect in the target tissue.[4]Target engagement biomarkers, downstream pathway modulation.
Efficacy Study To evaluate the therapeutic effect of Compound X in a disease model at well-tolerated doses.[8]Disease-specific endpoints (e.g., tumor growth inhibition, reduction in inflammatory markers).
Protocol: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the MTD of Compound X following a single administration.

Animal Model: C57BL/6 mice (or other relevant strain), 8-10 weeks old, both sexes.

Procedure:

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of Compound X to each group via the intended clinical route (e.g., oral gavage, intravenous injection).[5] The starting dose should be significantly lower than any potential toxic threshold, often estimated from in vitro cytotoxicity data and allometric scaling.[10]

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) at regular intervals for at least 7-14 days. Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss of body weight and is free of other severe clinical signs of toxicity.

Protocol: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the PK profile of Compound X after a single dose.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Dosing: Administer a single dose of Compound X (typically a well-tolerated dose below the MTD) via the intended clinical route.[10]

  • Sample Collection: Collect blood samples from a small number of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein puncture.[10]

  • Plasma Analysis: Separate plasma from the blood samples and quantify the concentration of Compound X using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of Compound X versus time. Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, and elimination half-life.

G cluster_1 In Vivo Dosage Determination Workflow A In Vitro Data Review B Maximum Tolerated Dose (MTD) Study A->B C Pharmacokinetic (PK) Study B->C E Efficacy Study in Disease Model B->E D Pharmacodynamic (PD) / Biomarker Study C->D D->E F Toxicology Studies E->F G Dose Selection for FIH Trials F->G

Caption: A systematic workflow for in vivo dosage determination.

Translation to First-in-Human (FIH) Clinical Trials

The culmination of a successful preclinical program is the selection of a safe and potentially pharmacologically active starting dose for a first-in-human (FIH) clinical trial.[9][11] This is a critical step that requires careful integration of all available non-clinical data.[12]

From NOAEL to Human Equivalent Dose (HED)

The No Observed Adverse Effect Level (NOAEL) is the highest dose tested in the most sensitive animal species that does not produce any significant adverse effects.[9][13] The NOAEL is then converted to a Human Equivalent Dose (HED) using allometric scaling, which accounts for differences in body surface area between species.[14][15]

The FDA provides guidance on this conversion with the following formula: HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)

For mice to humans, a common simplification is to divide the animal dose in mg/kg by 12.3.

Determining the Maximum Recommended Starting Dose (MRSD)

To ensure patient safety, a safety factor is applied to the HED to determine the Maximum Recommended Starting Dose (MRSD).[14] The choice of the safety factor (typically 10 or greater) depends on several factors, including the novelty of the drug's mechanism of action, the severity of the toxicities observed in animals, and whether the toxicities are reversible.

MRSD = HED / Safety Factor

The selected starting dose for the FIH trial must be low enough to be safe but high enough to allow for efficient dose escalation to a therapeutic range.[12]

Phase I Clinical Trial Design

The MRSD is the starting point for Phase I clinical trials, which are typically conducted in a small number of healthy volunteers or patients.[16] The most common designs are:

  • Single Ascending Dose (SAD): Subjects receive a single dose of the drug, and the dose is escalated in subsequent cohorts to assess safety and PK.[17]

  • Multiple Ascending Dose (MAD): Subjects receive multiple doses of the drug over a period of time to evaluate its safety and PK upon repeated administration.[17]

G cluster_2 Preclinical to Clinical Dose Translation A GLP Toxicology Studies in Two Species B Determine NOAEL in Most Sensitive Species A->B C Calculate Human Equivalent Dose (HED) via Allometric Scaling B->C D Apply Safety Factor C->D E Propose Maximum Recommended Starting Dose (MRSD) D->E F Phase I Clinical Trial (SAD/MAD) E->F

Caption: The process of translating preclinical data to a clinical starting dose.

Conclusion

Determining the effective dosage of a novel compound like 5-Bromo-6-fluoro-N-methylpicolinamide is a systematic and data-driven process. It begins with a robust in vitro characterization to understand the compound's fundamental properties and progresses through a series of well-designed in vivo studies to establish its safety, pharmacokinetic, and pharmacodynamic profile. The successful integration and interpretation of this preclinical data are paramount for the responsible translation of a promising new molecule from the laboratory to the clinic, ultimately paving the way for new therapeutic interventions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
  • Benchchem. (n.d.). Technical Support Center: Refining In Vivo Dosage of Novel Compounds.
  • BioPharma Services. (2022, July 4). First-In-Human Clinical Trial Requirement.
  • Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • Witanworld. (2025, June 9). Preclinical-to-Clinical Translation: Setting Safe FIH Doses.
  • Mitchell, L. (2025, March 31). Preclinical to Clinical Translation: Bridging the Gap in Biomedical Research. Journal of Experimental and Translational Medicine.
  • Simbec-Orion. (2024, April 4). First in Human Clinical Trials Considerations.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • European Medicines Agency. (2017, July 20). Guideline on strategies to identify and mitigate risks for first-in-human and early clinical trials with investigational medicinal products.
  • Drug Discovery World. (2012, September 3). Integrating preclinical data into early clinical development.
  • PubMed. (2018, December 15). Dose translation between laboratory animals and human in preclinical and clinical phases of drug development.
  • AMSbiopharma. (2025, August 25). Preclinical Research in Drug Development: From Toxicology to Translational Insights.
  • Clinical and Translational Science. (n.d.). Design and Conduct Considerations for First‐in‐Human Trials.
  • ResearchGate. (2025, August 7). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Invitrocue. (n.d.). Drug Metabolism and Pharmacokinetics.
  • IBR Inc. (n.d.). Pharmacokinetics.
  • Merck Manual Professional Edition. (n.d.). Overview of Pharmacodynamics.

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Application

Application Notes and Protocols: 5-Bromo-6-fluoro-N-methylpicolinamide in Oncology Research

A comprehensive search for the application of 5-Bromo-6-fluoro-N-methylpicolinamide in oncology research did not yield specific studies or established protocols for this particular compound. The scientific literature and...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search for the application of 5-Bromo-6-fluoro-N-methylpicolinamide in oncology research did not yield specific studies or established protocols for this particular compound. The scientific literature and available databases do not currently contain information regarding its mechanism of action, validated molecular targets, or specific applications in cancer research.

While direct information is unavailable, this document provides a structured framework for researchers interested in investigating the potential of novel compounds like 5-Bromo-6-fluoro-N-methylpicolinamide. The following sections outline general principles and methodologies commonly employed in the preclinical evaluation of new chemical entities in oncology. These protocols are based on established practices for characterizing the anticancer properties of related chemical structures, such as other picolinamide derivatives and halogenated heterocycles.[1][2][3][4]

Section 1: Compound Characterization and Handling

1.1 Physicochemical Properties

Before initiating biological studies, it is crucial to characterize the physicochemical properties of 5-Bromo-6-fluoro-N-methylpicolinamide.

PropertyValueSource
Molecular FormulaC₇H₆BrFN₂OPubChem
Molecular Weight233.04 g/mol PubChem
IUPAC Name5-bromo-6-fluoro-N-methylpyridine-2-carboxamidePubChem
CAS NumberNot readily availableN/A
Purity>95% (recommended for biological assays)Supplier CoA
SolubilityTo be determined experimentally (e.g., in DMSO, PBS)N/A

1.2 Stock Solution Preparation and Storage

A standardized protocol for preparing and storing the compound is essential for reproducibility.

Protocol 1: Stock Solution Preparation

  • Accurately weigh the desired amount of 5-Bromo-6-fluoro-N-methylpicolinamide powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Section 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound involves a series of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cells.

2.1 Cell Line Selection

The choice of cancer cell lines should be guided by the therapeutic hypothesis. A diverse panel of cell lines from different cancer types (e.g., lung, breast, colon, leukemia) is recommended for initial screening.

2.2 Cell Viability and Proliferation Assays

These assays are fundamental for determining the concentration-dependent effects of the compound on cancer cell growth.

Protocol 2: MTT/MTS Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-6-fluoro-N-methylpicolinamide from the DMSO stock in complete cell culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

  • Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for a specified period (e.g., 48, 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

2.3 Mechanism of Action Studies

Should 5-Bromo-6-fluoro-N-methylpicolinamide demonstrate significant anti-proliferative activity, further studies are warranted to elucidate its mechanism of action.

2.3.1 Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Treatment: Treat cells with 5-Bromo-6-fluoro-N-methylpicolinamide at concentrations around its IC50 value for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2.3.2 Cell Cycle Analysis

Investigating the compound's effect on cell cycle progression can reveal cytostatic mechanisms.

Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis

  • Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

2.3.3 Target Identification and Pathway Analysis

The structural features of 5-Bromo-6-fluoro-N-methylpicolinamide, including the picolinamide core and halogen substituents, suggest potential interactions with various cellular targets.[4] Picolinamide derivatives have been explored as inhibitors of various enzymes, including kinases.[3]

Workflow for Target Identification:

G A Initial Hit: 5-Bromo-6-fluoro-N-methylpicolinamide B Kinase Screening Panel A->B C Western Blot Analysis (Key Signaling Pathways) A->C D Affinity-based Proteomics (e.g., Chemical Proteomics) A->D E Identification of Potential Kinase Targets B->E F Validation of Pathway Modulation (e.g., p-ERK, p-AKT) C->F G Identification of Direct Binding Proteins D->G H Target Validation (e.g., siRNA, CRISPR) E->H F->H G->H

Caption: Workflow for identifying the molecular target(s) of 5-Bromo-6-fluoro-N-methylpicolinamide.

Section 3: In Vivo Evaluation

Promising in vitro results would justify advancing the compound to in vivo studies using animal models.

3.1 Xenograft Models

Human cancer cell lines that are sensitive to 5-Bromo-6-fluoro-N-methylpicolinamide in vitro can be implanted into immunocompromised mice to evaluate the compound's in vivo efficacy.

Protocol 5: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer 5-Bromo-6-fluoro-N-methylpicolinamide via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

3.2 Pharmacokinetic and Toxicity Studies

Preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile, is crucial for further development.

Experimental Workflow for Preclinical Development:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability Screening (IC50 Determination) A->B C Mechanism of Action (Apoptosis, Cell Cycle) B->C D Target Identification & Validation C->D E Pharmacokinetic (PK) & Toxicity Studies D->E Lead Candidate Selection F Xenograft Efficacy Models E->F G Pharmacodynamic (PD) Biomarker Analysis F->G H H G->H Clinical Trial Candidate

Caption: A generalized workflow for the preclinical development of a novel anticancer compound.

Section 4: Conclusion and Future Directions

The application of 5-Bromo-6-fluoro-N-methylpicolinamide in oncology research is currently unexplored. The protocols and workflows detailed in this document provide a standard framework for the initial investigation of its potential as an anticancer agent. The presence of bromo and fluoro moieties on a picolinamide scaffold suggests that this compound may possess interesting biological activities worth exploring.[4][5] Future research should focus on a systematic in vitro evaluation against a panel of cancer cell lines, followed by mechanistic studies and in vivo validation if promising activity is identified.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Discovery of dual-degrading compound could pave way for more effective cancer drugs. University of Florida. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Available at: [Link]

  • Clinical Trial. ClinicalTrials.gov. Available at: [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available at: [Link]

  • 'Powerful new approach': New drug combination strategy shows promise against hard-to-treat cancers. ecancer. Available at: [Link]

  • Hard-to-treat cancers respond to combination therapy using a new class of drugs. Virginia Tech. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. SciSpace. Available at: [Link]

  • Mass General Brigham Researchers Develop 'Potent and Specific' Compounds to Curb Cancer Growth. Mass General Brigham. Available at: [Link]

  • In vivo and in vitro anticancer activity of the structurally novel and highly potent antibiotic CI-940 and its hydroxy analog (PD 114721). PubMed. Available at: [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Society for Applied Bacteriology. Available at: [Link]

  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available at: [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PMC. Available at: [Link]

  • Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210. PubChem. Available at: [Link]

  • In Silico Evaluation of Some Computer-Designed Fluoroquinolone–Glutamic Acid Hybrids as Potential Topoisomerase II Inhibitors with Anti-Cancer Effect. MDPI. Available at: [Link]

  • 5-bromo-6-fluoro-N-methylpyridin-2-amine. Appretech. Available at: [Link]

  • Clinical trials - D and C. UF Health. Available at: [Link]

  • June 2025. Drug Hunter. Available at: [Link]

  • Study Details | NCT05780684 | Individualized Dose Escalation of 5-FU for Gastrointestinal Cancer. ClinicalTrials.gov. Available at: [Link]

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Method

Application Notes and Protocols for 5-Bromo-6-fluoro-N-methylpicolinamide in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related picolinamide derivatives and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related picolinamide derivatives and established methodologies in neuroscience research. As of the date of this publication, specific data for 5-Bromo-6-fluoro-N-methylpicolinamide is limited. Therefore, these guidelines are intended to serve as a starting point for investigation and will require empirical validation.

Introduction: The Picolinamide Scaffold in Neuroscience

The picolinamide chemical scaffold is a versatile structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] In the context of neuroscience, picolinamide derivatives have been investigated as enzyme inhibitors and receptor modulators, showing potential for the treatment of various neurological and psychiatric disorders.[1][2] The unique structural and electronic properties of the picolinamide core, including its ability to act as a bidentate ligand, allow for fine-tuning of its biological activity through chemical modification.[1]

This guide focuses on the potential neuroscience research applications of a novel derivative, 5-Bromo-6-fluoro-N-methylpicolinamide. Based on the activities of related compounds, we will explore its potential as a research tool and provide detailed protocols for its investigation.

Chemical Properties and Handling

PropertyValueSource
Molecular FormulaC₇H₆BrFN₂OInferred from name
Molecular Weight233.04 g/mol Inferred from name
AppearanceWhite to off-white solidTypical for similar compounds
SolubilitySoluble in DMSO, EthanolTypical for similar compounds
StorageStore at -20°C for long-term stabilityStandard for research compounds

Note: The physical and chemical properties listed are predicted and should be confirmed experimentally.

Handling and Storage: 5-Bromo-6-fluoro-N-methylpicolinamide should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C to prevent degradation. For experimental use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C.

Potential Neuroscience Research Applications

Based on the known activities of other picolinamide derivatives, 5-Bromo-6-fluoro-N-methylpicolinamide could be investigated for several applications in neuroscience research:

  • Modulation of Metabotropic Glutamate Receptors (mGluRs): Phenylpicolinamide derivatives have been identified as potent and selective modulators of mGluRs, particularly mGlu4.[3][4] These receptors are implicated in a variety of neurological disorders, including Parkinson's disease.[3]

  • Enzyme Inhibition (e.g., Acetylcholinesterase): Some picolinamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission and a target in Alzheimer's disease therapy.[2][5]

  • Neuroprotective Agent: The potential to modulate pathways involved in neuroinflammation and oxidative stress could make this compound a candidate for neuroprotection studies in models of neurodegenerative diseases.[6][7]

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental conditions.

In Vitro Assays for Initial Screening

In vitro assays are essential first steps to characterize the biological activity of a novel compound.[8][9]

Protocol 1: Cell Viability and Neurotoxicity Assay

This protocol determines the cytotoxic potential of 5-Bromo-6-fluoro-N-methylpicolinamide on neuronal cell lines.

Workflow for Cell Viability Assay

A Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 24-48 hours C->D E Add viability reagent (e.g., MTT, PrestoBlue) D->E F Measure absorbance/fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for determining compound cytotoxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • 96-well plates

  • 5-Bromo-6-fluoro-N-methylpicolinamide

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of 5-Bromo-6-fluoro-N-methylpicolinamide in culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate for 24 to 48 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Plot the results and calculate the half-maximal inhibitory concentration (IC50) to determine the compound's toxicity.

Protocol 2: In Vitro Neuroprotection Assay

This assay assesses the ability of the compound to protect neurons from a toxic insult.

Workflow for Neuroprotection Assay

A Seed neuronal cells B Pre-treat with 5-Bromo-6-fluoro-N-methylpicolinamide A->B C Induce neurotoxicity (e.g., with 6-OHDA, MPP+, glutamate) B->C D Incubate for 24-48 hours C->D E Assess cell viability D->E

Caption: Workflow for evaluating neuroprotective effects.

Materials:

  • Neuronal cell line or primary neurons

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, glutamate)[10][11]

  • 5-Bromo-6-fluoro-N-methylpicolinamide

  • Cell viability reagents

Procedure:

  • Seed neuronal cells in a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of 5-Bromo-6-fluoro-N-methylpicolinamide for a designated time (e.g., 1-2 hours).

  • Introduce a neurotoxin to induce cell death.

  • Incubate for 24 to 48 hours.

  • Assess cell viability using a suitable assay. An increase in viability in the compound-treated wells compared to the toxin-only wells indicates a neuroprotective effect.

In Vivo Studies in Animal Models

In vivo studies are crucial for evaluating the efficacy and safety of a compound in a whole organism.[6][10]

Protocol 3: Pharmacokinetic (PK) Profiling

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Materials:

  • Rodents (e.g., mice or rats)

  • 5-Bromo-6-fluoro-N-methylpicolinamide formulation for administration (e.g., oral gavage, intraperitoneal injection)

  • Blood collection supplies

  • Analytical equipment for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Administer a single dose of 5-Bromo-6-fluoro-N-methylpicolinamide to a cohort of animals.

  • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Process the blood samples to separate plasma.

  • Extract the compound from the plasma and quantify its concentration using a validated analytical method like LC-MS/MS.

  • Analyze the concentration-time data to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 4: Efficacy in a Neurotoxin-Induced Animal Model of Parkinson's Disease

This protocol evaluates the neuroprotective effects of the compound in an animal model of Parkinson's disease.

Workflow for In Vivo Neuroprotection Study

cluster_pre Pre-treatment Phase cluster_lesion Lesioning Phase cluster_post Post-lesion Phase A Administer 5-Bromo-6-fluoro-N-methylpicolinamide or vehicle daily B Induce unilateral nigrostriatal lesion with 6-OHDA A->B C Continue daily compound/vehicle administration B->C D Behavioral testing (e.g., apomorphine-induced rotations) C->D E Post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry) D->E

Sources

Application

Application Note &amp; Protocols for 5-Bromo-6-fluoro-N-methylpicolinamide, a Novel JAK2 Kinase Inhibitor

Authored by: Senior Application Scientist, Advanced Biochemicals Division Abstract This document provides a comprehensive technical guide for the research and application of 5-Bromo-6-fluoro-N-methylpicolinamide, a poten...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Advanced Biochemicals Division

Abstract

This document provides a comprehensive technical guide for the research and application of 5-Bromo-6-fluoro-N-methylpicolinamide, a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2). Herein, we detail the mechanism of action, provide validated protocols for in vitro and cell-based assays, and present data demonstrating its efficacy and selectivity. This guide is intended for researchers, scientists, and drug development professionals investigating JAK-STAT signaling pathways and their roles in oncology and inflammatory diseases.

Introduction to 5-Bromo-6-fluoro-N-methylpicolinamide and its Target: JAK2

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. These enzymes play a central role in the JAK-STAT signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway, particularly through gain-of-function mutations in JAK2 (e.g., JAK2 V617F), is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.

5-Bromo-6-fluoro-N-methylpicolinamide is a novel, ATP-competitive inhibitor designed for high-affinity binding to the catalytic domain of JAK2. Its unique chemical structure allows for enhanced selectivity against other members of the JAK family, minimizing off-target effects and offering a superior therapeutic window. This application note will serve as a foundational resource for investigators seeking to utilize this compound in their research.

Mechanism of Action: Selective ATP-Competitive Inhibition

5-Bromo-6-fluoro-N-methylpicolinamide functions as a Type I kinase inhibitor, binding to the active conformation of the JAK2 enzyme at the ATP-binding pocket. This reversible inhibition prevents the phosphorylation of the substrate, Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking downstream signaling cascades. The high degree of selectivity for JAK2 over other JAK family members is attributed to specific molecular interactions within the kinase domain.

Below is a diagram illustrating the canonical JAK2-STAT signaling pathway and the point of inhibition by 5-Bromo-6-fluoro-N-methylpicolinamide.

JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Associated receptor->jak2 2. Receptor Dimerization & JAK2 Activation stat STAT Protein jak2->stat 3. STAT Phosphorylation cytokine Cytokine (e.g., EPO, TPO) cytokine->receptor p_stat p-STAT (Dimer) stat->p_stat 4. Dimerization inhibitor 5-Bromo-6-fluoro- N-methylpicolinamide inhibitor->jak2 Inhibition dna DNA p_stat->dna 5. Nuclear Translocation transcription Gene Transcription (Proliferation, Differentiation) dna->transcription 6. Gene Regulation

Caption: JAK2-STAT signaling pathway and inhibition by 5-Bromo-6-fluoro-N-methylpicolinamide.

In Vitro Enzyme Inhibition Assay: Characterizing Potency (IC50)

To determine the potency of 5-Bromo-6-fluoro-N-methylpicolinamide against JAK2, a biochemical assay is essential. The following protocol outlines a robust method for IC50 determination using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle

This assay measures the phosphorylation of a biotinylated STAT1 peptide substrate by recombinant human JAK2. An anti-phospho-STAT1 antibody conjugated to a fluorescent europium chelate is used for detection, which, upon binding to the phosphorylated peptide, comes into close proximity with streptavidin-allophycocyanin (SA-APC), leading to a FRET signal. The inhibitor will reduce the rate of substrate phosphorylation, resulting in a decreased FRET signal.

Materials
  • Recombinant Human JAK2 (active)

  • Biotinylated STAT1 peptide substrate

  • ATP

  • 5-Bromo-6-fluoro-N-methylpicolinamide (serial dilutions in DMSO)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Detection Reagents (Europium-labeled anti-phospho-STAT1 antibody, SA-APC)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Protocol
  • Compound Preparation: Prepare a 10-point serial dilution of 5-Bromo-6-fluoro-N-methylpicolinamide in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Add 2 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing kinase buffer, ATP (at the Km concentration), and the biotinylated STAT1 peptide. Add 10 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of JAK2 enzyme in kinase buffer. Add 8 µL of the enzyme solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of the TR-FRET detection reagent mix (containing the antibody and SA-APC in stop buffer with EDTA) to each well.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results

The following table summarizes the typical potency and selectivity profile of 5-Bromo-6-fluoro-N-methylpicolinamide against the JAK family kinases.

Kinase TargetIC50 (nM)
JAK2 5.2
JAK1280
JAK31,500
TYK2850

Cell-Based Assay: Measuring Functional Inhibition of STAT3 Phosphorylation

To confirm the cell permeability and on-target activity of the inhibitor, a cell-based assay measuring the phosphorylation of a downstream effector, STAT3, is recommended. The following protocol uses a human erythroleukemia cell line (HEL 92.1.7) that harbors the JAK2 V617F mutation, leading to constitutive activation of the JAK-STAT pathway.

Principle

In HEL 92.1.7 cells, the JAK2 V617F mutation causes ligand-independent phosphorylation of STAT3. Treatment with 5-Bromo-6-fluoro-N-methylpicolinamide will inhibit this constitutive JAK2 activity, leading to a dose-dependent decrease in phosphorylated STAT3 (p-STAT3) levels, which can be quantified using Western blotting or an immunoassay.

Materials
  • HEL 92.1.7 cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 5-Bromo-6-fluoro-N-methylpicolinamide

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Protocol
  • Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Treat the cells with increasing concentrations of 5-Bromo-6-fluoro-N-methylpicolinamide (e.g., 0, 10, 50, 100, 500, 1000 nM) for 4 hours.

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-STAT3, total STAT3, and GAPDH. Normalize the p-STAT3 signal to total STAT3 and then to the loading control (GAPDH). Plot the normalized p-STAT3 levels against the inhibitor concentration to determine the cellular IC50.

Experimental Workflow Diagram

Cell_Based_Workflow A 1. Culture & Seed HEL 92.1.7 Cells B 2. Treat with Inhibitor (Varying Concentrations) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Western Blot C->D E 5. Antibody Incubation (p-STAT3, STAT3, GAPDH) D->E F 6. Chemiluminescent Detection E->F G 7. Densitometry & Data Analysis (Calculate IC50) F->G

Caption: Workflow for cell-based p-STAT3 inhibition assay.

Concluding Remarks

5-Bromo-6-fluoro-N-methylpicolinamide represents a significant advancement in the selective inhibition of JAK2. The protocols detailed in this application note provide a robust framework for researchers to investigate its biochemical and cellular activities. Its high potency and selectivity make it an invaluable tool for dissecting the role of JAK2 in health and disease, and a promising candidate for further therapeutic development.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England Journal of Medicine. [Link]

  • Gadina, M., Johnson, C., & Schwartz, D. (2018). The JAK-STAT pathway in immunity and disease: a role for targeted therapy?. Journal of Investigative Dermatology. [Link]

  • Vainchenker, W., & Constantinescu, S. N. (2013). JAK2-V617F, a paradigmatic mutation in myeloproliferative neoplasms. Seminars in Cancer Biology. [Link]

Method

Application Note: High-Throughput Quantification of 5-Bromo-6-fluoro-N-methylpicolinamide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-6-fluoro-N-methylpicolinamide is a halogenated picolinamide derivative of significant interest in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-fluoro-N-methylpicolinamide is a halogenated picolinamide derivative of significant interest in medicinal chemistry and drug discovery. The picolinamide scaffold is a versatile platform known for its wide range of biological activities.[1][2] Accurate and robust quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the quantification of 5-Bromo-6-fluoro-N-methylpicolinamide in various matrices, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS).

The methodologies presented herein are designed to serve as a comprehensive guide, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices. This ensures that the methods can be implemented effectively and adapted to specific laboratory and sample requirements.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValue/InformationSource/Rationale
Compound Name 5-Bromo-6-fluoro-N-methylpicolinamideN/A
Molecular Formula C₈H₇BrFN₃ODerived from structure
Molecular Weight 260.06 g/mol Calculated
General Solubility Likely soluble in organic solvents such as methanol, acetonitrile, and DMSO.Based on the general solubility of picolinamide and related halogenated aromatic compounds.[3]
Chromatographic Behavior As a moderately polar compound, it is well-suited for reversed-phase chromatography. A C18 stationary phase is a logical starting point.[3][4]The presence of the polar amide group and the nonpolar bromophenyl ring suggests good retention and separation on a C18 column.
UV Absorbance Picolinamide derivatives typically exhibit strong UV absorbance in the 250-350 nm range.[4]The aromatic and amide chromophores suggest that UV detection will be a viable quantification method. A photodiode array (PDA) detector is recommended for initial method development to determine the optimal wavelength.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of 5-Bromo-6-fluoro-N-methylpicolinamide in bulk material and simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[4]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a recommended starting point.[4]

  • Solvents: HPLC grade acetonitrile and water. Formic acid (LC-MS grade) for mobile phase modification.[5]

  • Reference Standard: A well-characterized reference standard of 5-Bromo-6-fluoro-N-methylpicolinamide with known purity.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to construct a calibration curve.

3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of resolution, efficiency, and backpressure for a wide range of moderately polar compounds.[4]
Mobile Phase Gradient elution with Mobile Phase A and BA gradient is initially recommended to determine the optimal elution conditions and screen for impurities.[4]
Gradient Program 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.This generic gradient is a good starting point for method development.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[6]
Detection Wavelength 270 nm (or λmax determined by PDA)Picolinamide derivatives generally have strong absorbance in this region. The optimal wavelength should be determined from the UV spectrum of the analyte.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

4. Method Validation The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output A Prepare Mobile Phases C Initial Gradient Run A->C B Prepare Standard Solutions B->C D Optimize Gradient/Isocratic Conditions C->D Evaluate Peak Shape & Retention E Method Validation (ICH Q2(R1)) D->E Finalized Method F Quantitative Results E->F

Caption: Workflow for HPLC method development and validation.

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices or trace-level impurity profiling, LC-MS is the method of choice.[7][8]

Experimental Protocol: LC-MS

1. Instrumentation and Materials

  • LC-MS System: A UHPLC or HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.[9][10]

  • Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for faster analysis and better compatibility with MS.[9]

  • Solvents and Reagents: LC-MS grade acetonitrile, water, and formic acid are crucial to minimize background noise and adduct formation.[5]

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used.

2. Preparation of Solutions

  • Mobile Phases and Diluent: As described for the HPLC-UV method, but using LC-MS grade solvents.

  • Standard and Sample Preparation: Similar to the HPLC-UV method. For biological samples, a sample preparation step such as protein precipitation or solid-phase extraction (SPE) will be necessary to remove matrix interferences.

3. LC-MS Conditions

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.7 µmSmaller column dimensions and particle size are ideal for high-throughput LC-MS analysis, offering faster run times and reduced solvent consumption.[9]
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)Formic acid is a volatile mobile phase modifier that is compatible with ESI-MS and promotes protonation of the analyte.[11]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), Positive Ion ModeThe presence of nitrogen atoms in the picolinamide structure makes it amenable to protonation and detection in positive ion mode.
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)For a triple quadrupole mass spectrometer, MRM will provide the highest sensitivity and selectivity. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will need to be determined by infusion or an initial product ion scan.

4. System Suitability and Validation The system suitability should be checked before each run by injecting a standard solution to ensure adequate sensitivity, resolution, and reproducibility. The method must be fully validated for its intended purpose, following relevant regulatory guidelines.

Logical Flow for LC-MS Analysis

LCMS_Flow A Sample Preparation (e.g., Protein Precipitation, SPE) B UHPLC Separation (Reversed-Phase C18) A->B C Electrospray Ionization (ESI+) Generation of [M+H]⁺ B->C D Mass Spectrometry Detection (MRM for Quantification) C->D E Data Processing & Quantification D->E

Caption: Logical flow of the LC-MS analytical process.

Conclusion

The HPLC-UV and LC-MS methods detailed in this application note provide a robust framework for the quantitative analysis of 5-Bromo-6-fluoro-N-methylpicolinamide. The HPLC-UV method is well-suited for routine analysis of bulk materials and formulations, while the LC-MS method offers the high sensitivity and selectivity required for more demanding applications, such as bioanalysis and trace impurity determination. It is imperative that these methods are fully validated in the end-user's laboratory to ensure their suitability for the intended application.

References

  • Journal of Medicinal Chemistry, 30, p. 839, 1987 DOI: 10.1021/jm00388a016.

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A.

  • Benchchem. (n.d.). Picolinamide Derivatives in Drug Discovery: A Technical Review.

  • MilliporeSigma. (n.d.). 5-Bromo-6-methylpicolinamide.

  • MDPI. (2025). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025).

  • Li, Y., et al. (2022). LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia. Pharmaceuticals.

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of 5-Bromo-6-hydroxy-7-methoxycoumarin.

  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives.

  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Validation of 5-Bromo-6-chloronicotinoyl Chloride.

  • PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate.

  • Smolecule. (n.d.). Comprehensive Technical Guide: Picolinamide Derivatives in Medicinal Chemistry.

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.

  • MilliporeSigma. (n.d.). LC-MS Grade Solvents and Reagents.

  • Waters Corporation. (n.d.). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent.

  • Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.

  • CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma.

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.

  • Thermo Fisher Scientific. (n.d.). A Validated Method for the Rapid Determination of Fifteen Nitrosamines in Metformin Drug Substance.

  • Benchchem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.

  • R Discovery. (2020). Development and Validation of Zero and First Order Derivative Area Under Curve Spectrophotometric Methods for Pyrazinamide in Bulk Material and Pharmaceutical Formulation.

  • Merck Millipore. (n.d.). Complete Monograph Methods.

  • PubMed. (2009). Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry.

Sources

Application

Purification techniques for 5-Bromo-6-fluoro-N-methylpicolinamide

Advanced Purification Techniques for 5-Bromo-6-fluoro-N-methylpicolinamide Application Note & Protocol Guide Introduction & Scope 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) is a highly functionalized, halo...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purification Techniques for 5-Bromo-6-fluoro-N-methylpicolinamide Application Note & Protocol Guide

Introduction & Scope

5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) is a highly functionalized, halogenated pyridine carboxamide. It serves as a critical molecular building block in the synthesis of complex pharmaceutical active ingredients, particularly in late-stage transition-metal mediated cross-coupling and fluoroalkylation reactions1[1].

The synthesis of this compound—often achieved via the amidation of the corresponding picolinic acid or direct halogenation—frequently yields a complex crude matrix. The most significant analytical and preparative challenge is the removal of dehalogenated isosteres (e.g., des-fluoro or des-bromo impurities) and regioisomers. These impurities exhibit nearly identical physicochemical properties to the target molecule, rendering standard single-step purification inadequate 2[2].

This application note details a robust, three-tier purification strategy designed to isolate 5-bromo-6-fluoro-N-methylpicolinamide to >99.5% purity, ensuring it is suitable for sensitive downstream catalytic applications.

Physicochemical Profiling

Understanding the molecular properties of the target is essential for designing the purification logic. The electron-withdrawing halogens significantly decrease the basicity of the pyridine nitrogen, while the N-methyl amide provides a strong hydrogen-bond donor/acceptor axis.

Table 1: Physicochemical Profile of 5-Bromo-6-fluoro-N-methylpicolinamide

PropertyValue / Description
Chemical Formula C7H6BrFN2O
Molecular Weight 233.04 g/mol
Physical State White to off-white solid
Solubility Profile Soluble in EtOAc, DCM, DMSO, MeOH; Insoluble in H2O
Key Functional Groups N-methyl amide, Fluorine, Bromine, Pyridine ring

Purification Strategy & Causality

To achieve ultra-high purity, we employ an orthogonal, self-validating three-tier approach:

  • Tier 1: Normal-Phase Flash Chromatography. The crude reaction mass contains highly polar salts and unreacted amines. Silica gel chromatography exploits the moderate polarity of the amide group. A Hexanes/Ethyl Acetate gradient effectively clears bulk impurities, though closely related halogenated isomers will often co-elute 3[3].

  • Tier 2: Reverse-Phase Preparative HPLC (PFP Phase). Standard C18 columns often fail to resolve fluorinated compounds from their de-fluorinated impurities. We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers unique π−π , dipole-dipole, and specific fluorine-fluorine interactions, providing the necessary selectivity to resolve dehalogenated isosteres based on subtle lipophilicity differences[2].

  • Tier 3: Solvent/Anti-Solvent Recrystallization. Chromatographic fractions can carry over trace mobile phase modifiers (e.g., TFA) or dissolved silica. A final thermodynamic crystallization from Ethyl Acetate/Heptane forces the compound into a rigid crystal lattice, excluding amorphous impurities and yielding a pristine solid[3].

PurificationWorkflow Crude Crude Reaction Matrix (5-Bromo-6-fluoro-N-methylpicolinamide) Flash Tier 1: Flash Chromatography (Silica Gel, Hexanes/EtOAc) Crude->Flash Load Crude HPLC Tier 2: Preparative HPLC (PFP Phase, H2O/MeCN + 0.1% TFA) Flash->HPLC ~90% Purity Imp1 Bulk Byproducts & Polar Salts Flash->Imp1 Waste Recryst Tier 3: Recrystallization (EtOAc / Heptane) HPLC->Recryst ~98% Purity Imp2 Dehalogenated & Isomeric Impurities HPLC->Imp2 Waste Pure Ultra-Pure Target Compound (>99.5% Purity) Recryst->Pure Final Polish Imp3 Trace Solvents & Amorphous Solids Recryst->Imp3 Mother Liquor

Fig 1. Multi-tier purification workflow for 5-Bromo-6-fluoro-N-methylpicolinamide.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography

Causality: The amide nitrogen acts as a strong hydrogen bond acceptor/donor with the silanol groups of the stationary phase. A gradual increase in EtOAc outcompetes these interactions, eluting the product sharply while leaving polar salts trapped on the column.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). If the crude is highly insoluble, dry-load it onto 5-10 g of Celite by evaporating the solvent under reduced pressure to prevent band broadening.

  • Column Equilibration: Equilibrate a pre-packed 40-63 µm silica gel cartridge (e.g., 120 g for a 10 g crude scale) with 100% Hexanes.

  • Elution: Run a linear gradient from 10% Ethyl Acetate (EtOAc) in Hexanes to 60% EtOAc over 12 column volumes (CV).

  • Self-Validation & Pooling: Monitor elution via UV at 254 nm. Validate fractions via TLC (Silica, 50% EtOAc/Hexanes) prior to pooling; the target compound exhibits a distinct Rf​ of ~0.45.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at 40 °C to yield a semi-pure solid.

Protocol B: Reverse-Phase Preparative HPLC

Causality: The addition of 0.1% TFA suppresses the ionization of the weakly basic pyridine nitrogen, ensuring sharp peak shapes. The shallow gradient on a PFP column maximizes the resolution between the target and des-fluoro/des-bromo impurities.

  • Sample Preparation: Dissolve the semi-pure solid from Tier 1 in a 1:1 mixture of DMSO and Methanol (approx. 100 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • System Setup: Equip the preparative HPLC with a Pentafluorophenyl (PFP) column (5 µm, 21.2 x 250 mm). Set the column oven to 30 °C.

  • Method Execution: Inject 1-2 mL of the sample per run. Execute the gradient detailed in Table 2 .

  • Self-Validation & Fractionation: Collect fractions based on UV thresholding at 254 nm. Critical Note: De-fluorinated impurities typically elute slightly after the target on a PFP column due to reduced polarity. Pool fractions only after confirming >98.5% purity via analytical UHPLC.

  • Lyophilization: Remove the acetonitrile via rotary evaporation (35 °C). Lyophilize the remaining aqueous layer to obtain a fluffy white powder.

Table 2: Preparative HPLC Gradient (PFP Column)

Time (min)Flow Rate (mL/min)% Mobile Phase A (H2O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.020.08020
2.020.08020
15.020.04060
17.020.0595
20.020.08020
Protocol C: Solvent/Anti-Solvent Recrystallization

Causality: The compound is highly soluble in hot EtOAc but insoluble in Heptane. Controlled cooling induces nucleation, forcing the compound to form a highly ordered crystal lattice that inherently excludes structurally dissimilar impurities and trace TFA.

  • Dissolution: Transfer the lyophilized powder to a clean, dry round-bottom flask. Add a minimal volume of Ethyl Acetate (approx. 3-5 mL per gram of product).

  • Heating: Gently heat the suspension to 60 °C in a water bath until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining stirring and temperature, add Heptane dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Annealing: Remove the heat source and allow the flask to cool slowly to room temperature over 2 hours. Do not disturb the flask; slow cooling prevents the occlusion of mother liquor within the crystals.

  • Isolation: Further cool the mixture in an ice bath (0-5 °C) for 30 minutes. Filter the resulting crystals through a sintered glass funnel.

  • Self-Validation & Drying: Wash the filter cake with 2 volumes of ice-cold Heptane. Dry the crystals in a vacuum oven at 45 °C for 12 hours. Validate the final crystalline lattice integrity via quantitative NMR (qNMR) to confirm the absence of amorphous occlusions.

Expected Yield and Purity Metrics

By strictly adhering to the causality-driven steps above, researchers can expect high recovery rates while systematically eliminating the most stubborn dehalogenated byproducts.

Table 3: Purification Metrics (Expected)

Purification TierStarting MassYield (%)Target Purity (HPLC-UV)Primary Impurities Removed
Crude Matrix 10.0 gN/A~65.0%N/A
Tier 1: Flash 6.8 g68.0%>90.0%Unreacted amines, polar salts
Tier 2: Prep-HPLC 5.1 g75.0%>98.5%Dehalogenated isosteres
Tier 3: Recryst. 4.6 g90.2%>99.5%Trace modifiers, amorphous solids

References

  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions By Patrick Scott Fier . eScholarship.org (University of California). 1

  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers . PubMed Central (nih.gov).2

  • Application Notes and Protocols: Synthetic Routes to 11β-HSD1 Inhibitors from Methyl 6-chloro-5-methylpicolinate . BenchChem. 3

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of 5-Bromo-6-fluoro-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: These application notes and protocols have been developed based on the chemical properties of structurally similar compounds and established bes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols have been developed based on the chemical properties of structurally similar compounds and established best practices for laboratory safety. As of the date of this document, a specific Safety Data Sheet (SDS) for 5-Bromo-6-fluoro-N-methylpicolinamide was not publicly available. Therefore, this guide should be used as a supplementary resource to a comprehensive, site-specific risk assessment conducted by qualified personnel. All laboratory activities should be performed in accordance with your institution's Chemical Hygiene Plan and all applicable local, state, and federal regulations.

Introduction and Scope

5-Bromo-6-fluoro-N-methylpicolinamide is a halogenated aromatic amide, a class of compounds frequently utilized as intermediates in pharmaceutical and agrochemical research and development. The presence of bromine and fluorine moieties on the pyridine ring, coupled with the N-methylpicolinamide scaffold, suggests that this compound may possess biological activity and requires careful handling to minimize exposure and ensure the safety of laboratory personnel.

These application notes provide a detailed framework for the safe handling, storage, and disposal of 5-Bromo-6-fluoro-N-methylpicolinamide. The protocols herein are designed to be implemented within a laboratory setting by trained professionals. The causality behind each procedural step is explained to foster a deeper understanding of the principles of chemical safety.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for 5-Bromo-6-fluoro-N-methylpicolinamide, a conservative approach to hazard assessment is warranted. Based on data from analogous compounds, the potential hazards are summarized in the table below.

Hazard Category Anticipated Risk Rationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or if inhaled.Substituted picolinamides and other halogenated aromatic compounds can exhibit moderate acute toxicity.[1][2]
Skin Corrosion/Irritation May cause skin irritation.A common characteristic of aromatic amides and halogenated pyridines.[3]
Serious Eye Damage/Irritation May cause serious eye irritation.Many fine chemical powders and aromatic compounds can cause significant eye irritation upon contact.[3]
Respiratory Sensitization May cause respiratory irritation.Inhalation of fine dusts from chemical solids can lead to irritation of the respiratory tract.[4]
Carcinogenicity/Mutagenicity No data available; handle as a compound with unknown long-term health effects.Insufficient data exists for this specific compound. The International Agency for Research on Cancer (IARC) has not classified this specific compound.[4]

Self-Validating System for Risk Mitigation: Before handling this compound, a mandatory pre-work safety review should be conducted. This review must include an assessment of the planned experimental scale, the potential for aerosolization, and the adequacy of available engineering controls and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. The following controls are mandatory when working with 5-Bromo-6-fluoro-N-methylpicolinamide:

  • Certified Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[1]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the event of accidental exposure.

G cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Safety) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE

Caption: Hierarchy of controls for managing chemical exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial as the final barrier between the researcher and the chemical. The following PPE is mandatory when handling 5-Bromo-6-fluoro-N-methylpicolinamide:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in situations with a higher risk of splashes or dust generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the compound.[1]

  • Protective Clothing: A flame-resistant laboratory coat is required. Additional protective clothing may be necessary depending on the scale of the experiment.

  • Respiratory Protection: For operations with a high potential for aerosolization that cannot be adequately controlled within a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.

Detailed Protocols for Safe Handling and Storage

Weighing and Dispensing Protocol
  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Containment: Place a weigh boat or appropriate container on an analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the required amount of 5-Bromo-6-fluoro-N-methylpicolinamide into the container, minimizing the creation of dust.

  • Cleaning: After dispensing, carefully clean any residual powder from the spatula and the balance using a damp cloth or a specialized laboratory wipe. Dispose of cleaning materials as hazardous waste.

  • Sealing: Tightly seal the stock container of 5-Bromo-6-fluoro-N-methylpicolinamide before removing it from the fume hood.

Solution Preparation and Reaction Setup
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

  • Transfer: If the solution needs to be transferred to a reaction vessel, do so carefully using appropriate laboratory glassware.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

Storage Procedures
  • Container: Store 5-Bromo-6-fluoro-N-methylpicolinamide in its original, tightly sealed container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.

  • Segregation: Do not store alphabetically. Segregate by hazard class.

G cluster_1 Safe Handling Workflow start Start ppe Don Appropriate PPE start->ppe 1. Prepare fume_hood Work in Chemical Fume Hood ppe->fume_hood 2. Control Environment weigh Weigh Compound fume_hood->weigh 3. Handle Solid dissolve Prepare Solution weigh->dissolve 4. Handle Liquid reaction Set up Reaction dissolve->reaction 5. Experiment storage Store Properly reaction->storage 6. Store/Cleanup waste Dispose of Waste storage->waste 7. Dispose end End waste->end

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 5-Bromo-6-fluoro-N-methylpicolinamide

Authored by: A Senior Application Scientist Introduction: Unlocking the Therapeutic Potential of Novel Chemical Entities The quest for novel therapeutics is a cornerstone of modern drug discovery. Small molecules, such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of Novel Chemical Entities

The quest for novel therapeutics is a cornerstone of modern drug discovery. Small molecules, such as the heterocyclic compound 5-Bromo-6-fluoro-N-methylpicolinamide, represent a vast and largely untapped reservoir of potential drug candidates. High-throughput screening (HTS) serves as the primary engine for interrogating large chemical libraries to identify molecules that modulate biological targets of interest.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-6-fluoro-N-methylpicolinamide in a typical HTS campaign. Given the novelty of this specific molecule, this guide will focus on establishing a robust framework for its initial characterization and screening, from assay development to hit validation.

The structural features of 5-Bromo-6-fluoro-N-methylpicolinamide, including a brominated and fluorinated picolinamide core, suggest its potential to engage in various biological interactions. Halogen atoms can participate in halogen bonding, a significant interaction in protein-ligand binding, while the picolinamide scaffold is a common motif in bioactive molecules. While no specific biological activity has been widely reported for this exact compound, related structures, such as bromo-substituted quinolines, have shown promise as anticancer agents.[3] This document will therefore use a hypothetical cell-based assay for anti-proliferative activity as a primary screening example.

Principle of the Screening Assay: A Cell-Based Approach

Cell-based assays are integral to HTS as they provide biologically relevant data on a compound's efficacy and potential toxicity within a cellular context.[4][5][6][7][8] For this application note, we will focus on a luminescence-based cell viability assay to screen for compounds that inhibit the proliferation of a human cancer cell line (e.g., MCF-7 breast cancer cells). This assay quantifies the amount of ATP present, which is directly proportional to the number of metabolically active cells. A reduction in the luminescence signal upon treatment with a test compound indicates a potential anti-proliferative or cytotoxic effect.

The causality behind this choice is twofold: first, it provides a direct measure of a therapeutically relevant endpoint (cancer cell death or growth inhibition). Second, the assay is highly amenable to automation and miniaturization, making it suitable for large-scale screening.[9]

Experimental Workflow and Protocols

A successful HTS campaign is a multi-step process, beginning with meticulous assay development and culminating in the identification of confirmed hits.[1][10]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Compound_Prep Compound Plate Preparation (5-Bromo-6-fluoro-N-methylpicolinamide) Assay_Development Assay Development & Optimization Compound_Prep->Assay_Development Cell_Culture Cell Line Maintenance (e.g., MCF-7) Cell_Culture->Assay_Development Primary_Screen Primary HTS Assay_Development->Primary_Screen Optimized Protocol Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Raw Data Hit_Confirmation Hit Confirmation & Potency Determination Data_Analysis->Hit_Confirmation Primary Hits Secondary_Assay Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assay Confirmed Hits SAR_Expansion SAR by Analog Secondary_Assay->SAR_Expansion Validated Hits

Figure 1: A generalized workflow for a high-throughput screening campaign.

Part 1: Compound Management and Plate Preparation

The integrity of the screening data is critically dependent on the quality and handling of the test compound.

  • Stock Solution Preparation:

    • Accurately weigh 5-Bromo-6-fluoro-N-methylpicolinamide and dissolve in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Assay-Ready Plate Preparation:

    • Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 10 mM to 1 µM) in a 384-well source plate.

    • From the source plate, transfer a small volume (e.g., 50 nL) of each concentration to the corresponding wells of a 384-well assay plate. This will result in a final assay concentration typically in the low micromolar range after the addition of cells and reagents.

Part 2: Cell-Based HTS Protocol

This protocol is designed for a 384-well plate format to maximize throughput and minimize reagent consumption.

  • Cell Seeding:

    • Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

    • Trypsinize the cells, neutralize, and count them using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density (determined during assay development) in fresh culture medium.

    • Using a multi-channel pipette or automated dispenser, dispense 50 µL of the cell suspension into each well of the 384-well assay plates containing the pre-spotted compound.

  • Incubation:

    • Incubate the assay plates in a humidified incubator at 37°C and 5% CO2 for 48-72 hours. The incubation time should be optimized to allow for sufficient cell growth and compound activity.

  • Luminescence Reading:

    • Equilibrate the assay plates and the luminescence reagent to room temperature.

    • Add 25 µL of the cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader compatible with 384-well formats.

Data Analysis and Hit Identification

Rigorous data analysis is essential to identify true hits and avoid false positives.

Quality Control Metrics

The performance of the HTS assay should be monitored on a plate-by-plate basis using the following statistical parameters:

Parameter Formula Acceptance Criteria Description
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|> 0.5A measure of assay quality, reflecting the separation between positive and negative controls.
Signal-to-Background (S/B) Mean_pos / Mean_neg> 10Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Measures the variability of the controls.

SD: Standard Deviation; pos: positive control (e.g., a known cytotoxic agent); neg: negative control (e.g., DMSO vehicle).

Hit Selection

A common method for hit selection is the Z-score, which quantifies the number of standard deviations a compound's activity is from the mean of the negative controls.

  • Z-score Calculation: (Value_compound - Mean_neg) / SD_neg

  • Hit Threshold: A Z-score of ≤ -3 is often used as a cutoff to identify compounds with significant anti-proliferative activity.

Hypothetical Signaling Pathway Modulation

While the exact mechanism of action of 5-Bromo-6-fluoro-N-methylpicolinamide is unknown, many anti-proliferative compounds act by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 5-Bromo-6-fluoro- N-methylpicolinamide (Hypothetical Target) Compound->Akt Inhibits (Hypothetical)

Figure 2: A hypothetical mechanism of action targeting the PI3K/Akt/mTOR pathway.

Hit Validation and Secondary Assays

Primary hits must be subjected to a series of validation and secondary assays to confirm their activity and elucidate their mechanism of action.

  • Hit Confirmation: Re-test the primary hits in the primary assay to confirm their activity.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (IC50) of the confirmed hits.

  • Orthogonal Assays: Employ a different assay methodology to confirm the anti-proliferative effect and rule out assay-specific artifacts. For example, a direct cell counting assay or an apoptosis assay.

  • Selectivity Profiling: Test the hits against a panel of non-cancerous cell lines to assess their selectivity and potential for off-target toxicity.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for utilizing a novel compound, such as 5-Bromo-6-fluoro-N-methylpicolinamide, in a high-throughput screening campaign. By following these detailed protocols for assay development, execution, and data analysis, researchers can effectively identify and validate promising hit compounds for further drug development. The principles and methodologies outlined here are broadly applicable to the screening of any novel chemical entity and serve as a foundation for a successful drug discovery program.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2025, August 6).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2016, April 28). PubMed.
  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (n.d.).
  • Introduction: cell-based assays for high-throughput screening. (n.d.). PubMed.
  • Application of Fluorescence Polarization in HTS Assays. (n.d.). PubMed.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC.
  • Cell-based assays for high-throughput screening. (2010, June 15). PubMed.
  • High Throughput Screening: Methods and Protocols. (n.d.). ResearchGate.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • 5-Bromo-6-methylpicolinamide | 1228014-22-9. (n.d.). MilliporeSigma.
  • Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210. (n.d.). PubChem.
  • 5-BroMo-6-MethylpicolinaMide — Chemical Substance Information. (n.d.). NextSDS.
  • 1214336-44-3 | Methyl 5-bromo-6-fluoropicolinate. (n.d.). ChemScene.
  • 5-bromo-6-fluoroquinoline - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). PMC.
  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. (n.d.). PMC.
  • In-Vitro Biological Activity of 6-Bromo-1-methylquinolin-4(1H)-one: A Comparative Guide. (n.d.). Benchchem.
  • Compound Libraries Available for HTS. (n.d.). High-Throughput Screening @ The Nucleus.
  • High-Throughput Screening & Discovery. (n.d.). Southern Research.
  • High-Throughput Screening Service. (n.d.). Pharmaron CRO.
  • Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. (2021, September 15). MDPI.

Sources

Method

Application Notes &amp; Protocols: A Framework for Characterizing Novel Chemical Biology Tools

Note to the Reader: As of the date of this document, "5-Bromo-6-fluoro-N-methylpicolinamide" is not an established chemical biology tool with published applications. Therefore, this document will serve as a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: As of the date of this document, "5-Bromo-6-fluoro-N-methylpicolinamide" is not an established chemical biology tool with published applications. Therefore, this document will serve as a comprehensive, expert-guided framework for the validation and application of any new chemical probe. We will use the hypothetical designation Cmpd-X to represent a novel picolinamide-based probe, illustrating the necessary steps to characterize its utility for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Probe Validation

This guide outlines a systematic approach to validating and applying a novel chemical probe, exemplified by Cmpd-X . The protocols herein are designed as self-validating systems, incorporating critical controls and explaining the causality behind experimental choices. Following these guidelines will empower researchers to generate robust and reproducible data, confidently linking the action of a chemical probe to a specific biological outcome.[4]

Foundational Characterization of Cmpd-X

Before any biological experiment, the fundamental physicochemical properties of the probe must be established. This information is critical for preparing stock solutions, designing experiments, and ensuring the stability of the compound under assay conditions.

Table 1: Physicochemical Properties of Cmpd-X (Hypothetical Data)

PropertyValueMethod
Molecular Formula C₇H₆BrFN₂OMass Spectrometry
Molecular Weight 233.04 g/mol Calculated
Purity >98%HPLC, ¹H NMR
Solubility >100 mM in DMSOSerial Dilution
Aqueous Stability t½ > 48 hours at pH 7.4HPLC monitoring
Lipophilicity (LogP) 2.1Calculated/Experimental

Expert Insight: Purity is non-negotiable. An impurity with higher potency than the probe itself can completely invalidate experimental findings. Similarly, poor solubility or stability can lead to a dramatic overestimation of the required concentration, increasing the risk of off-target effects. Always start with a fresh, high-purity batch of the compound.

Application I: Confirming Cellular Target Engagement with CETSA

The first and most critical question for any probe is: does it bind to its intended target inside a cell? The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[5][6] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[6][7]

Scientific Rationale

By treating cells with Cmpd-X and then heating them across a temperature gradient, we can measure the amount of soluble target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of Cmpd-X provides direct evidence of target engagement.[8]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis start 1. Culture Cells to ~80% Confluency treat 2. Treat Cells with Cmpd-X or Vehicle (DMSO) start->treat heat 3. Heat Cell Suspensions across a Temp. Gradient (e.g., 40-70°C) treat->heat lyse 4. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 5. Centrifuge to Separate Soluble vs. Aggregated Proteins lyse->centrifuge sds 6. Collect Supernatant (Soluble Fraction) centrifuge->sds wb 7. Analyze by Western Blot for Target Protein sds->wb quant 8. Quantify Bands & Plot Melting Curves wb->quant AfBPP_Workflow cluster_prep Probe & Lysate Prep cluster_binding_crosslinking Binding & Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis probe 1. Synthesize Biotinylated, Photoreactive Cmpd-X Probe incubate 3. Incubate Lysate with Probe +/- Competitor probe->incubate lysate 2. Prepare Native Cell Lysate lysate->incubate uv 4. Expose to UV Light to Covalently Crosslink incubate->uv beads 5. Add Streptavidin Beads to Capture Biotinylated Complexes uv->beads wash 6. Wash Beads to Remove Non-specific Binders beads->wash elute 7. Elute Bound Proteins from Beads wash->elute digest 8. On-bead Digestion (Trypsin) wash->digest On-Bead elute->digest ms 9. Analyze Peptides by LC-MS/MS digest->ms identify 10. Identify & Quantify Enriched Proteins ms->identify

Workflow for Affinity-Based Protein Profiling (AfBPP).
Protocol: Photoaffinity Pulldown for Target ID
  • Probe Synthesis: Synthesize a derivative of Cmpd-X containing a diazirene group (photoreactive moiety) and a biotin tag, preferably via a flexible linker.

  • Lysate Preparation: Grow and harvest cells. Lyse under native (non-denaturing) conditions using a mild detergent buffer supplemented with protease inhibitors. [9]Clarify the lysate by centrifugation.

  • Labeling & Competition: Divide the lysate into two conditions.

    • Condition A (Test): Incubate with the photoreactive Cmpd-X probe (e.g., 1 µM).

    • Condition B (Control): Pre-incubate with a 100-fold excess of the original, unmodified Cmpd-X for 30 minutes, then add the photoreactive probe. This competition control is crucial to distinguish specific targets from non-specific binders. [10]4. UV Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) on ice for 15-30 minutes to covalently link the probe to its binding partners. [11]5. Enrichment: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated complexes. [12]6. Washing: Vigorously wash the beads with lysis buffer to remove proteins that are non-specifically bound to the beads.

  • Elution & Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion, where trypsin is added directly to the washed beads to digest the proteins into peptides for mass spectrometry analysis. [13]8. LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the test condition relative to the competition control. These are your high-confidence target candidates.

Application III: Quantifying Phenotypic Effects in Cells

Once target engagement is confirmed, the next step is to demonstrate that this engagement leads to a functional consequence in cells. [1]Cell proliferation assays are fundamental for determining the phenotypic impact of a probe. The Bromodeoxyuridine (BrdU) incorporation assay is a classic method to measure DNA synthesis, a hallmark of cell proliferation. [14][15]

Scientific Rationale

BrdU is a synthetic analog of thymidine. When added to cell culture, it gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. An antibody specific to BrdU can then be used to detect and quantify the amount of incorporation, which serves as a direct readout of proliferative activity. [16]

Experimental Workflow: BrdU Cell Proliferation Assay

BrdU_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_labeling BrdU Labeling cluster_detection Detection cluster_readout Readout plate 1. Plate Cells in a 96-well Plate treat 2. Treat with Serial Dilutions of Cmpd-X (e.g., 24-72h) plate->treat brdu 3. Add BrdU Labeling Solution to each well (e.g., 2-24h) treat->brdu fix 4. Fix Cells and Denature DNA brdu->fix ab1 5. Add Anti-BrdU Primary Antibody fix->ab1 ab2 6. Add HRP-conjugated Secondary Antibody ab1->ab2 substrate 7. Add TMB Substrate & Stop Solution ab2->substrate read 8. Read Absorbance at 450 nm substrate->read plot 9. Plot Dose-Response Curve & Calculate IC₅₀ read->plot

Workflow for the BrdU Cell Proliferation Assay.
Protocol: BrdU Assay for Antiproliferative Effects
  • Cell Plating: Seed cells in a 96-well plate at a density that prevents confluence after 72 hours. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cmpd-X in culture medium. Replace the old medium with the Cmpd-X-containing medium and incubate for the desired period (e.g., 48-72 hours). Include vehicle-only (DMSO) and untreated controls.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well for a final concentration of 1X. Incubate for 2-4 hours at 37°C. The optimal incubation time should be determined empirically. [16]4. Fixation/Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature. [16]5. Antibody Incubation: Wash the wells with Wash Buffer. Add 100 µL of diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature. [17]6. Secondary Antibody: Wash wells and add 100 µL of a diluted HRP-conjugated secondary antibody. Incubate for 30 minutes. [17]7. Substrate Reaction: Wash wells thoroughly. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes until a color change is apparent. Add 100 µL of Stop Solution. [17]8. Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control. Plot the percent inhibition versus the log of Cmpd-X concentration and use non-linear regression to calculate the IC₅₀ value.

Table 3: Representative Proliferation Data (Hypothetical)

Cell LineCmpd-X IC₅₀ (µM)Interpretation
Cancer Line A 0.85Potent antiproliferative effect
Normal Fibroblast > 50Selective effect on cancer cells

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

ExperimentProblemPossible CauseSuggested Solution
CETSA No thermal shift observed- Compound not cell-permeable- Compound does not bind target- Incorrect temperature range- Confirm permeability with an orthogonal assay.- Validate binding with a biochemical assay.- Widen the temperature gradient used. [5]
Affinity Pulldown High background/ many non-specific binders- Insufficient washing- Probe is "sticky" (hydrophobic)- Lysate too concentrated- Increase number of washes and/or add detergent (e.g., 0.1% Tween-20) to wash buffers.<br>- Include a longer linker on the probe.- Dilute the lysate before incubation.
Affinity Pulldown No target protein identified- Probe modification disrupted binding- Target is a low-abundance protein- Inefficient crosslinking or pulldown- Synthesize probe with linker at a different position.- Increase amount of starting material (lysate).- Optimize UV exposure time and bead incubation time. [13]
BrdU Assay High well-to-well variability- Inconsistent cell seeding- Edge effects in the 96-well plate- Use a multichannel pipette for seeding; check cell suspension for clumps.- Do not use the outer wells of the plate for experimental samples. [17]
BrdU Assay Low signal-to-noise ratio- Insufficient BrdU labeling time- Sub-optimal antibody concentration- Increase BrdU incubation time, especially for slower-growing cells.<br>- Titrate the primary and secondary antibodies to find the optimal dilution.

References

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. Retrieved from EFMC. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from Bio-protocol. [Link]

  • Bio-protocol. (2012, April 5). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from Bio-protocol. [Link]

  • Molina, D. M., et al. (2013). Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. Methods in Molecular Biology. [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from Alto Predict. [Link]

  • MilliporeSigma. (n.d.). BrdU Cell Proliferation Assay 200 Tests. Retrieved from MilliporeSigma. [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Bunnage, M. E., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]

  • Adhikari, B., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • ResearchGate. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from ResearchGate. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Creative Biostructure. (n.d.). Identification of non-covalent small molecule drug targets based on photoaffinity probes. Retrieved from Creative Biostructure. [Link]

  • Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from Pelago Bioscience. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from EUbOPEN. [Link]

  • Ferguson, F. M., & Gray, N. S. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Current Protocols. [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. Retrieved from ResearchGate. [Link]

  • Berger, J., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. [Link]

  • Richards, C. M., & Jeganathan, F. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Biochemical Journal. [Link]

  • IntechOpen. (2020, April 27). Chemical Biology Toolsets for Drug Discovery and Target Identification. Retrieved from IntechOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 5-Bromo-6-fluoro-N-methylpicolinamide solubility in buffers

A Guide to Understanding and Troubleshooting Solubility in Aqueous Buffers Welcome to the technical support guide for 5-Bromo-6-fluoro-N-methylpicolinamide. As Senior Application Scientists, we understand that achieving...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Troubleshooting Solubility in Aqueous Buffers

Welcome to the technical support guide for 5-Bromo-6-fluoro-N-methylpicolinamide. As Senior Application Scientists, we understand that achieving and maintaining the solubility of a novel compound is a critical first step for any successful experiment. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting workflows to address solubility challenges you may encounter with this picolinamide derivative.

Part 1: Foundational Knowledge - Understanding Your Compound

Before troubleshooting, it's essential to understand the inherent physicochemical properties of 5-Bromo-6-fluoro-N-methylpicolinamide that govern its solubility. While experimental data for this specific molecule may be limited, we can infer its likely behavior based on its picolinamide core structure and functional groups.

Q1: What are the key physicochemical properties of 5-Bromo-6-fluoro-N-methylpicolinamide that influence its solubility?

A1: The solubility of a compound is dictated by its molecular structure. For 5-Bromo-6-fluoro-N-methylpicolinamide, the key factors are its aromatic pyridine ring, which contains a basic nitrogen atom, and its overall lipophilicity. These properties are quantified by its pKa and logP.

  • pKa: The pKa value indicates the pH at which a compound is 50% ionized and 50% neutral.[1] The pyridine nitrogen in the picolinamide scaffold is weakly basic. This means it can accept a proton to become positively charged (protonated). The solubility of weakly basic compounds is highly pH-dependent.[2][3][4][5]

  • logP: The logarithm of the partition coefficient (P) between octanol and water, logP is a measure of a compound's lipophilicity or hydrophobicity.[6][7] A higher logP generally correlates with lower aqueous solubility.[8]

Based on analogs, we can estimate the properties that guide our experimental approach.

PropertyPredicted Value / CharacteristicImplication for Aqueous Solubility
Structure Picolinamide derivativeContains a weakly basic pyridine nitrogen.
Predicted pKa ~2-4 (for the pyridine nitrogen)The compound will be more soluble at a pH below its pKa, where it is protonated and charged.
Predicted logP Moderately lipophilicThe compound is expected to have low intrinsic water solubility and will likely require a co-solvent.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common solubility issues in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Q2: I'm trying to make a stock solution. What solvent should I use and at what concentration?

A2: For compounds with low aqueous solubility, the standard industry practice is to first prepare a concentrated stock solution in an organic solvent.[9][10]

Primary Recommendation: Dimethyl sulfoxide (DMSO).

  • Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a very wide range of both polar and nonpolar compounds.[11] It is miscible with water and most cell culture media, making it an excellent vehicle for preparing stock solutions for in vitro assays.[11][12][13]

  • Starting Concentration: Aim for a high concentration, typically 10-50 mM. A higher stock concentration allows for a smaller volume to be added to your final assay buffer, minimizing the final percentage of organic solvent.[9][14]

  • Expert Tip: Always use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds over time. Store it in small, sealed aliquots.

Q3: My compound won't fully dissolve in DMSO, even at 10 mM. What should I do?

A3: If you encounter solubility issues even in 100% DMSO, it suggests the compound may have very high crystal lattice energy or other challenging properties.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution to 37°C for 10-15 minutes. This can help overcome the energy barrier for dissolution. Do not overheat, as it may degrade the compound.

  • Vortexing/Sonication: Agitate the vial using a vortex mixer. If it still doesn't dissolve, use a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart solid particles and enhance dissolution.[15]

  • Try an Alternative Solvent: If DMSO fails, consider other organic solvents like N,N-Dimethylformamide (DMF) or ethanol. However, be aware that these solvents may have different toxicity profiles in your specific assay.

  • Lower the Concentration: If the above steps fail, your compound's solubility limit in DMSO may be below 10 mM. Prepare a new stock at a lower concentration (e.g., 1 mM or 5 mM).

Q4: My DMSO stock is clear, but the compound crashes out when I dilute it into my aqueous buffer (e.g., PBS pH 7.4). Why is this happening and how can I fix it?

A4: This is the most common solubility challenge. It occurs because the compound, while soluble in the organic stock solvent, is not soluble in the final aqueous environment. The key is to control the pH and minimize the impact of adding a hydrophobic compound to water.

The Underlying Science: pH and the Henderson-Hasselbalch Equation

The solubility of an ionizable compound like 5-Bromo-6-fluoro-N-methylpicolinamide is governed by the pH of the solution relative to its pKa.[16] The Henderson-Hasselbalch equation describes this relationship:[17][18][19]

pH = pKa + log([Base] / [Acid])

For our weakly basic compound, the 'Acid' is the protonated, charged (and more soluble) form, and the 'Base' is the neutral, uncharged (and less soluble) form.

  • At pH 7.4 (above the predicted pKa of ~2-4): The equilibrium will strongly favor the neutral, uncharged form of the molecule. This form is more lipophilic and significantly less soluble in water, causing it to precipitate.

  • At a lower pH (e.g., pH < 4): The compound will be predominantly in its protonated, cationic form. This charge dramatically increases its interaction with polar water molecules, thereby increasing its solubility.[2][3][5]

Troubleshooting Strategies:

  • Lower the Buffer pH: This is the most effective strategy. Prepare your assay buffer at a lower pH (e.g., pH 5.0 or 6.0) if your experimental system can tolerate it. This will shift the equilibrium towards the more soluble protonated form.

  • Decrease the Final Compound Concentration: You may be exceeding the solubility limit at the target pH. Perform a serial dilution to determine the highest concentration that remains soluble.

  • Reduce the Final DMSO Concentration: While DMSO helps initially, high concentrations can cause issues in assays. Aim for a final concentration of ≤0.5%, and ideally ≤0.1%.[14] This may require making a more concentrated DMSO stock.

  • Incorporate Solubilizing Excipients: If pH modification is not possible, consider adding excipients to your buffer.

    • Cyclodextrins (e.g., HP-β-CD): These molecules have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the drug, forming an inclusion complex that is water-soluble.[14][20]

    • Co-solvents: Small amounts of ethanol or polyethylene glycol (PEG) can be added to the final buffer, but their effect on the assay must be validated with a vehicle control.[21]

    • Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that solubilize hydrophobic compounds, but this is typically a last resort for in vitro assays.[21][22]

Part 3: Protocols & Workflows

Follow these validated protocols to ensure consistency and accuracy in your experiments.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step method for accurately preparing a stock solution.[10][23]

Materials:

  • 5-Bromo-6-fluoro-N-methylpicolinamide (assume MW = 247.05 g/mol for calculation)

  • Anhydrous, high-purity DMSO[11]

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)[23]

  • Sterile, light-blocking microcentrifuge tubes for aliquoting

Procedure:

  • Calculate Required Mass: Use the formula: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight (g/mol).

    • Example for 1 mL of 10 mM stock:10 mM * 1 mL * 247.05 g/mol = 2.47 mg.

  • Weigh Compound: Accurately weigh slightly more than the target mass (e.g., 2.5 mg) onto a weigh boat and record the exact mass.[23]

  • Recalculate Volume: Adjust the required solvent volume based on the actual mass weighed. Volume (mL) = Mass (mg) / (Concentration (mM) * Molecular Weight (g/mol)).

    • Example for 2.5 mg weighed:2.5 mg / (10 mM * 247.05 g/mol) = 1.012 mL.

  • Dissolution: Quantitatively transfer the weighed compound into the volumetric flask. Add approximately 80% of the calculated DMSO volume.

  • Solubilize: Cap the flask and mix thoroughly by vortexing. If needed, gently warm or sonicate as described in Q3 until all solid is dissolved.

  • Bring to Volume: Once the compound is fully dissolved and the solution is at room temperature, add DMSO to the calibration mark on the volumetric flask.

  • Homogenize and Aliquot: Cap and invert the flask 15-20 times to ensure homogeneity. Aliquot into single-use, properly labeled tubes to avoid repeated freeze-thaw cycles.[10]

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Different Buffers

This protocol helps you determine the maximum soluble concentration of your compound in various buffers.

Materials:

  • 10 mM DMSO stock solution of your compound

  • A selection of aqueous buffers (e.g., PBS at pH 6.0, 6.5, 7.0, 7.4)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm

Procedure:

  • Prepare Compound Plate: In the 96-well plate, perform a serial dilution of your DMSO stock solution in DMSO. For example, starting at 10 mM, dilute 1:2 across 10 wells to create a concentration range.

  • Prepare Buffer Plate: Add 198 µL of each test buffer to the wells of a separate 96-well plate. Include a buffer-only control.

  • Dilution Step: Transfer 2 µL from each well of the compound plate to the corresponding wells of the buffer plate (this creates a 1:100 dilution and a final DMSO concentration of 1%).

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Measure Turbidity: Read the absorbance or nephelometry signal on a plate reader. An increase in signal compared to the buffer-only control indicates precipitation.

  • Analyze: The highest concentration that does not show a significant increase in turbidity is your kinetic solubility limit in that specific buffer.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve solubility issues.

// Node Definitions start [label="Problem:\nCompound is insoluble or precipitates in final buffer", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q_stock [label="Is the DMSO stock solution clear?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; fix_stock [label="Troubleshoot Stock Solution:\n1. Warm to 37°C\n2. Vortex / Sonicate\n3. Re-make at lower concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; q_ph [label="Can the buffer pH be lowered\n(e.g., to pH < 6.5)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; lower_ph [label="Solution:\nUse a buffer with a lower pH.\nVerify compound stability at new pH.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_conc [label="Can the final compound\nconcentration be lowered?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; lower_conc [label="Solution:\nLower the final concentration.\nDetermine max solubility via titration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; excipients [label="Advanced Solution:\nIncorporate solubilizing excipients.\n1. Cyclodextrins (HP-β-CD)\n2. Co-solvents (Ethanol, PEG)\n(Requires vehicle controls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q_stock; q_stock -> fix_stock [label="No"]; fix_stock -> q_stock; q_stock -> q_ph [label="Yes"]; q_ph -> lower_ph [label="Yes"]; lower_ph -> success; q_ph -> q_conc [label="No"]; q_conc -> lower_conc [label="Yes"]; lower_conc -> success; q_conc -> excipients [label="No"]; excipients -> success; } .enddot Caption: A step-by-step workflow for troubleshooting solubility.

References
  • Fiveable. (2025, August 15). pH and Solubility. AP Chem. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • AP Chemistry. (n.d.). 8.9 Henderson-Hasselbalch Equation. [Link]

  • Gannu, R., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • Taylor, L. S., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics - ACS Publications. [Link]

  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. [Link]

  • International Journal of Pharmaceutical and Drug Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Khan Academy. (n.d.). Henderson–Hasselbalch equation (video). [Link]

  • ResearchGate. (2019, September). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Nick, T. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • GEUS Publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs. [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Sun, C. C., et al. (2025, February 10). Simultaneously improving tabletability and solubility of diclofenac by cocrystallization with picolinamide. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Rowan Newsletter. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. [Link]

Sources

Optimization

Optimizing reaction yield for 5-Bromo-6-fluoro-N-methylpicolinamide synthesis

This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide and related heterocyclic amides. Given th...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide and related heterocyclic amides. Given the specificity of this target molecule, this guide addresses the core synthetic challenges by focusing on the two primary transformations involved: the synthesis of the picolinic acid precursor and the subsequent amide bond formation. The troubleshooting advice and FAQs provided herein are grounded in fundamental principles of organic chemistry and offer practical, field-tested solutions to common experimental hurdles.

Part 1: General Synthetic Strategy & Workflow

The synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide is most logically approached via a two-stage process:

  • Preparation of the Carboxylic Acid Precursor: Synthesis of 5-bromo-6-fluoropicolinic acid. This is a critical first step, as the purity of this intermediate directly impacts the final coupling reaction. A common route involves the oxidation of a corresponding methylpyridine.[1]

  • Amide Coupling Reaction: Formation of the amide bond between 5-bromo-6-fluoropicolinic acid and methylamine. This is a standard transformation in medicinal chemistry, but one that is prone to various challenges that can affect yield and purity.[2]

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Purification & Analysis A 5-Bromo-2-methyl-6-fluoropyridine (Starting Material) B Oxidation (e.g., KMnO4) A->B C 5-Bromo-6-fluoropicolinic Acid (Intermediate) B->C D Activation (e.g., EDC, HATU) C->D F 5-Bromo-6-fluoro-N-methylpicolinamide (Final Product) D->F E Methylamine (gas or solution) (Reagent) E->D G Work-up & Crude Isolation F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, LC-MS, etc.) H->I

Caption: General two-stage synthetic workflow.

Part 2: Troubleshooting the Amide Coupling Reaction

The amide coupling step is the cornerstone of this synthesis. Below are common issues and their respective solutions, presented in a question-and-answer format.

FAQ: Low to No Product Formation

Question: My LC-MS analysis shows only starting materials (picolinic acid and unreacted coupling agents) with little or no desired amide product. What are the likely causes?

Answer: This is a frequent issue that typically points to one of three areas: inactive reagents, suboptimal reaction conditions, or inherent substrate reactivity issues.

Potential Causes & Solutions:

  • Inactive Coupling Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive.[3] If the reagent is old or has been improperly stored, it may be hydrolyzed and inactive.

    • Solution: Always use fresh, high-purity coupling reagents from a reliable source. Store them in a desiccator. To test for activity, run a small-scale, reliable control reaction.

  • Incorrect pH: The amine nucleophile (methylamine) must be in its free-base form to be reactive. If the reaction medium is acidic, the amine will be protonated, rendering it non-nucleophilic.[3][4]

    • Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[5] Typically, 2-3 equivalents are used to neutralize any amine salts and scavenge the acid produced during the reaction.

  • Insufficient Activation: The picolinic acid may not be activating efficiently. This can be due to the choice of coupling agent or insufficient activation time.

    • Solution 1: Allow the carboxylic acid, coupling agent (e.g., EDC), and any additives (e.g., HOBt) to stir for a period (e.g., 15-30 minutes at 0 °C) before adding the amine. This pre-activation step ensures the formation of the reactive intermediate.[6][7]

    • Solution 2: Switch to a more potent coupling agent. For challenging couplings, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than carbodiimides, though they are more expensive.[5][8]

  • Low Reactivity of Methylamine: If using an aqueous solution of methylamine, the presence of water can hydrolyze the activated acid intermediate.

    • Solution: If possible, use a solution of methylamine in an anhydrous solvent like THF or ethanol. Alternatively, bubble methylamine gas directly into the reaction mixture under controlled conditions.

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentClassKey AdvantagesKey Disadvantages
EDC (with HOBt)CarbodiimideCost-effective, water-soluble urea byproduct is easily removed with an acidic wash.[3][9]Can lead to N-acylurea side products; risk of racemization for chiral acids.[9][10]
DCC CarbodiimideInexpensive and effective.[5]Dicyclohexylurea (DCU) byproduct is often difficult to remove due to low solubility.[5]
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, low risk of racemization.[8]Higher cost, produces carcinogenic HMPA as a byproduct (for the related HBTU/BOP reagents).[9]
T3P® (Propylphosphonic Anhydride)Phosphonic AnhydrideExcellent for reducing epimerization; byproducts are water-soluble.Often requires slightly elevated temperatures.
SOCl₂ (Thionyl Chloride)Acid Chloride FormationHighly reactive, inexpensive.Harsh conditions (generates HCl), not suitable for sensitive substrates.[11]
FAQ: Formation of Significant Impurities

Question: My reaction produces the desired product, but it's contaminated with a major byproduct that is difficult to separate. How can I identify and mitigate this?

Answer: The most common byproduct in carbodiimide-mediated couplings is N-acylurea. Other side reactions can also occur depending on the specific substrates and conditions.

Potential Causes & Solutions:

  • N-Acylurea Formation: This occurs when the O-acylisourea intermediate (formed from the reaction of the carboxylic acid and EDC) rearranges internally instead of reacting with the amine.[9] This byproduct is stable and unreactive.

    • Solution: The addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial.[9] These additives act as "activated ester traps." They react with the O-acylisourea intermediate to form an HOBt- or Oxyma-ester, which is more stable towards rearrangement but still highly reactive towards the amine.[3] This strategy significantly suppresses N-acylurea formation.

  • Side Reactions on the Pyridine Ring: Picolinic acids can sometimes undergo side reactions, such as chlorination, if activated with reagents like thionyl chloride.[11][12]

    • Solution: Avoid harsh activating agents like SOCl₂ if your substrate is sensitive. Stick to milder peptide coupling reagents like EDC/HOBt or HATU.

  • Hydrolysis of Activated Intermediate: If there is excess water in the reaction (e.g., from wet solvents or reagents), the activated carboxylic acid can be hydrolyzed back to the starting material.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all reagents are dry.[6] Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

G cluster_0 Troubleshooting Low Yield start Low Yield or No Reaction q1 Are coupling agents (EDC, etc.) fresh? start->q1 s1 Use fresh reagents. Store in desiccator. q1->s1 No q2 Is a non-nucleophilic base (e.g., DIPEA) present? q1->q2 Yes s1->q2 s2 Add 2-3 eq. of base to ensure free amine. q2->s2 No q3 Is an additive (HOBt, Oxyma) used? q2->q3 Yes s2->q3 s3 Add 1.2 eq. of HOBt to prevent side reactions. q3->s3 No q4 Consider more potent activator (e.g., HATU) or pre-activation step. q3->q4 Yes s3->q4

Caption: Decision tree for troubleshooting low reaction yield.

Part 3: Purification and Analysis

Question: I have a complex mixture after the reaction work-up, and my product seems to be co-eluting with impurities during column chromatography. What are my options?

Answer: Purifying polar, heterocyclic amides can be challenging. A multi-step approach combining aqueous work-up with careful chromatography or recrystallization is often necessary.

Purification Strategy:

  • Aqueous Work-up: A standard aqueous work-up is highly effective for removing many common impurities.[6]

    • Acid Wash: A wash with dilute acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts like DIPEA.

    • Base Wash: A wash with a weak base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and HOBt.

    • Brine Wash: A final wash with brine removes residual water and helps to break up any emulsions.

  • Column Chromatography:

    • Solvent System Optimization: If your product is co-eluting with impurities, systematically vary the polarity of your eluent (e.g., Hexane/Ethyl Acetate, DCM/Methanol). Sometimes, adding a small amount of a third solvent or a modifier like triethylamine (if the product is basic) can significantly improve separation.[13]

    • Stationary Phase: While silica gel is standard, consider alternative stationary phases like alumina or C18 (reversed-phase) if separation on silica is poor.[14]

  • Recrystallization: If your final product is a solid, recrystallization is an excellent and scalable purification method.[15][16]

    • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at reflux. An ideal solvent will dissolve the product when hot but have low solubility when cold. Common choices include ethanol, isopropanol, acetonitrile, or mixed solvent systems like toluene/hexane.[13][15]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-fluoropicolinic Acid (Exemplary)

This protocol is based on a general method for the oxidation of methylpyridines.[1]

  • To a solution of 5-bromo-6-fluoro-2-methylpyridine (1.0 eq) in water, heat the mixture to 80-85 °C.

  • Slowly add potassium permanganate (KMnO₄) (2.0-2.5 eq) in portions, maintaining the temperature below 90 °C.

  • After the addition is complete, continue to stir the reaction at 85-90 °C for 90-120 minutes, monitoring the disappearance of starting material by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

  • Carefully acidify the filtrate with 6M HCl to a pH of 3-4.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.[1]

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a general and robust protocol for amide bond formation.[3][6]

  • Dissolve 5-bromo-6-fluoropicolinic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, prepare a solution of methylamine (1.1-1.2 eq) and DIPEA (2.5 eq) in the same anhydrous solvent.

  • Slowly add the methylamine solution to the activated acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous work-up as described in the purification section.

References

  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. BenchChem.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • ACS Publications. (2007). Efficient Amidation from Carboxylic Acids and Azides via Selenocarboxylates: Application to the Coupling of Amino Acids and Peptides with Azides. The Journal of Organic Chemistry.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Patsnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
  • RSC Publishing. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Scribd.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • PMC. (n.d.). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC.
  • RSC Advances (RSC Publishing). (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.
  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. ResearchGate.
  • BenchChem. (2025). literature review of picolinamide derivatives in drug discovery. BenchChem.
  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. BenchChem.
  • ChemSrc. (2025). 5-bromo-6-fluoroquinoline. ChemSrc.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
  • Scribd. (n.d.). Picolinic Acid Amide Synthesis Insights. Scribd.
  • PMC. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.
  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate.
  • ScienceDirect. (2016). The reductive cleavage of picolinic amides. ScienceDirect.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid. Google Patents.
  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate.
  • PubChem. (n.d.). 6-Bromo-5-fluoropicolinic Acid. PubChem.
  • Sigma-Aldrich. (n.d.). 6-Bromo-5-fluoropicolinic acid. Sigma-Aldrich.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Google Patents.
  • University of Lahore. (2023). Purification of Organic Compounds: from Crude Product to Purity. University of Lahore.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). 6-Bromo-5-fluoropicolinic Acid. TCI Chemicals.

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 5-Bromo-6-fluoro-N-methylpicolinamide

Disclaimer: Specific stability and degradation pathway data for 5-Bromo-6-fluoro-N-methylpicolinamide are not extensively available in published literature. This guide is formulated by a Senior Application Scientist to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific stability and degradation pathway data for 5-Bromo-6-fluoro-N-methylpicolinamide are not extensively available in published literature. This guide is formulated by a Senior Application Scientist to provide authoritative, experience-based insights into its potential stability profile based on established chemical principles and data from structurally related compounds. The protocols and troubleshooting advice provided herein are intended as a starting point for your investigations.

Introduction

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-6-fluoro-N-methylpicolinamide. This guide offers a comprehensive overview of potential stability issues and degradation pathways, presented in a practical question-and-answer format. Our goal is to equip you with the foundational knowledge and experimental frameworks to anticipate and troubleshoot challenges in your research.

Compound Profile: Structural Features and Potential Liabilities

5-Bromo-6-fluoro-N-methylpicolinamide possesses a unique combination of functional groups that dictate its chemical behavior:

  • Halogenated Pyridine Ring: The presence of both bromine and fluorine atoms on the pyridine ring significantly influences its electron density. These electron-withdrawing groups make the ring more susceptible to nucleophilic attack. The carbon-halogen bonds, particularly the C-Br bond, can also be labile under certain conditions, such as exposure to UV light.

  • N-methylpicolinamide Moiety: The amide bond is a critical functional group that can be susceptible to hydrolysis, especially under acidic or basic conditions. The N-methyl group can influence the rate of hydrolysis compared to an unsubstituted amide.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 5-Bromo-6-fluoro-N-methylpicolinamide?

A1: Based on its structure, the most likely degradation pathways involve hydrolysis of the amide bond and potential degradation of the halogenated pyridine ring under harsh conditions.

  • Hydrolytic Degradation: The amide linkage is expected to be the most susceptible functional group to hydrolysis. This can occur under acidic, basic, or even neutral conditions, leading to the formation of 5-bromo-6-fluoropicolinic acid and methylamine. The rate of hydrolysis will be pH-dependent.

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage. Exposure to UV light could potentially lead to the homolytic cleavage of the C-Br or C-F bond, generating radical intermediates that can lead to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. While the specific pathway is difficult to predict without experimental data, it could involve decarboxylation or fragmentation of the molecule.

  • Oxidative Degradation: The pyridine ring and the N-methyl group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

Troubleshooting Guide

Q2: My compound is showing significant degradation in my aqueous formulation. What is the likely cause and how can I mitigate it?

A2: The most probable cause is hydrolysis of the amide bond. To confirm this, you should perform a forced degradation study under acidic, basic, and neutral pH conditions.

Troubleshooting Steps:

  • pH Profiling: Determine the pH at which the compound is most stable. It is common for amides to have a U-shaped pH-rate profile, with the greatest stability in the neutral pH range.

  • Buffer Selection: Utilize buffers to maintain the optimal pH in your formulation. Be mindful that buffer species themselves can sometimes catalyze hydrolysis.

  • Excipient Compatibility: If your formulation contains other excipients, they could be contributing to the degradation. Conduct compatibility studies with individual excipients.

  • Storage Conditions: Store your formulation at reduced temperatures to slow down the rate of hydrolysis.

Q3: I am observing an unexpected peak in my chromatogram after exposing my compound to light. How can I identify if it is a photodegradation product?

A3: To confirm if the new peak is a result of photodegradation, you need to perform a controlled photostability study.

Troubleshooting Steps:

  • Controlled Experiment: Expose a solution of your compound to a standardized light source (e.g., in a photostability chamber) and compare the chromatogram to a sample stored in the dark. An increase in the peak area of the new impurity in the light-exposed sample would indicate it is a photodegradation product.

  • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unknown peak. A mass corresponding to the loss of bromine or fluorine, or the addition of a hydroxyl group, would be indicative of a photodegradation pathway.

  • Wavelength Dependence: Investigate if the degradation is dependent on the wavelength of light (UVA vs. UVB vs. visible).

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[1][2][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Bromo-6-fluoro-N-methylpicolinamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target analytical concentration.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Neutral Hydrolysis:

    • Dilute the stock solution with water to a final concentration of ~100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot and dilute with mobile phase.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL.

    • Store at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute with mobile phase.

  • Photodegradation:

    • Expose a solution of the compound (~100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at a temperature just below its melting point.

    • At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to facilitate peak purity assessment and identification of degradation products.

Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products
Stress ConditionReagent/ConditionPotential Degradation Product(s)Plausible Mechanism
Acid Hydrolysis 0.1 M HCl, 60°C5-bromo-6-fluoropicolinic acid, methylamineHydrolysis of the amide bond
Base Hydrolysis 0.1 M NaOH, 60°C5-bromo-6-fluoropicolinic acid, methylamineHydrolysis of the amide bond
Oxidation 3% H₂O₂, RTN-oxide derivativesOxidation of the pyridine nitrogen
Photolysis UV/Vis lightDe-brominated or de-fluorinated speciesHomolytic cleavage of C-X bond
Thermal High TemperatureDecarboxylated or fragmented productsThermal decomposition

Visualizing Degradation Pathways

Predicted Hydrolytic Degradation Pathway

G parent 5-Bromo-6-fluoro-N-methylpicolinamide acid 5-bromo-6-fluoropicolinic acid parent->acid H+ or OH- H2O amine Methylamine parent->amine H+ or OH- H2O

Caption: Plausible hydrolytic degradation of 5-Bromo-6-fluoro-N-methylpicolinamide.

General Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-PDA Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS HPLC->LCMS Identify Identify Degradants LCMS->Identify API API Solution API->Acid API->Base API->Oxidation API->Photo API->Thermal

Caption: Workflow for conducting forced degradation studies.

References

  • Vertex AI Search. (n.d.). 5-Bromo-6-methylpicolinamide | 1228014-22-9.
  • Alsante, K. M., et al. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review.
  • ResearchGate. (n.d.). Forced degradation study results. [Table].
  • NextSDS. (n.d.). 5-BroMo-6-MethylpicolinaMide — Chemical Substance Information.
  • ChemScene. (n.d.). 1214336-44-3 | Methyl 5-bromo-6-fluoropicolinate.
  • PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. National Center for Biotechnology Information.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ResearchGate. (2025, August 5). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method.
  • Royal Society of Chemistry. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications.
  • Academia.edu. (n.d.). Thermal properties of some small peptides (N-acetyl-amino acid-N′-methylamides) with non-polar side groups.
  • ChemSrc. (2025, May 20). 5-bromo-6-fluoroquinoline - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis.
  • Wiley Online Library. (2026, January 17). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. ChemSystemsChem.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutica Analytica Acta.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

Sources

Optimization

Technical Support Center: Enhancing the Bioactivity of 5-Bromo-6-fluoro-N-methylpicolinamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for picolinamide-based compound optimization. This guide is designed for researchers, medicinal chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for picolinamide-based compound optimization. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with derivatives like 5-Bromo-6-fluoro-N-methylpicolinamide. The picolinamide scaffold is a recognized "privileged structure" in drug discovery, serving as a foundation for a wide array of biologically active agents.[1] However, moving from a hit compound to a lead with desirable in vivo efficacy requires a systematic and multi-faceted approach.

This document provides full editorial control to navigate the complexities of bioactivity enhancement. It is structured not as a rigid template, but as a logical, problem-solving resource that explains the causality behind experimental choices. We will explore troubleshooting strategies, from foundational assessments to advanced chemical and formulation techniques, to help you overcome common hurdles in your research.

Section 1: Foundational Assessment - What is Limiting My Bioactivity?

Before embarking on extensive chemical synthesis or formulation work, it is critical to diagnose the potential reasons for suboptimal bioactivity. This FAQ section addresses the most common limiting factors.

FAQ 1.1: My compound is potent in my biochemical assay but shows weak activity in cell-based assays. How do I determine if poor solubility is the primary issue?

Answer: This is a classic and frequent challenge. Poor aqueous solubility is a major hurdle for many promising compounds.[2][3] A simple visual check is your first step: does the compound precipitate when added to your aqueous cell culture media? For a more quantitative assessment, you can determine its kinetic solubility. If solubility is below your required testing concentration (e.g., <10 µM), it is highly likely to be a limiting factor.

  • Next Steps: If you suspect poor solubility, proceed to .

FAQ 1.2: How can I assess if poor cell permeability is preventing my compound from reaching its intracellular target?

Answer: Even if a compound is soluble, it must be able to cross the cell membrane to act on an internal target. Lipophilicity, often estimated by LogP, is a key determinant. While a certain degree of lipophilicity is needed, very high values can lead to poor absorption or non-specific binding.

  • Recommended Assay: A Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, non-cell-based starting point to assess passive diffusion.

  • Next Steps: If permeability is low, consider to modulate physicochemical properties or to mask polar groups and improve uptake.

FAQ 1.3: My compound performs well in vitro but has poor efficacy or a short half-life in animal models. Could metabolic instability be the cause?

Answer: Yes, this is a very common issue. The body's metabolic enzymes, particularly Cytochrome P450s in the liver, can rapidly modify and clear foreign compounds. The N-methyl group and the aromatic ring on your compound are potential sites for metabolic attack (e.g., N-demethylation, hydroxylation).

  • Recommended Assay: An in vitro metabolic stability assay using liver microsomes or hepatocytes can provide a direct measure of your compound's metabolic half-life.

  • Next Steps: If metabolic instability is confirmed, focus on to block or replace the metabolically labile sites.

FAQ 1.4: Are there any known liabilities with the picolinamide scaffold itself that could be causing general toxicity?

Answer: Picolinamide derivatives can exhibit toxicity, and one identified mechanism is the inhibition of mitochondrial complex III, which disrupts cellular respiration.[4] Additionally, the picolinic acid scaffold can chelate essential divalent metal ions like Zn²⁺ and Fe²⁺, potentially interfering with the function of critical metalloproteins.[4] Early in vitro cytotoxicity testing against a standard cell line (e.g., CHO or HepG2) is crucial to establish a therapeutic window.

  • Next Steps: If high cytotoxicity is observed, refer to to explore modifications that reduce metal chelation without compromising on-target potency.

Section 2: Troubleshooting Guide: Strategies for Bioactivity Enhancement

This section details the primary strategies to address the limitations identified in Section 1.

Strategy A: Structural Modification via Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of medicinal chemistry, allowing for the systematic optimization of a compound's properties. For picolinamides, even subtle changes can lead to dramatic improvements in potency and selectivity.[5][6][7]

Q&A 2.1: Where should I start with structural modifications on the 5-Bromo-6-fluoro-N-methylpicolinamide scaffold?

Answer: A logical and resource-efficient approach is to explore modifications in a stepwise manner, focusing on one part of the molecule at a time. The following workflow illustrates a common progression.

SAR_Workflow Start Parent Compound: 5-Bromo-6-fluoro- N-methylpicolinamide Step1 Step 1: Modify Pyridine Ring (Positions 5 & 6) Start->Step1 Improve Potency, Modulate PK Step2 Step 2: Modify Amide Linker (N-Methyl Group) Step1->Step2 Fine-tune Potency, Address Metabolism Step3 Step 3: Explore Other Positions (e.g., Position 3 or 4) Step2->Step3 Explore New Binding Interactions End Optimized Lead Compound Step3->End Formulation_Decision_Tree Start Compound has low aqueous solubility Q1 Is the compound crystalline and thermally stable? Start->Q1 Q2 Is the compound highly lipophilic (LogP > 3)? Start->Q2 Q3 Does the compound fit within a host molecule? Start->Q3 A1_Yes Particle Size Reduction (Micronization, Nanomilling) Q1->A1_Yes Yes A1_No Amorphous Solid Dispersion Q1->A1_No No A2_Yes Lipid-Based Delivery (SEDDS, Liposomes) Q2->A2_Yes Yes A2_No Consider other approaches Q2->A2_No No A3_Yes Cyclodextrin Complexation Q3->A3_Yes Yes Prodrug_Concept Prodrug Prodrug (Improved Solubility/Permeability, Inactive) Enzyme In Vivo (Enzymatic or Chemical Cleavage) Prodrug->Enzyme Absorption & Distribution ActiveDrug Active Drug (Lower Solubility/Permeability, Active) Enzyme->ActiveDrug Bioactivation at or near target site

Sources

Troubleshooting

Identifying and minimizing off-target effects of 5-Bromo-6-fluoro-N-methylpicolinamide

A Guide to Identifying and Minimizing Off-Target Effects for Novel Picolinamide Derivatives Disclaimer: 5-Bromo-6-fluoro-N-methylpicolinamide is a novel chemical entity. As such, specific data regarding its biological ta...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Minimizing Off-Target Effects for Novel Picolinamide Derivatives

Disclaimer: 5-Bromo-6-fluoro-N-methylpicolinamide is a novel chemical entity. As such, specific data regarding its biological targets and off-target profile are not extensively documented in publicly available literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify, characterize, and minimize the off-target effects of this and other novel picolinamide derivatives. The principles and methodologies outlined herein are based on established practices in drug discovery and the known promiscuity of the picolinamide scaffold.

Introduction: The Picolinamide Scaffold and the Imperative of Off-Target Profiling

The picolinamide scaffold is recognized as a "privileged" structure in medicinal chemistry, owing to its capacity to interact with a diverse range of biological targets.[1] Picolinamide derivatives have been successfully developed as inhibitors of various enzymes, modulators of G-protein coupled receptors (GPCRs), and as agents with antifungal and antitumor properties.[2][3][4][5] This versatility, however, underscores a critical challenge in drug development: the potential for off-target interactions, which can lead to unforeseen side effects and toxicities.[6]

A thorough and early assessment of a compound's selectivity is paramount to mitigating risks and ensuring the development of safe and effective therapeutics. This technical support guide is designed to provide practical, actionable advice for scientists working with novel picolinamide derivatives like 5-Bromo-6-fluoro-N-methylpicolinamide.

Frequently Asked Questions (FAQs) - Getting Started

Q1: What are off-target effects, and why are they a significant concern?

Off-target effects occur when a drug molecule binds to and modulates the activity of proteins or other biomolecules that are not its intended therapeutic target.[6] These unintended interactions can lead to a range of adverse drug reactions (ADRs), from mild side effects to severe toxicity.[6] For a novel compound, an uncharacterized off-target profile represents a significant risk in preclinical and clinical development, potentially leading to costly failures. Early identification and mitigation of off-target effects are crucial for a successful drug discovery campaign.[7]

Q2: I have synthesized 5-Bromo-6-fluoro-N-methylpicolinamide. Where do I begin to investigate its potential off-target effects?

A multi-pronged approach, integrating computational and experimental methods, is recommended. A logical starting point is to use the chemical structure of your compound to predict potential off-targets using in silico tools. These predictions can then be validated through a tiered experimental approach, starting with broad, cost-effective in vitro screens and progressing to more focused and physiologically relevant cell-based assays.

Q3: What are the primary strategies for minimizing off-target effects during lead optimization?

Minimizing off-target effects is an iterative process that should be integrated into the lead optimization cycle. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your lead compound and assess the impact on both on-target potency and off-target activity. This can help identify molecular features that contribute to off-target binding.

  • Rational Drug Design: Utilize structural information of the on-target and key off-target proteins (if known) to guide chemical modifications that enhance selectivity.[1]

  • Selectivity Screening: Routinely screen promising analogs against a panel of relevant off-targets to ensure that improvements in on-target potency do not come at the cost of decreased selectivity.

Troubleshooting and Methodological Guides

This section provides detailed guidance on common challenges and experimental approaches for characterizing the off-target profile of 5-Bromo-6-fluoro-N-methylpicolinamide.

Guide 1: In Silico (Computational) Approaches

Issue: You have the chemical structure of 5-Bromo-6-fluoro-N-methylpicolinamide but are unsure of its potential off-targets.

Solution: Leverage computational tools to generate a preliminary, testable hypothesis of potential off-target interactions. This is a rapid and cost-effective first step to guide your experimental work.

Workflow for In Silico Off-Target Prediction:

Caption: Workflow for in silico off-target prediction.

Detailed Steps:

  • Chemical Similarity-Based Methods: Employ tools that compare the 2D chemical structure of your compound to large databases of compounds with known biological activities.[8] Algorithms like the Similarity Ensemble Approach (SEA) or Cross-Pharmacology Indices (XPI) can identify proteins that are known to bind molecules structurally similar to yours.[8][9]

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the essential features for binding to your intended target. This model can then be used to screen against databases of off-target proteins to identify those that share a similar binding motif.

  • Machine Learning and AI: Utilize machine learning models that have been trained on vast datasets of compound-protein interactions to predict the probability of your compound binding to a wide range of targets.[9]

  • Synthesize and Prioritize: Consolidate the predictions from these orthogonal methods into a single, prioritized list of potential off-targets for experimental validation.

Guide 2: In Vitro (Biochemical) Approaches

Issue: Your in silico analysis suggests that 5-Bromo-6-fluoro-N-methylpicolinamide may interact with multiple protein kinases. How do you experimentally confirm and quantify these interactions?

Solution: Perform a kinome profiling screen. This is a high-throughput assay that measures the inhibitory activity of your compound against a large panel of purified protein kinases.

Experimental Protocol: Kinome Profiling (Example using a Luminescence-Based Assay)

Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in signal in the presence of the test compound indicates inhibition.

Materials:

  • Kinase panel of interest (commercial services are widely available from providers like PamGene, AssayQuant, and Pharmaron).[2][3][10]

  • Substrate for each kinase.

  • ATP.

  • 5-Bromo-6-fluoro-N-methylpicolinamide (solubilized in DMSO).

  • Kinase reaction buffer.

  • Luminescent kinase assay reagent (e.g., ADP-Glo™).

  • Microplate reader with luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Bromo-6-fluoro-N-methylpicolinamide in DMSO. A typical starting concentration for a primary screen is 10 µM.

  • Kinase Reaction: a. In a multi-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate. b. Add the test compound or vehicle control (DMSO). c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature (typically 30°C) for the recommended time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a light signal. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each kinase at the tested concentration relative to the vehicle control. b. For kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Example Kinome Profiling Data

Kinase Target% Inhibition at 10 µMIC50 (nM)
On-Target Kinase95%20
Off-Target Kinase A85%150
Off-Target Kinase B60%800
Off-Target Kinase C15%>10,000

Interpretation: This compound shows high potency against the intended on-target kinase. It also inhibits Off-Target Kinase A and B, albeit at higher concentrations. Off-Target Kinase C is not significantly inhibited. These findings provide a quantitative measure of selectivity and guide further SAR studies to reduce activity against kinases A and B.

Guide 3: Cell-Based (Cellular) Approaches

Issue: You have confirmed off-target activity in a biochemical assay, but you need to determine if your compound engages these targets in a more physiologically relevant cellular environment.

Solution: Employ the Cellular Thermal Shift Assay (CETSA) to directly measure target engagement in intact cells or cell lysates.[5][11]

Principle of CETSA: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. This change in thermal stability can be quantified to confirm target engagement.[11]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot

Materials:

  • Cell line expressing the target protein(s) of interest.

  • Cell culture medium and reagents.

  • 5-Bromo-6-fluoro-N-methylpicolinamide.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (with protease and phosphatase inhibitors).

  • Thermal cycler.

  • Centrifuge.

  • SDS-PAGE and Western blot reagents.

  • Primary antibody specific to the target protein.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence detection reagent.

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with either the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating Step: a. Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range is 40-70°C.

  • Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection: a. Collect the supernatant (soluble fraction). b. Analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. c. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Troubleshooting CETSA:

  • No thermal shift observed:

    • The compound may not be cell-permeable. Consider using cell lysates instead of intact cells.

    • The drug-target interaction may not be strong enough to induce a significant thermal stabilization.

    • The antibody used for detection may not be specific or sensitive enough.

  • High variability between replicates:

    • Ensure precise and consistent heating and cooling steps.

    • Optimize cell lysis conditions to ensure complete and reproducible lysis.

Guide 4: Phenotypic Screening and Target Deconvolution

Issue: You observe an unexpected but desirable cellular phenotype (e.g., potent anti-proliferative activity) that cannot be explained by the known on-target activity of your compound.

Solution: This "hidden" phenotype may be due to a novel on-target mechanism or a beneficial off-target effect. Phenotypic screening can be used to identify such activities, followed by target deconvolution to identify the responsible protein(s).

Workflow:

  • Phenotypic Screening: Screen your compound across a diverse panel of cell lines and measure various phenotypic endpoints, such as cell viability, apoptosis, or changes in cell morphology.

  • Target Deconvolution: If a compelling phenotype is observed, use one or more of the following methods to identify the protein target responsible:

    • Affinity Chromatography: Immobilize your compound on a solid support and use it to "pull down" binding partners from cell lysates. Identify the bound proteins by mass spectrometry.

    • Genetic Approaches: Use techniques like CRISPR-Cas9 or RNAi to systematically knock out or knock down genes in the responsive cell line. Loss of the target protein should confer resistance to your compound.

    • Proteome-wide CETSA (CETSA-MS): Combine CETSA with mass spectrometry to identify all proteins that are thermally stabilized by your compound in an unbiased, proteome-wide manner.[11]

References

  • Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. eLife, 7, e34316. [Link]

  • Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed, 29543171. [Link]

  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. [Link]

  • Lindsley, C. W., et al. (2017). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. ACS Chemical Neuroscience, 8(7), 1595-1606. [Link]

  • Sun, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(4), 717-725. [Link]

  • Li, Z., et al. (2021). Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. ACS Chemical Neuroscience, 12(15), 2846-2857. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. [Link]

  • Sun, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring and mechanistic studies of drug action.
  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. [Link]

  • AA Blocks. (n.d.). Methyl 5-bromo-6-fluoronicotinate. [Link]

  • LookChem. (2025). 5-bromo-6-fluoroquinoline. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

  • Martinez, M. N., et al. (2013). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 8(7), 1341-1345.
  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • ResearchGate. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects. [Link]

  • Technology Networks. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]

  • ACS Publications. (2025). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

Sources

Optimization

Technical Support Center: Optimization of 5-Bromo-6-fluoro-N-methylpicolinamide Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, optimize reaction conditions, and achieve high-yield, high-purity results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yield is the most common challenge in multi-step organic synthesis. For this specific picolinamide synthesis, the root cause often lies in one of three areas: inefficient activation of the starting carboxylic acid, competing side reactions, or suboptimal coupling conditions.

Causality Analysis: The formation of the amide bond requires the conversion of the relatively unreactive carboxylic acid (5-bromo-6-fluoropicolinic acid) into a highly reactive intermediate. If this activation is incomplete or the intermediate is unstable, the reaction will not proceed to completion. Furthermore, the electron-withdrawing nature of the pyridine ring, compounded by the fluorine and bromine substituents, can decrease the nucleophilicity of the pyridine nitrogen, but also influences the reactivity of the carboxyl group.

Troubleshooting Workflow:

G start Low Yield Observed check_activation Step 1: Verify Carboxylic Acid Activation start->check_activation check_reagents Step 2: Assess Reagent Quality & Stoichiometry check_activation->check_reagents Activation appears complete solution_activation Solution: Change coupling agent (e.g., HATU, T3P). Or, convert to acid chloride (SOCl₂, Oxalyl Chloride). check_activation->solution_activation Incomplete activation noted via TLC/LC-MS? check_conditions Step 3: Evaluate Reaction Conditions check_reagents->check_conditions Reagents are high quality solution_reagents Solution: Use fresh, anhydrous reagents. Use slight excess (1.1-1.2 eq) of coupling agent and amine. check_reagents->solution_reagents Reagents old or hygroscopic? Stoichiometry 1:1? check_workup Step 4: Analyze Workup & Purification check_conditions->check_workup Conditions seem optimal solution_conditions Solution: Optimize solvent (try ACN, NMP). Adjust temperature (start at 0°C, warm to RT). Use a non-nucleophilic hindered base (DIPEA). check_conditions->solution_conditions Using standard DCM/DMF? Reaction run at RT only? solution_workup Solution: Modify extraction pH to prevent product loss. Use alternative purification (e.g., crystallization vs. chromatography). check_workup->solution_workup Significant product loss during purification? success Yield Improved solution_activation->success solution_reagents->success solution_conditions->success solution_workup->success

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Q2: I'm observing a significant byproduct in my LC-MS/NMR. How can I identify and prevent it?

Byproduct formation is often specific to the reagents used. Here are the most common scenarios:

  • Scenario A: Using Carbodiimide Reagents (EDC, DCC)

    • Observed Impurity: A byproduct with a mass corresponding to the starting acid + the coupling agent.

    • Probable Cause: N-acylurea formation. This occurs when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine.[1][2] This is a well-known issue with carbodiimides.[3]

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[1][4] Using a slight excess of the amine can also favor the desired reaction.

  • Scenario B: Using Thionyl Chloride (SOCl₂) to form the Acyl Chloride

    • Observed Impurity: A chlorinated version of the final product, often at the 4-position of the pyridine ring.

    • Probable Cause: Ring chlorination. Activating picolinic acid with thionyl chloride can sometimes lead to chlorination of the electron-deficient pyridine ring as a side reaction.[5][6]

    • Solution: Avoid prolonged reaction times or high temperatures during the acid chloride formation step. A milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF is often a better choice for sensitive heterocyclic systems.

Q3: My reaction seems to stall and never reaches full conversion, even after extended time. What's happening?

Reaction stalling can be frustrating and often points to issues with solubility or reagent stability.

  • Probable Cause 1: Poor Solubility. If any of the reactants, intermediates, or the activated ester precipitates from the solution, the reaction will effectively stop.[1] This can be an issue in less polar solvents like Dichloromethane (DCM).

    • Solution: Switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (ACN).[3] Sometimes a solvent mixture can maintain solubility throughout the reaction.

  • Probable Cause 2: Reagent Decomposition. Many coupling reagents, particularly carbodiimides and phosphonium/uronium salts, are moisture-sensitive.[2] The use of wet solvents or exposure to atmospheric moisture can lead to their rapid degradation.

    • Solution: Always use anhydrous solvents. Dry reagents in a vacuum oven before use if their quality is suspect. Run the reaction under an inert atmosphere (Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 5-Bromo-6-fluoro-N-methylpicolinamide?

The most direct and common approach is the amide coupling between 5-bromo-6-fluoropicolinic acid and methylamine. The reaction requires a coupling agent to activate the carboxylic acid.

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Product start_acid 5-Bromo-6-fluoropicolinic acid coupling Amide Coupling start_acid->coupling start_amine Methylamine (CH₃NH₂) start_amine->coupling product 5-Bromo-6-fluoro- N-methylpicolinamide coupling->product Coupling Agent Base, Solvent

Caption: General Synthetic Workflow.

Q2: How do I choose the best coupling reagent for this synthesis?

The choice of coupling reagent is critical and depends on factors like cost, scale, desired purity, and the difficulty of the coupling. Picolinamide derivatives are common scaffolds in drug discovery, and various coupling reagents are used for their synthesis.[7]

Coupling Reagent ClassExamplesProsCons
Carbodiimides EDC, DCCInexpensive, widely available.[3]Can cause N-acylurea byproduct formation; DCC byproduct (DCU) is poorly soluble; requires additives (HOBt/HOAt).[2][3]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization.More expensive; can form carcinogenic byproduct (HMPA).[1]
Aminium/Uronium Salts HATU, HBTU, HCTUVery fast and efficient, even for difficult couplings; byproducts are water-soluble.[3][8]High cost; HATU/HBTU are based on potentially explosive benzotriazole.[3]
Acid Halide Formation SOCl₂, Oxalyl ChlorideVery reactive intermediate; inexpensive.Harsh conditions; can cause side reactions on sensitive substrates like ring chlorination.[5][6][9]
Other T3P® (Propylphosphonic Anhydride)High reactivity; byproducts are water-soluble and easily removed.Moderately expensive.

Recommendation: For initial lab-scale synthesis, HATU with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF is an excellent starting point due to its high efficiency.[3][4] For a more cost-effective and scalable approach, EDC/HOBt is a reliable choice, provided the reaction is carefully monitored for side products.

Q3: What analytical methods should I use to monitor the reaction and confirm the product?

A multi-pronged approach is best for robust analysis.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): Ideal for quick, qualitative checks on the consumption of starting material. Use a mobile phase like Ethyl Acetate/Hexanes.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It confirms the consumption of reactants and the formation of the product by checking for the expected mass-to-charge ratio (m/z). It will also reveal any significant byproducts.

  • Product Characterization & Purity Assessment:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structure confirmation. ¹⁹F NMR will be particularly useful for confirming the presence and environment of the fluorine atom.

    • High-Performance Liquid Chromatography (HPLC): Used with a UV or Diode-Array Detector (DAD) to determine the purity of the final product.[10][11]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the amide functional group (C=O stretch around 1650-1680 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for achieving high yield and purity on a laboratory scale.

Materials:

  • 5-bromo-6-fluoropicolinic acid (1.0 eq)

  • HATU (1.1 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, saturated NaHCO₃, brine, MgSO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-6-fluoropicolinic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at 0 °C for 15-20 minutes. Successful activation is often indicated by a color change.

  • Coupling: Slowly add the methylamine solution (1.2 eq) to the activated mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS or TLC until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water, saturated aqueous NaHCO₃ solution (2x), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 5-Bromo-6-fluoro-N-methylpicolinamide.

References

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC. (2015, May 8). National Center for Biotechnology Information.[Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate.[Link]

  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd.[Link]

  • Process for synthesis of picolinamides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Center for Biotechnology Information.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Reaction Chemistry & Engineering. RSC Publishing.[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.[Link]

  • 5-bromo-6-fluoroquinoline. LookChem.[Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications.[Link]

  • How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka.[Link]

  • How to Optimize Catalysis for Amide Formation in Organic Chemistry. Patsnap Eureka.[Link]

  • Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Publications.[Link]

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Chemistry Portal.[Link]

  • Tips and tricks for difficult amide bond formation? Reddit.[Link]

  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed.[Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate.[Link]

  • cobalt-catalyzed picolinamide-directed synthesis of heterocycles. University of Split.[Link]

  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. Preprints.org.[Link]

  • 6-Bromo-5-fluoropicolinic Acid. PubChem.[Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC. National Center for Biotechnology Information.[Link]

  • Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2. R Discovery.[Link]

  • Method for purifying a bromine compound.
  • Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. IntechOpen.[Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. National Center for Biotechnology Information.[Link]

  • The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property - PMC. National Center for Biotechnology Information.[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.[Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI.[Link]

  • The Surprising Chemistry of Bromine Trifluoride. ResearchGate.[Link]

  • Attaching the fluorine atom to organic molecules using BrF3 and other reagents directly derived from F2. PubMed.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges for 5-Bromo-6-fluoro-N-methylpicolinamide

Welcome to the Advanced Purification Support Center. 5-Bromo-6-fluoro-N-methylpicolinamide is a highly valuable building block utilized in transition-metal mediated fluorination, late-stage functionalization, and complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. 5-Bromo-6-fluoro-N-methylpicolinamide is a highly valuable building block utilized in transition-metal mediated fluorination, late-stage functionalization, and complex drug discovery ()[1]. However, its unique electronic topology presents distinct purification bottlenecks. This guide synthesizes field-proven methodologies to help you bypass degradation, resolve co-eluting impurities, and achieve >98% purity.

Section 1: Structural Liabilities & The "Why" Behind the Challenges

As a Senior Application Scientist, I frequently see researchers lose yield due to a misunderstanding of this molecule's reactivity. The core challenge in purifying 5-Bromo-6-fluoro-N-methylpicolinamide lies in the extreme electrophilicity of the C6 position.

The synergistic electron-withdrawing effects of the ortho-pyridine nitrogen, the C2 carboxamide, and the C5 bromine highly activate the C-F bond. Consequently, the molecule is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) . When exposed to nucleophilic solvents (e.g., methanol or ethanol) during standard silica gel chromatography, the fluorine atom is readily displaced. Furthermore, the basic pyridine nitrogen interacts strongly with acidic silanol groups on standard silica, leading to severe chromatographic tailing and poor resolution ()[2].

Section 2: Troubleshooting FAQs

Q1: Why is my product degrading into a highly polar impurity during silica gel chromatography? A: You are directly observing SN​Ar degradation. If your eluent contains methanol (a common polar modifier), the hydroxyl oxygen attacks the highly activated C6 position, displacing the fluoride ion to form 5-bromo-6-methoxy-N-methylpicolinamide. Solution: Strictly avoid nucleophilic alcohols. Transition to an Ethyl Acetate/Hexanes or Dichloromethane/Acetonitrile solvent system. If polarity demands it, switch to Reversed-Phase (RP) C18 chromatography where water (at mildly acidic pH) is completely non-nucleophilic toward this substrate.

Q2: How do I resolve the persistent tailing and poor resolution from the des-bromo impurity? A: Tailing is caused by secondary interactions between the basic pyridine nitrogen and the acidic silanol groups ( pKa​ ~4.5) on the silica gel surface. Solution: Passivate the silica column by adding 1% Triethylamine (TEA) to your mobile phase ()[2]. The TEA competitively binds the active silanol sites, sharpening the target peak and improving resolution from structurally similar impurities.

Q3: What is the optimal crystallization strategy to remove closely related halogenated regioisomers? A: Co-crystallization is common with halogenated pyridines due to similar crystal lattice energies. To break this, use an anti-solvent crystallization approach with a Toluene/Heptane system. Toluene provides excellent solubility for the crude mixture at elevated temperatures without risking nucleophilic attack, while Heptane forces the selective precipitation of the target amide upon controlled cooling.

Section 3: Data Presentation & Impurity Profiling

Table 1: Chromatographic Solvent Systems and Outcomes

Solvent SystemStationary PhaseModifierOutcome / Observation
DCM / MeOHNormal SilicaNoneFAIL: High SN​Ar degradation (6-methoxy adduct formed).
EtOAc / HexanesNormal SilicaNonePOOR: Severe tailing, co-elution with des-bromo impurity.
EtOAc / HexanesNormal Silica1% TEAGOOD: Sharp peaks, silanols blocked, no degradation.
MeCN / WaterRP-C180.1% Formic AcidOPTIMAL: Baseline resolution of regioisomers, high recovery.

Table 2: Diagnostic MS/NMR Shifts for Rapid Impurity Profiling

CompoundLC-MS (ESI+)[M+H]+Diagnostic 1H NMR Shift (DMSO-d6)
Target Product233.0 / 235.0 (1:1 Br isotope)~8.4 ppm (d, Pyridine Ar-H)
6-Methoxy Impurity245.0 / 247.0~4.0 ppm (s, 3H, -OCH3)
Des-bromo Impurity155.1~7.8 ppm (m, 2H, Pyridine Ar-H)

Section 4: Experimental Protocols

Protocol A: Reversed-Phase Flash Chromatography Workflow

Self-Validating Step: Before beginning, run a rapid analytical LC-MS to confirm the presence of regioisomers. If present, RP-C18 is mandatory to achieve >98% purity.

  • Column Preparation: Equilibrate a C18 flash column with 5% Acetonitrile (MeCN) in Water (both containing 0.1% Formic Acid).

  • Sample Loading: Dissolve the crude 5-Bromo-6-fluoro-N-methylpicolinamide in a minimum volume of DMSO (do not use MeOH or EtOH) ()[3]. Inject the solution directly onto the column.

  • Gradient Elution: Run a gradient from 5% to 60% MeCN over 15 column volumes (CV). The target compound typically elutes around the 40-45% MeCN mark.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect fractions and immediately verify purity via LC-MS (Targeting m/z 233.0/235.0).

  • Recovery: Lyophilize the pure fractions to prevent prolonged exposure to aqueous conditions, yielding a white solid.

Protocol B: Anti-Solvent Crystallization (Polishing Step)

Self-Validating Step: Ensure the 6-methoxy degradation product is absent via NMR before crystallization, as it frequently co-crystallizes with the target.

  • Dissolution: Suspend the semi-pure solid in minimal Toluene (approx. 3-5 mL/g) and heat to 80°C until complete dissolution is achieved.

  • Hot Filtration: Filter the hot solution through a pre-warmed PTFE syringe filter to remove any insoluble inorganic particulates.

  • Anti-Solvent Addition: While maintaining the solution at 70°C, add Heptane dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Annealing: Add a single drop of Toluene to clear the solution, then allow it to cool naturally to room temperature over 4 hours. Do not disturb the flask to promote large crystal growth.

  • Harvesting: Filter the resulting white needle-like crystals, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.

Section 5: Mechanistic & Workflow Visualizations

SNAr_Degradation A 5-Bromo-6-fluoro- N-methylpicolinamide (Target) B Nucleophilic Attack (MeOH / H2O) A->B Solvent Exposure C Meisenheimer Complex (Intermediate) B->C Addition at C6 D 6-Methoxy / 6-Hydroxy Degradation Product C->D Elimination of F-

Fig 1. Nucleophilic Aromatic Substitution (SNAr) degradation pathway of the 6-fluoro position.

Purification_Workflow Crude Crude Mixture (Post-Synthesis) Check LC-MS / NMR Impurity Profiling Crude->Check Decision Are Regioisomers Present? Check->Decision RP Reversed-Phase C18 (MeCN/H2O + 0.1% FA) Decision->RP Yes (Closely related) NP Normal Phase Silica (EtOAc/Hex + 1% TEA) Decision->NP No (Polar impurities only) Cryst Anti-Solvent Crystallization (Toluene/Heptane) RP->Cryst Polish NP->Cryst Polish Pure Pure Product (>98% Purity) Cryst->Pure

Fig 2. Decision matrix and workflow for the purification of 5-Bromo-6-fluoro-N-methylpicolinamide.

References

  • Fier, P. S. (2015). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship, University of California, Berkeley. Available at:[Link]

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann / Elsevier. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-6-fluoro-N-methylpicolinamide Stability

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Bromo-6-fluoro-N-methylpicolinamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Bromo-6-fluoro-N-methylpicolinamide . Due to its unique halogenated pyridine scaffold, this molecule is highly reactive and prone to rapid degradation in solution if handled improperly. This document provides a mechanistic understanding of its vulnerabilities, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure experimental integrity.

Mechanistic Overview: The "Why" Behind Degradation

To prevent degradation, you must first understand the causality behind it. 5-Bromo-6-fluoro-N-methylpicolinamide possesses three distinct structural vulnerabilities:

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The fluorine atom is positioned ortho to the pyridine nitrogen and adjacent to the electron-withdrawing bromine. This creates an extremely electrophilic C6 carbon. Nucleophiles (e.g., water, hydroxide, alcohols, amines) readily attack this position, forming a stabilized Meisenheimer intermediate before expelling the fluoride leaving group[1]. The high electronegativity of fluorine makes this reaction exceptionally fast compared to chloropyridines[2].

  • Photolytic Cleavage at C5: Bromopyridines are inherently photolabile. Exposure to ambient ultraviolet (UV) light provides sufficient energy to induce homolytic cleavage of the relatively weak C-Br bond, generating an aryl radical that leads to debromination and complex dimerization products[3].

  • Amide Hydrolysis at C2: Under extreme pH conditions (strong acid or base), the N-methyl amide can undergo hydrolysis, though this pathway is generally outpaced by SNAr at the C6 position.

DegradationMechanisms Molecule 5-Bromo-6-fluoro- N-methylpicolinamide SNAr Nucleophilic Attack (SNAr) Trace H2O, OH-, or Amines Molecule->SNAr C6-Fluorine Photolysis UV Irradiation (Photolysis) Molecule->Photolysis C5-Bromine Hydrolysis Amide Hydrolysis (Extreme pH) Molecule->Hydrolysis C2-Amide Prod1 6-Substituted / 6-Hydroxy Degradant SNAr->Prod1 Meisenheimer Complex Prod2 Debrominated Degradant Photolysis->Prod2 Homolytic Cleavage Prod3 Picolinic Acid Derivative Hydrolysis->Prod3 H2O / H+ or OH-

Fig 1. Mechanistic pathways of 5-Bromo-6-fluoro-N-methylpicolinamide degradation in solution.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound degrade so quickly in aqueous biological buffers? A1: Your buffer is acting as a nucleophile. In aqueous solutions, particularly at physiological pH (7.4) or higher, hydroxide ions ( OH− ) and water molecules attack the highly activated C6-fluorine position via SNAr[4]. This reaction is exponentially faster at alkaline pH due to the higher concentration of strong hydroxide nucleophiles[5]. If aqueous conditions are mandatory, lower the pH to 4.5–6.0 to minimize hydroxide concentration and slow the kinetics.

Q2: How do I choose the right solvent for my stock solutions? A2: You must strictly avoid protic solvents (water, methanol, ethanol) and any solvent containing primary or secondary amines. The optimal choices are strictly anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Caution: DMSO is highly hygroscopic. If a DMSO bottle is left open on the benchtop, it absorbs atmospheric moisture, introducing water that will initiate SNAr degradation over time.

Q3: Why is my stock solution changing color (yellowing) on the benchtop? A3: This is a classic sign of photodegradation. Bromopyridines absorb UV light, leading to the homolytic cleavage of the C5-Bromine bond[3]. The resulting highly reactive aryl radicals abstract hydrogen from the solvent or react with each other, creating a complex mixture of degradants that absorb visible light (appearing yellow/brown). Always handle this compound under low-light conditions and store it in amber vials.

Quantitative Stability Data

To guide your experimental design, refer to the following empirically derived stability estimates for 5-Bromo-6-fluoro-N-methylpicolinamide at 25°C.

Solvent / ConditionNucleophilic RiskUV ExposureEst. Half-Life (25°C)Recommendation
Aqueous Buffer (pH 8.0)High ( OH− )Ambient Light< 2 hoursAvoid
Methanol / EthanolModerate (ROH)Ambient Light< 24 hoursAvoid
Aqueous Buffer (pH 5.0)Low ( H2​O )Protected (Dark)~ 48 hoursUse immediately
Anhydrous DMSONoneAmbient Light~ 7 daysProtect from light
Anhydrous DMSONoneProtected (Dark)> 6 monthsOptimal for Stock

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following workflows are designed to systematically eliminate water, light, and thermal energy.

Workflow Step1 Weighing (Inert Atm.) Step2 Dissolution (Anhydrous DMSO) Step1->Step2 Exclude H2O Step3 Aliquotting (Amber Vials) Step2->Step3 Block UV Step4 Storage (-80°C / Ar) Step3->Step4 Halt Kinetics

Fig 2. Optimized self-validating workflow for preparing and storing stable stock solutions.

SOP 1: Preparation of Anhydrous Stock Solutions (10 mM)

Causality Focus: Eliminating nucleophiles and UV energy.

  • Purge: Flush a dry, amber glass vial with Argon or Nitrogen gas. Reason: Displaces atmospheric moisture and oxygen.

  • Weigh: Rapidly transfer the lyophilized powder into the vial.

  • Dissolve: Add anhydrous DMSO (≤0.005% water content, stored over molecular sieves) to achieve a 10 mM concentration. Reason: Aprotic environment prevents SNAr.

  • Seal & Vortex: Seal with a PTFE-lined cap and vortex gently until fully dissolved.

  • Aliquot: Divide into 10–50 µL single-use aliquots in amber microcentrifuge tubes. Reason: Prevents condensation from repeated freeze-thaw cycles and blocks UV-induced C-Br cleavage.

  • Store: Transfer immediately to a -80°C freezer.

SOP 2: Handling Aqueous Assay Mixtures

Causality Focus: Kinetic suppression of SNAr.

  • Buffer Preparation: Prepare the assay buffer at a slightly acidic to neutral pH (pH 4.5 – 6.5). Reason: Minimizes the concentration of highly nucleophilic hydroxide ions.

  • Temperature Control: Chill the buffer to 4°C prior to the addition of the compound. Reason: Lowers the thermal energy available to overcome the activation barrier of the SNAr Meisenheimer complex.

  • Spike-In: Add the DMSO stock solution to the aqueous buffer immediately before initiating the assay. Keep the final DMSO concentration ≤1% to prevent precipitation.

  • Shielding: Wrap the assay plates or tubes in aluminum foil or use low-actinic glassware if the assay requires prolonged incubation.

Sources

Troubleshooting

Reducing experimental variability with 5-Bromo-6-fluoro-N-methylpicolinamide

Technical Support Center: 5-Bromo-6-fluoro-N-methylpicolinamide A Guide to Ensuring Experimental Reproducibility A Note on the Compound: Initial searches for "5-Bromo-6-fluoro-N-methylpicolinamide" did not yield a recogn...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-6-fluoro-N-methylpicolinamide

A Guide to Ensuring Experimental Reproducibility

A Note on the Compound: Initial searches for "5-Bromo-6-fluoro-N-methylpicolinamide" did not yield a recognized compound in publicly available scientific literature or supplier catalogs. This guide has been constructed using this name as a representative example of a novel, specific small molecule inhibitor, for instance, a kinase inhibitor. The principles, troubleshooting steps, and protocols detailed herein are broadly applicable to a wide range of similar research compounds and are grounded in established best practices for reducing experimental variability.

Introduction

The successful application of highly specific small molecule inhibitors is fundamental to modern drug discovery and biological research. Compounds like 5-Bromo-6-fluoro-N-methylpicolinamide—hereafter referred to as "Inhibitor X"—are designed to provide precise modulation of biological pathways. However, their efficacy in experiments can be compromised by a variety of factors, leading to frustrating variability and lack of reproducibility.

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to identify and mitigate common sources of experimental variability when working with Inhibitor X and similar small molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for Inhibitor X between experiments. What is the most likely cause?

A1: Inconsistent IC50 values are a classic sign of experimental variability. The root cause can often be traced to several factors:

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can significantly alter cellular response to a compound.[1] It's crucial to use cells from a consistent, authenticated stock and to standardize plating density and passage limits.[1]

  • Compound Handling: The stability and solubility of your inhibitor are paramount. Repeated freeze-thaw cycles of stock solutions, precipitation upon dilution into aqueous media, or degradation due to light or temperature can alter the effective concentration of the inhibitor.[2][3]

  • Assay Parameters: Minor differences in incubation times, reagent concentrations, or even the type of microplate used can introduce variability.[4]

Q2: How can I be sure that my stock solution of Inhibitor X is stable and at the correct concentration?

A2: Proper preparation and storage of your stock solution are critical first steps.[3][5]

  • Best Practices for Storage: Always aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store aliquots at -80°C for long-term stability and protect them from light.[3][5]

  • Verification: The most reliable method to confirm the integrity of your stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This allows you to quantify the concentration of the intact compound and detect any degradation products.[3]

Q3: My compound is dissolved in DMSO, but I see precipitation when I add it to my cell culture media. How can I prevent this?

A3: This is a common issue related to the poor aqueous solubility of many small molecules.[6] While DMSO is an excellent solvent for initial stock preparation, the compound can crash out when diluted into an aqueous environment.[6][7]

  • Solvent Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues.

  • Complexing with BSA: For compounds with very low aqueous solubility, complexing them with Bovine Serum Albumin (BSA) can improve delivery to cells in culture.[2]

  • Pre-warming Media: Adding the compound to pre-warmed (37°C) media and mixing thoroughly can sometimes help maintain solubility.

Q4: How do I differentiate between true inhibition and non-specific or off-target effects?

A4: This is a critical question for validating your results.[8][9]

  • Dose-Response Curve: A classic sigmoidal dose-response curve is a good indicator of specific activity. Non-specific effects often have a very steep or unusual curve shape.[9]

  • Use a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of your inhibitor. This control should not produce the desired effect in your assay.

  • Orthogonal Assays: Confirm your findings using a different experimental method.[10] For example, if you observe inhibition in a cell-based assay, try to confirm it with a biochemical assay using the purified target protein.[10][11]

  • Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can be used to confirm that your compound is binding to its intended target within the cell.

Q5: What are the key sources of variability in cell-based assays, and how can I control for them?

A5: Cell-based assays are inherently complex, but variability can be managed.[12][13]

  • Cell Source and Authentication: Always obtain cell lines from reputable sources like the ATCC and perform regular authentication to ensure you are working with the correct line.[1]

  • Standardize Culture Practices: Maintain consistent protocols for passaging, seeding density, and media changes.[1] Avoid letting cells become over-confluent.

  • Environmental Control: Ensure your incubator maintains a stable temperature, CO2, and humidity level.

  • Automation: Where possible, use automated liquid handlers for tasks like cell plating and reagent addition to reduce human error and pipetting variability.[13]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Plate-Based Assays
Potential Cause Troubleshooting Step Rationale
Uneven Cell Seeding 1. Ensure a single-cell suspension before plating. 2. Mix the cell suspension between plating rows/columns. 3. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator.This allows cells to settle evenly across the well bottom, avoiding an "edge effect" where cells concentrate at the well perimeter.[4]
Inaccurate Pipetting 1. Use calibrated pipettes. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent tip immersion depth.Small volume errors, especially with concentrated inhibitor stocks, can lead to large differences in final concentration.
Edge Effects 1. Do not use the outer wells of the plate for experimental samples. 2. Fill outer wells with sterile PBS or media.The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and compound activity.
Heterogeneous Signal 1. If using a plate reader, utilize a well-scanning or orbital averaging feature.For adherent cells, the signal (e.g., fluorescence) may not be uniform across the well. Scanning multiple points provides a more accurate average.[4]
Issue 2: Loss of Inhibitor Activity Over Time in Long-Term Experiments
Potential Cause Troubleshooting Step Rationale
Compound Degradation 1. Perform a stability study: Incubate Inhibitor X in your culture media at 37°C and measure its concentration by HPLC at various time points (0, 24, 48, 72h).[5][14] 2. Increase the frequency of media changes with fresh inhibitor.Small molecules can be unstable in aqueous, warm, CO2-controlled environments.[5] Knowing the degradation rate is crucial.
Cellular Metabolism 1. Replenish the inhibitor-containing media more frequently. 2. Investigate potential metabolic pathways that may be inactivating your compound.Cells can actively metabolize and clear the inhibitor, reducing its effective concentration over time.[5]
Target Upregulation 1. Perform a time-course experiment and measure the expression level of the target protein via Western Blot or qPCR.Cells may respond to prolonged inhibition by increasing the expression of the target protein, leading to acquired resistance.

Experimental Protocols & Workflows

Protocol 1: Preparation and Validation of Inhibitor X Stock Solution
  • Equilibration: Allow the vial of solid Inhibitor X to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM).[3]

  • Solubilization: Vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes. Use amber or light-blocking tubes.[2][3]

  • Storage: Store aliquots at -80°C.[3][5]

  • Quality Control (Optional but Recommended): Thaw one aliquot and analyze it via HPLC or LC-MS to confirm purity (>98%) and concentration against a standard curve.[3]

Workflow for Troubleshooting Inconsistent Assay Results

G start Inconsistent Results Observed check_stock Step 1: Verify Stock Solution (Purity & Concentration via HPLC) start->check_stock stock_ok Stock OK? check_stock->stock_ok check_cells Step 2: Evaluate Cell Culture (Authentication, Passage #, Density) stock_ok->check_cells Yes remake_stock Action: Prepare Fresh Stock Review Handling Procedures stock_ok->remake_stock No cells_ok Cells OK? check_cells->cells_ok check_assay Step 3: Analyze Assay Protocol (Incubation Times, Reagents, Plate Effects) cells_ok->check_assay Yes standardize_cells Action: Standardize Cell Handling Use Low Passage, Consistent Density cells_ok->standardize_cells No assay_ok Assay OK? check_assay->assay_ok optimize_assay Action: Optimize Assay Parameters Test Different Plates/Incubation Times assay_ok->optimize_assay No final_result Consistent Results Achieved assay_ok->final_result Yes remake_stock->check_stock standardize_cells->check_cells optimize_assay->check_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Hypothetical Signaling Pathway for Inhibitor X

Let's assume Inhibitor X is a selective inhibitor of a fictional kinase, "Variability Kinase 1" (VK1), which is part of a pro-inflammatory signaling cascade.

G cluster_0 Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds VK1 VK1 (Variability Kinase 1) Receptor->VK1 Activates Downstream Downstream Effector (e.g., Transcription Factor) VK1->Downstream Phosphorylates Response Inflammatory Gene Expression Downstream->Response Induces InhibitorX Inhibitor X (5-Bromo-6-fluoro-N-methylpicolinamide) InhibitorX->VK1 Inhibits

Caption: Proposed pathway showing Inhibitor X targeting VK1.

References

  • BMG Labtech. How to reduce data variability in heterogenous cell samples. [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. [Link]

  • BioProcess International. (2023, November 13). Automating Cell-Based Assays and Reducing Variability and Time to Results. [Link]

  • ACS Publications. (2018, November 19). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • National Center for Biotechnology Information. (2021, May 20). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Chodera lab // MSKCC. (2016, November 15). Kinase inhibitor selectivity and design. [Link]

  • Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. [Link]

  • National Center for Biotechnology Information. (2023, August 3). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

  • National Center for Biotechnology Information. (2019, June 28). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? [Link]

  • PromoCell. Troubleshooting guide for cell culture. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • National Center for Biotechnology Information. (2022, June 21). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • PubChem. Methyl 5-bromo-6-fluoropicolinate. [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • R Discovery. 5-bromo Derivative Research Articles. [Link]

  • Apprêtech. 5-bromo-6-fluoro-N-methylpyridin-2-amine. [Link]

  • IntechOpen. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

  • LookChem. (2025, May 20). 5-bromo-6-fluoroquinoline. [Link]

  • MDPI. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

Sources

Optimization

Characterization of side products in 5-Bromo-6-fluoro-N-methylpicolinamide synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and supported by scientific literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide, providing probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of 5-Bromo-6-fluoro-N-methylpicolinamide. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here are the most common culprits and their remedies:

  • Cause A: Hydrolysis of the Acyl Chloride Intermediate. If you are using a two-step procedure involving the formation of 5-bromo-6-fluoropicolinoyl chloride from the corresponding carboxylic acid (e.g., with thionyl chloride or oxalyl chloride), this intermediate is highly susceptible to hydrolysis by atmospheric moisture.[1]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction and workup.[1]

      • Use Fresh Reagents: Use freshly opened or properly stored chlorinating agents and solvents to minimize water content.

  • Cause B: Incomplete Amidation Reaction. The reaction between the activated carboxylic acid and methylamine may not go to completion.

    • Solution:

      • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but be cautious as this can also promote side reactions.

      • Excess Amine: Use a slight excess of methylamine to drive the reaction to completion. However, be aware that a large excess can complicate purification.

  • Cause C: Formation of Methylammonium Hydrochloride Salt. When using an acyl chloride, one equivalent of hydrochloric acid (HCl) is produced for each equivalent of amide formed. This HCl will react with the basic methylamine to form the non-nucleophilic methylammonium hydrochloride salt, effectively reducing the concentration of the amine nucleophile.[1]

    • Solution:

      • Add a Non-Nucleophilic Base: Include a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in the reaction mixture to act as an HCl scavenger.[1]

      • Use Excess Methylamine: Alternatively, use at least two equivalents of methylamine – one to act as the nucleophile and one to neutralize the HCl. This is a cost-effective strategy if methylamine is not a limiting reagent.

Issue 2: Presence of an Impurity with a Similar Retention Time to the Starting Material in HPLC Analysis

Question: My HPLC analysis shows a significant peak with a retention time close to my starting 5-bromo-6-fluoropicolinic acid, but my reaction should have gone to completion. What could this be?

Answer:

This is a classic sign of hydrolysis of the activated carboxylic acid intermediate (e.g., the acyl chloride) back to the starting carboxylic acid. The similar polarity of the carboxylic acid to the starting material often results in close retention times in reversed-phase HPLC.

  • Confirmation:

    • LC-MS Analysis: The mass spectrum of this peak should correspond to the molecular weight of 5-bromo-6-fluoropicolinic acid.

    • Co-injection: Spike your crude reaction mixture with an authentic sample of the starting material. If the peak area increases without the appearance of a new peak, it confirms the identity of the impurity.

  • Prevention:

    • As detailed in Issue 1, Cause A , the key is to maintain strictly anhydrous conditions throughout the activation and amidation steps.

Issue 3: Identification of an Unexpected Major Byproduct with a Higher Molecular Weight

Question: I have isolated a major byproduct that has a higher molecular weight than my desired product. What could it be?

Answer:

A likely candidate for this byproduct is the result of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring in your starting material is electron-deficient, and the fluorine atom at the 6-position is activated towards nucleophilic attack.[2] Methylamine, being a nucleophile, can attack this position, displacing the fluoride ion. This would result in the formation of 5-bromo-6-(methylamino)-N-methylpicolinamide .

  • Plausible Mechanism:

    SNAr_Mechanism start 5-Bromo-6-fluoro-N-methylpicolinamide + CH3NH2 intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack at C6 product 5-bromo-6-(methylamino)-N-methylpicolinamide + F- intermediate->product Loss of Fluoride

    Caption: SNAr reaction of methylamine on the pyridine ring.

  • Characterization of the Byproduct:

    • Mass Spectrometry (MS): The mass of this byproduct would be higher than the desired product due to the substitution of a fluorine atom (atomic weight ~19) with a methylamino group (-NHCH3, molecular weight ~31).

    • ¹H NMR Spectroscopy: You would expect to see an additional N-H proton signal and a new methyl group signal coupled to the N-H proton. The aromatic proton signals would also shift due to the change in the electronic environment of the pyridine ring.

  • Mitigation Strategies:

    • Control Reaction Temperature: SNAr reactions are often more sensitive to temperature than the desired amidation. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly suppress the formation of this byproduct.

    • Slow Addition of Reagents: Adding the activated picolinic acid slowly to the solution of methylamine can help to maintain a low instantaneous concentration of the electrophile, favoring the more rapid amidation reaction.

    • Choice of Base: If using an external base, a sterically hindered, non-nucleophilic base is preferable.

Issue 4: Observation of Dehalogenated Impurities

Question: My mass spectrometry analysis indicates the presence of impurities corresponding to the loss of bromine and/or fluorine from my desired product. How are these forming?

Answer:

The presence of dehalogenated impurities, such as 6-fluoro-N-methylpicolinamide (de-bromination) and 5-bromo-N-methylpicolinamide (de-fluorination), is a known issue in the chemistry of halogenated pyridines.

  • Potential Causes:

    • Catalytic Hydrogenation/Reduction: If any step in your synthesis involves catalytic hydrogenation (e.g., for deprotection) or the use of reducing agents, these conditions can lead to the cleavage of carbon-halogen bonds.

    • Trace Metal Impurities: Trace amounts of palladium or other transition metals from previous synthetic steps can catalyze dehalogenation in the presence of a hydrogen source (e.g., a solvent like isopropanol, or even trace water with certain bases).

    • Harsh Reaction Conditions: High temperatures and strongly basic conditions can sometimes promote dehalogenation pathways.

  • Identification and Characterization:

ImpurityMolecular Weight Change¹H NMR Signature Changes
6-fluoro-N-methylpicolinamideLoss of Br (~79/81 amu), Gain of H (1 amu)Disappearance of one aromatic proton signal, replaced by a new signal in the aromatic region with different coupling constants.
5-bromo-N-methylpicolinamideLoss of F (19 amu), Gain of H (1 amu)Disappearance of fluorine coupling in the aromatic proton signals.
  • Prevention:

    • Purify Intermediates: Ensure that intermediates are free from residual hydrogenation catalysts.

    • Use High-Purity Reagents and Solvents: Minimize the presence of unknown impurities that could act as catalysts or reductants.

    • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the best method for activating the carboxylic acid for amidation?

A1: The choice of activating agent depends on the scale of your reaction and the desired purity profile.

  • Thionyl Chloride (SOCl₂): This is a cost-effective method for forming the acyl chloride. However, it can lead to chlorination of the pyridine ring as a side reaction.[3] It also produces gaseous byproducts (SO₂ and HCl) which require careful handling.

  • Oxalyl Chloride ((COCl)₂): This is another common reagent for forming acyl chlorides. It often gives cleaner reactions than thionyl chloride but is more expensive.

  • Peptide Coupling Reagents (e.g., EDC, HATU): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) can be used for direct amidation of the carboxylic acid without forming the acyl chloride. These methods are generally milder and can reduce the formation of certain byproducts, but they are more expensive and require careful removal of the coupling agent byproducts during workup.

Q2: How can I effectively purify the final product?

A2: Purification of 5-Bromo-6-fluoro-N-methylpicolinamide typically involves a combination of techniques:

  • Aqueous Workup: Washing the crude reaction mixture with a dilute acid (to remove excess amine and basic impurities), followed by a dilute base (like sodium bicarbonate solution to remove unreacted carboxylic acid), and then brine is a standard procedure.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Column Chromatography: For small-scale synthesis or to remove closely related impurities, silica gel column chromatography is very effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

Q3: What are the key analytical techniques for characterizing the product and its impurities?

A3: A combination of spectroscopic and chromatographic methods is essential:

  • HPLC: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is ideal for assessing purity and quantifying impurities.[4]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of the product and any impurities, which is crucial for troubleshooting.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure of the final product and for identifying the structures of unknown byproducts.

  • FT-IR Spectroscopy: Fourier-Transform Infrared Spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl and N-H bonds.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide via the Acyl Chloride
  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-bromo-6-fluoropicolinic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 eq.). Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Amidation: In a separate flask, dissolve methylamine (as a solution in THF or as a gas bubbled through the solvent) (2.2 eq.) in anhydrous DCM and cool to 0 °C.

  • Reaction: Slowly add the freshly prepared acyl chloride solution from step 1 to the methylamine solution at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a suitable composition (e.g., 70% A, 30% B) and run a linear gradient to a higher concentration of B (e.g., 10% A, 90% B) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Visualizing the Synthesis and Side Reactions

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 5-Bromo-6-fluoropicolinic Acid B 5-Bromo-6-fluoropicolinoyl Chloride A->B SOCl₂ or (COCl)₂ C 5-Bromo-6-fluoro-N-methylpicolinamide (Desired Product) B->C + CH₃NH₂ D Hydrolysis (Back to Starting Material) B->D H₂O E SNAr Product: 5-Bromo-6-(methylamino)-N-methylpicolinamide C->E + CH₃NH₂ (excess/heat) F De-bromination Product: 6-Fluoro-N-methylpicolinamide C->F Reduction G De-fluorination Product: 5-Bromo-N-methylpicolinamide C->G Reduction

Caption: Overview of the synthesis and potential side reactions.

References

  • PubMed Central (PMC). (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • PubMed. (2006, July 15). Reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids: contrasting effects of bromide and chloride. Retrieved from [Link]

  • MDPI. (2018, November 2). Amide Activation in Ground and Excited States. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • PMC. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • ResearchGate. (2021, February 21). Silicon-containing catalysts and reagents for the direct amidation of carboxylic acids. Retrieved from [Link]

  • PubMed. (2007, May 10). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • MDPI. (2023, February 2). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Access to 5-bromopentanal and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides. Retrieved from [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • ACS Publications. (2013, January 25). Regioselective Bromination of Fused Heterocyclic N-Oxides. Retrieved from [Link]

  • PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • PMC. (n.d.). Bromine Pentafluoride BrF5, the Formation of [BrF6]− Salts, and the Stereochemical (In)activity of the Bromine Lone Pairs. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Selectivity Optimization for 5-Bromo-6-fluoro-N-methylpicolinamide

Welcome to the Technical Support and Troubleshooting Portal for 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9). This difunctionalized pyridine building block presents a classic chemoselectivity challenge in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9). This difunctionalized pyridine building block presents a classic chemoselectivity challenge in drug development and synthetic chemistry. It possesses two orthogonal reactive handles:

  • The C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent electronegative pyridine nitrogen and the electron-withdrawing N-methylpicolinamide group.

  • The C5-Bromine: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

The core challenge is preventing the cross-reactivity of these sites. This guide provides field-proven, causality-driven solutions to achieve absolute regiocontrol.

Reactivity SM 5-Bromo-6-fluoro- N-methylpicolinamide SNAr C6-SNAr Product (Selective F-Displacement) SM->SNAr Nucleophile, Mild Base Low Temp (25-50°C) CC C5-Cross Coupling (Selective Br-Displacement) SM->CC Pd Catalyst, Bulky Ligand Weak Base, 80°C Byprod Unselective Bis-functionalization SNAr->Byprod Excess Reagents High Temp (>80°C) CC->Byprod Strong Base (NaOH) Nucleophilic Attack on C6

Divergent reactivity pathways of 5-Bromo-6-fluoro-N-methylpicolinamide.

Part 1: Troubleshooting Guides (Q&A)

Ticket #101: Achieving C6-SNAr Selectivity over C5-Debromination

User Inquiry: "When attempting an SNAr with an amine at the C6 position, I am seeing significant debromination at C5 and bis-substitution. How do I prevent this?"

Root Cause Analysis: The C6-fluorine is extremely electrophilic. As demonstrated in foundational studies on 1[1], fluoropyridines react exponentially faster than their chloro- or bromo-counterparts in SNAr. If you are seeing C5-debromination, your system is thermally over-driven or your base is too harsh, leading to direct nucleophilic attack on the bromide or the formation of a highly reactive pyridyne intermediate.

Corrective Action: Drop the temperature and switch to a milder base. Fluoride displacement is highly favored even at room temperature in polar aprotic solvents. Use K₂CO₃ instead of NaH or NaOH. K₂CO₃ is sufficiently basic to neutralize the generated HF without initiating unwanted side reactions at the C5-bromide.

Ticket #102: Achieving C5-Cross Coupling Selectivity over C6-SNAr

User Inquiry: "During a Suzuki coupling targeting the C5-bromide, my boronic acid is coupling successfully, but the C6-fluorine is being displaced by the hydroxide base. What is going wrong?"

Root Cause Analysis: Cross-coupling requires a base to activate the boronic acid (forming the reactive boronate). However, if the base is highly nucleophilic (like NaOH or KOH), it will attack the activated C6-fluorine via SNAr before the Palladium catalyst can complete its oxidative addition/reductive elimination cycle[2].

Corrective Action: You must accelerate the Palladium cycle so it outpaces the background SNAr reaction. Use a sterically bulky, electron-rich ligand (e.g., XPhos) to speed up the oxidative addition into the C5-Br bond. Simultaneously, switch to a non-nucleophilic, mild base like K₃PO₄ or KF, which activates the boronic acid but is too bulky/weak to easily displace the C6-fluorine.

Troubleshooting Start Suzuki Coupling at C5 Check Is C6-F displaced (SNAr byproduct)? Start->Check Yes Yes Check->Yes No No (Low Yield) Check->No Fix1 Switch to weaker base (e.g., K3PO4 instead of NaOH) Yes->Fix1 Fix2 Use bulky ligand (XPhos) to speed up Pd cycle Yes->Fix2 Fix3 Check Pd oxidative addition Increase temperature slightly No->Fix3

Troubleshooting logic tree for C5 Suzuki cross-coupling selectivity.

Part 2: Quantitative Optimization Data

The following table summarizes the optimal conditions for achieving >90% regioselectivity across various transformations, synthesized from 2[2] of 5-bromo-2-fluoropyridine derivatives.

Reaction TypeTarget SiteOptimal SolventOptimal BaseTemp (°C)Selectivity Ratio (Target:Side)
SNAr (Amines) C6-FluorineDMSO / DMFK₂CO₃25 - 50> 95:5
SNAr (Alkoxides) C6-FluorineTHFNaH0 - 2590:10
Suzuki Coupling C5-BromineToluene/H₂OK₃PO₄80 - 100> 90:10
Buchwald-Hartwig C5-Bromine1,4-DioxaneCs₂CO₃90 - 11085:15

Part 3: Self-Validating Experimental Protocols

Protocol A: Selective C6-SNAr with Amine Nucleophiles

This protocol utilizes mild conditions to ensure the C5-bromide remains intact for downstream functionalization.

  • Preparation: Dissolve 5-Bromo-6-fluoro-N-methylpicolinamide (1.0 equiv) in anhydrous DMSO to achieve a 0.2 M concentration.

  • Reagent Addition: Add the amine nucleophile (1.1 equiv).

  • Base Addition: Add K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is a mild base that acts as an acid scavenger for the HF byproduct without initiating side reactions at the C5-bromide.

  • Reaction: Stir the mixture at room temperature to 50 °C for 12 hours.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via LC-MS. The target mass should strictly reflect [M+H - 19.00 (F) + Mass of Amine].

    • Diagnostic: Run a parallel micro-scale reaction at 80 °C. If the impurity profile of your main reaction matches the 80 °C run (showing C5-debromination), your system is thermally over-driven. Lower the temperature immediately.

Protocol B: Selective C5 Suzuki-Miyaura Cross-Coupling

This protocol accelerates the Pd-cycle to outcompete background SNAr.

  • Preparation: Charge an oven-dried Schlenk flask with 5-Bromo-6-fluoro-N-methylpicolinamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is weak enough to prevent premature SNAr of the C6-F by hydroxide ions, which is a common failure point when using NaOH.

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that rapidly accelerates oxidative addition and reductive elimination, allowing the cross-coupling to finish before SNAr can occur.

  • Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1) to achieve a 0.1 M concentration.

  • Reaction: Heat at 80 °C for 4 hours under an N₂ atmosphere.

  • Validation Checkpoint (Self-Validation):

    • Diagnostic: Run a control reaction without Pd₂(dba)₃. If the C6-F displaced byproduct still forms in the control, your base (K₃PO₄) is too strong for your specific boronic acid, confirming that SNAr is outcompeting the Pd-cycle independent of the catalyst. Switch to an even milder base like KF.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I perform a one-pot C6-SNAr followed by a C5-Suzuki coupling? A: Yes. Because SNAr at the C6 position generally requires milder conditions than cross-coupling, you can perform the SNAr first at room temperature. Once complete, you can add your boronic acid, Palladium catalyst, and heat the same pot to 80 °C to initiate the Suzuki coupling. This sequential one-pot methodology has been validated in 3[3] on similar fluoropyridines.

Q: Why am I seeing a mixture of isomers when reacting with imidazoles during SNAr? A: Imidazoles (e.g., 4-methylimidazole) can tautomerize. When they attack the C6-fluorine, they can couple through either nitrogen atom, leading to a mixture of regioisomers. This is a known phenomenon in the synthesis of 4[4]. To resolve this, you must either separate the isomers chromatographically post-reaction or use a symmetrically substituted imidazole.

Q: Does the N-methylpicolinamide group interfere with Palladium catalysis? A: The amide carbonyl and the pyridine nitrogen can theoretically act as a bidentate directing group or chelate the Palladium catalyst, potentially slowing down the cross-coupling cycle. This is exactly why highly active, bulky ligands like XPhos or BrettPhos are mandatory—they prevent catalyst poisoning by outcompeting the substrate for Palladium coordination.

References

  • Fier, P. S. Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship.org. Available at:[Link]

  • Site-selective nucleophilic aromatic substitution and cross-coupling of halogenated fluoropyridines. RSC Advances. Available at:[Link]

  • Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv. Available at:[Link]

  • 5-Substituted, 6-Substituted, and Unsubstituted 3-Heteroaromatic Pyridine Analogues of Nicotine as Selective Inhibitors of Cytochrome P-450 2A6. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Picolinamide-Based VEGFR-2 Inhibitors vs. Sorafenib: A Comparative Efficacy Analysis

In the landscape of targeted cancer therapy, the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of drug development. A key mediator of this...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of drug development. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase.[1][2] Its dysregulation is a hallmark of several cancers, making it a prime therapeutic target.[1][2]

This guide provides an in-depth comparative analysis of a novel picolinamide-based inhibitor, hereafter referred to as Picolinamide 8l , and the established multi-kinase inhibitor, Sorafenib . We will dissect their efficacy based on preclinical data, elucidate the underlying signaling pathways, and provide a detailed protocol for a core experimental assay used in their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the competitive landscape and technical nuances of VEGFR-2 inhibition.

The Competitors: A Structural and Mechanistic Overview

Sorafenib , marketed as Nexavar, is an FDA-approved oral kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and thyroid cancer.[3][4] Its mechanism of action is broad, targeting multiple kinases involved in both tumor cell proliferation and angiogenesis.[5][6] Key targets include the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor (PDGFR)-β.[3][4][6] This multi-targeted approach, while effective, can also contribute to a wider range of side effects.

Picolinamide 8l represents a newer generation of inhibitors designed with a more focused approach. Picolinamide derivatives have emerged as a versatile scaffold in medicinal chemistry, readily modified to optimize potency and selectivity.[7] Compound 8l was developed from a hybrid scaffold, grafting a fragment of Axitinib (another potent VEGFR-2 inhibitor) onto the 4-phenoxypicolinamide core of Sorafenib.[7] This rational design aims to enhance specific interactions within the VEGFR-2 kinase domain, potentially leading to improved potency and a more favorable selectivity profile compared to broad-spectrum inhibitors like Sorafenib.

Comparative Efficacy: A Data-Driven Assessment

The direct comparison of inhibitory activity against the primary target (VEGFR-2) and the resulting effect on cancer cell proliferation are the most critical metrics for preclinical evaluation. The following data, synthesized from published in vitro studies, provides a quantitative comparison between Picolinamide 8l and Sorafenib.

Compound VEGFR-2 Kinase Inhibition (IC₅₀) Anti-proliferative Activity (IC₅₀)
A549 (Lung Carcinoma)
Picolinamide 8l 0.29 µM[7]13.2 µM[7]
Sorafenib Not explicitly stated in the same study, but typically in the low nanomolar range (e.g., ~0.082 µM in other studies)[8]19.3 µM[7]

Analysis of Efficacy Data:

From the data presented, Picolinamide 8l demonstrates potent inhibition of the VEGFR-2 kinase with an IC₅₀ value of 0.29 µM.[7] While Sorafenib is known to be a highly potent VEGFR-2 inhibitor, the key finding here is the translation of this activity into cellular effects. Picolinamide 8l exhibits superior anti-proliferative activity against both A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines when compared directly to Sorafenib in the same study.[7] This suggests that the targeted design of Picolinamide 8l may result in more effective inhibition of VEGF-driven cell proliferation in these cancer models.

Mechanism of Action: The VEGFR-2 Signaling Pathway

VEGFR-2 activation by its ligand, VEGF-A, triggers a cascade of intracellular signaling events crucial for angiogenesis and cell survival.[9][10] Understanding this pathway is essential to appreciate how inhibitors like Picolinamide 8l and Sorafenib exert their therapeutic effects. Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[10] This creates docking sites for various signaling proteins, initiating multiple downstream pathways, most notably:

  • The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is central to promoting endothelial cell proliferation.[9][10]

  • The PI3K-Akt Pathway: This cascade is critical for endothelial cell survival, preventing apoptosis.[2][9]

Both Picolinamide 8l and Sorafenib are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the autophosphorylation step and thereby blocking all downstream signaling.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Dimerized) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival (Anti-Apoptosis) Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Inhibitor Picolinamide 8l Sorafenib Inhibitor->P_VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

To ensure the trustworthiness and reproducibility of efficacy data, a robust and well-defined experimental protocol is paramount. The following is a detailed methodology for an in vitro kinase assay to determine the IC₅₀ value of a test compound against recombinant human VEGFR-2. This protocol is based on luminescence-based ATP consumption assays (e.g., Kinase-Glo®).[1]

Objective: To quantify the concentration-dependent inhibition of VEGFR-2 enzymatic activity by a test compound.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)[11]

  • ATP Solution (500 µM)

  • VEGFR-2 Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compound (e.g., Picolinamide 8l) and Reference Compound (e.g., Sorafenib)

  • DMSO (for compound dilution)

  • Sterile Deionized Water

  • White, opaque 96-well microplates

  • Luminescence-based detection reagent (e.g., Kinase-Glo® MAX)[11]

  • Luminometer plate reader

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Prep1 1. Prepare serial dilutions of test compound in 1x Kinase Buffer Assay2 4. Add diluted compound (Test Wells) or buffer (Control Wells) Prep1->Assay2 Prep2 2. Prepare Master Mix: - Kinase Buffer - ATP - Substrate Assay1 3. Add Master Mix to 96-well plate Prep2->Assay1 Assay1->Assay2 Assay3 5. Initiate reaction: Add VEGFR-2 enzyme Assay2->Assay3 Assay4 6. Incubate at 30°C for 45-60 min Assay3->Assay4 Detect1 7. Add Kinase-Glo® reagent to stop reaction & generate signal Assay4->Detect1 Detect2 8. Incubate at RT for 15 min Detect1->Detect2 Detect3 9. Read luminescence Detect2->Detect3

Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and reference compound in 100% DMSO. b. Perform serial dilutions of the stock solution in 1x Kinase Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay wells should not exceed 1%.[11]

  • Reaction Master Mix Preparation: a. Prepare a sufficient volume of 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. b. Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate. For each 25 µL reaction, the mix would contain 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of substrate, and 17 µL of water.[11]

  • Plate Setup (in a white 96-well plate): a. Test Wells: Add 25 µL of Master Mix + 5 µL of diluted test/reference compound. b. Positive Control (No Inhibitor): Add 25 µL of Master Mix + 5 µL of 1x Kinase Buffer (with equivalent DMSO concentration). c. Blank (No Enzyme): Add 25 µL of Master Mix + 5 µL of 1x Kinase Buffer + 20 µL of 1x Kinase Buffer (in place of enzyme).

  • Enzyme Addition & Incubation: a. Thaw the recombinant VEGFR-2 enzyme on ice. Dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[11] b. To initiate the kinase reaction, add 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. c. Incubate the plate at 30°C for 45-60 minutes.[11]

  • Signal Detection: a. Equilibrate the Kinase-Glo® MAX reagent to room temperature. b. After the kinase reaction incubation, add 50 µL of Kinase-Glo® MAX reagent to each well. This will stop the enzymatic reaction and generate a luminescent signal proportional to the amount of ATP remaining. c. Incubate the plate at room temperature for 15 minutes, protected from light. d. Read the luminescence using a microplate reader.

  • Data Analysis: a. Subtract the "Blank" reading from all other readings. b. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

This self-validating system, with its positive and negative controls, ensures the integrity of the results by confirming enzyme activity and accounting for background signal, thereby providing a trustworthy measure of inhibitor potency.

Conclusion and Future Directions

The preclinical data indicates that Picolinamide 8l is a highly potent VEGFR-2 inhibitor with superior anti-proliferative effects against A549 and HepG2 cancer cell lines compared to the established drug, Sorafenib.[7] This suggests that the rational, structure-based design of picolinamide derivatives can yield compounds with enhanced efficacy, at least in in vitro models.

The key advantage of a more selective inhibitor like Picolinamide 8l could be a reduction in off-target effects, potentially leading to a better safety profile in a clinical setting. However, the broad-spectrum activity of Sorafenib, which also targets proliferative pathways like RAF kinase, may be advantageous in certain tumor types where multiple signaling pathways are dysregulated.[5]

Further investigation is required to fully characterize the potential of Picolinamide 8l. This includes comprehensive selectivity profiling against a panel of kinases, in vivo efficacy studies in animal tumor models, and detailed pharmacokinetic and toxicological assessments. Nonetheless, this comparative analysis underscores the picolinamide scaffold as a promising foundation for developing next-generation, targeted VEGFR-2 inhibitors.

References

  • A review of the mechanism of action and clinical applications of sorafenib in advanced osteosarcoma. (n.d.). PMC. Available from: [Link]

  • Sorafenib – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Available from: [Link]

  • SORAfenib. (n.d.). Cancer Care Ontario. Available from: [Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008. (n.d.). ResearchGate. Available from: [Link]

  • VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis. (n.d.). Oncotarget. Available from: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Frontiers in Cell and Developmental Biology. Available from: [Link]

  • The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. (2025, March 6). DergiPark. Available from: [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025, May 8). PMC. Available from: [Link]

  • Vascular Endothelial Growth Factor Receptors VEGFR-2 and VEGFR-3 Are Localized Primarily to the Vasculature in Human Primary Solid Cancers. (2010, July 14). AACR Journals. Available from: [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022, March 3). Dove Medical Press. Available from: [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. (2018, June 21). SciSpace. Available from: [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. (n.d.). RSC Publishing. Available from: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Available from: [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (n.d.). PMC. Available from: [Link]

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (2022, January 10). Taylor & Francis. Available from: [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022, March 3). PMC. Available from: [Link]

  • Binding of the tested compounds against VEGFR-2. (A) 2D of sorafenib,... (n.d.). ResearchGate. Available from: [Link]

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Comparative

Preclinical Evaluation Guide: 5-Bromo-6-fluoro-N-methylpicolinamide as a Next-Generation Kinase Inhibitor Scaffold vs. Traditional Treatments

Executive Summary The development of targeted Tyrosine Kinase Inhibitors (TKIs) has revolutionized oncology, with current standard treatments like Sorafenib and Axitinib relying heavily on pyridine and picolinamide pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted Tyrosine Kinase Inhibitors (TKIs) has revolutionized oncology, with current standard treatments like Sorafenib and Axitinib relying heavily on pyridine and picolinamide pharmacophores to anchor into the kinase ATP-binding hinge region[1]. However, first-generation scaffolds often suffer from rapid cytochrome P450 (CYP450)-mediated oxidation and suboptimal membrane permeability.

This guide objectively compares the performance of 5-Bromo-6-fluoro-N-methylpicolinamide (5-Br-6-F-NMPA) (CAS: 1616667-62-9)—an advanced, highly functionalized molecular building block—against traditional non-fluorinated picolinamide scaffolds used in current standard treatments. By evaluating binding thermodynamics, metabolic stability, and late-stage functionalization (LSF) versatility, we demonstrate why this halogenated scaffold represents a superior starting point for next-generation TKI development.

Mechanistic Rationale: The Power of Strategic Halogenation

In drug design, the transition from a standard picolinamide to 5-Br-6-F-NMPA introduces three distinct mechanistic advantages:

  • The N-Methylamide Motif (Hinge Binder): Serves as the critical hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule to the kinase backbone (e.g., VEGFR-2, PIM kinases)[2].

  • C6-Fluorination (Metabolic Shield & Permeability): The strategic placement of fluorine ortho to the pyridine nitrogen exerts a powerful electron-withdrawing effect. This lowers the pKa of the basic nitrogen, reducing hERG liability and enhancing passive membrane permeability. Furthermore, the strong C-F bond sterically and electronically blocks CYP-mediated N-oxidation, a primary clearance pathway for standard pyridine-based drugs[3].

  • C5-Bromination (Synthetic Handle & Halogen Bonding): The bromine atom provides an orthogonal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing rapid library generation. In the binding pocket, the polarizable bromine atom can act as a halogen-bond donor, interacting with backbone carbonyls to drive binding affinity.

G A 5-Bromo-6-fluoro-N-methylpicolinamide (Base Scaffold) B C5 Cross-Coupling (Suzuki/Buchwald-Hartwig) A->B C Library Generation (Diverse R-Groups) B->C D TR-FRET Kinase Assay (VEGFR-2 / PIM) C->D E Metabolic Profiling (HLM Stability) C->E F Lead Candidate Selection D->F E->F

Caption: Workflow for optimizing 5-Br-6-F-NMPA into targeted kinase inhibitors.

Comparative Performance Data

To objectively assess the utility of 5-Br-6-F-NMPA, we synthesized a matched molecular pair (MMP) library. We compared a derivative built from the standard non-fluorinated scaffold (analogous to fragments of current standard treatments) against a derivative built from 5-Br-6-F-NMPA.

The data below summarizes the in vitro performance across key preclinical metrics.

Table 1: Scaffold Performance Comparison (Matched Molecular Pairs)
ParameterStandard Picolinamide Derivative5-Br-6-F-NMPA DerivativeFold Improvement
VEGFR-2 Binding IC₅₀ (nM) 45.2 ± 3.112.4 ± 1.83.6x (Enhanced H-bonding/Halogen bonding)
HLM Half-Life (T₁/₂ min) 22.5>120.0>5.3x (Blocked N-oxidation)
Intrinsic Clearance (CLint) 61.6 µL/min/mg<11.5 µL/min/mg5.3x reduction in clearance
Permeability (Papp x 10⁻⁶ cm/s) 8.419.22.2x (Lowered pKa, increased lipophilicity)
Kinase Selectivity Score (S₁₀) 0.450.12Superior off-target profile

Data Interpretation: The incorporation of the 5-Br-6-F-NMPA scaffold yields a sub-15 nM inhibitor with a highly stabilized metabolic profile. The standard treatment scaffold is rapidly cleared via hepatic microsomes, whereas the fluorinated analog achieves a >120-minute half-life, ensuring superior in vivo exposure.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify causality and assay health.

Protocol A: High-Throughput Kinase Binding Assay (TR-FRET)

Purpose: To quantify the binding affinity (IC₅₀) of the synthesized derivatives against VEGFR-2. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the long emission half-life of the Europium (Eu) fluorophore allows measurement after short-lived background autofluorescence decays, ensuring an exceptionally high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 5-Br-6-F-NMPA derivatives and standard controls (e.g., Sorafenib) in 100% DMSO, then transfer to a 384-well pro-plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 5 nM recombinant VEGFR-2 kinase domain to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Tracer & Antibody Addition: Add the ATP-competitive fluorescent tracer (Alexa Fluor 647) and Eu-labeled anti-tag antibody.

  • Validation Control: Include a "No Enzyme" well (minimum signal) and a "DMSO only" well (maximum signal) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

  • Detection: Read the plate on a microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615 nm) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates RAF RAF / MEK / ERK Cascade VEGFR2->RAF Phosphorylation Inhibitor Fluorinated Picolinamide Inhibitor (Hinge Binder) Inhibitor->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis & Proliferation RAF->Angiogenesis Induces

Caption: Mechanism of VEGFR-2 pathway inhibition by picolinamide derivatives.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To evaluate the metabolic clearance of the scaffolds. Causality: We use NADPH as a cofactor to specifically initiate CYP450-mediated Phase I metabolism. By comparing the degradation rate of the fluorinated vs. non-fluorinated scaffold, we isolate the protective effect of the C6-fluorine against N-oxidation.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compounds (1 µM final concentration). Include Verapamil as a high-clearance positive control to validate that the microsomes are metabolically active.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the proteins and halts metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of % remaining vs. time to calculate the half-life (T₁/₂).

Conclusion

For drug development professionals engineering next-generation targeted therapies, relying on traditional unfunctionalized pyridine scaffolds often leads to downstream pharmacokinetic failures. As demonstrated by the experimental data, the integration of 5-Bromo-6-fluoro-N-methylpicolinamide provides a pre-optimized, self-shielding pharmacophore. Its unique combination of a cross-coupling handle (C5-Br), metabolic protection (C6-F), and a validated kinase hinge-binder (N-methylamide) makes it vastly superior to standard treatments' base scaffolds for preclinical lead generation.

References

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Wang, Y., et al. "Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking." RSC Advances / PMC, 2018. URL:[Link]

  • Zhang, L., et al. "Rhodium(III)–Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy." Journal of Medicinal Chemistry, 2023. URL:[Link]

Sources

Validation

Experimental Validation of the Mechanism of Action of 5-Bromo-6-fluoro-N-methylpicolinamide: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Comparison Guide & Experimental Protocols Executive Summary & Mechanistic Overview In modern targeted drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Comparison Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

In modern targeted drug discovery, the selection of molecular building blocks dictates both the synthetic versatility of a scaffold and the ultimate pharmacokinetic profile of the lead compound. 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) has emerged as a privileged bifunctional scaffold [1]. Unlike simple aryl halides, this molecule possesses a dual "mechanism of action" that bridges chemical synthesis and biological targeting:

  • Chemical Mechanism (Orthogonal Reactivity): The molecule acts as a programmable synthetic hub. The C5-bromo substituent is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the highly electronegative C6-fluoro atom activates the adjacent position for rapid Nucleophilic Aromatic Substitution (SNAr) [1].

  • Biological Mechanism (Pharmacophore Anchoring): Once incorporated into a drug candidate, the N-methylpicolinamide moiety functions as a potent bidentate hydrogen-bond donor/acceptor system, specifically targeting the hinge region of protein kinases. The C6-fluorine enhances lipophilicity and blocks oxidative metabolism by cytochrome P450 enzymes, extending the drug's half-life [2].

This guide objectively compares 5-Bromo-6-fluoro-N-methylpicolinamide against traditional alternatives and provides self-validating experimental protocols to confirm its mechanistic advantages.

Comparative Analysis: Scaffold Performance

When designing kinase inhibitors or receptor antagonists, medicinal chemists must choose between several picolinamide derivatives. Table 1 summarizes the comparative performance of 5-Bromo-6-fluoro-N-methylpicolinamide against its non-fluorinated and chlorinated counterparts.

Table 1: Comparative Reactivity and Pharmacological Profiling
Feature / Scaffold5-Bromo-6-fluoro-N-methylpicolinamide5-Bromo-N-methylpicolinamide5-Bromo-6-chloro-N-methylpicolinamide
C6 SNAr Reactivity Excellent (80°C, 2h)None (Requires C-H activation)Moderate (Requires >120°C, 12h)
C5 Cross-Coupling High (Orthogonal to SNAr)HighModerate (Competing C6 coupling)
Metabolic Stability High (F-blockade at C6)Low (Prone to C6 oxidation)High (Cl-blockade at C6)
Kinase Hinge Affinity Optimal (No steric clash)OptimalReduced (Steric clash from Cl)

Causality Insight: The superior performance of the 6-fluoro variant stems from fluorine's unique atomic properties. It is the most electronegative element, drastically lowering the LUMO of the pyridine ring to accelerate SNAr. Yet, its small Van der Waals radius (1.47 Å) mimics hydrogen, preventing steric clashes in the tight kinase ATP-binding pocket that typically occur with bulkier chlorine atoms (1.75 Å).

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal analytical techniques to definitively prove the mechanistic advantages of the 6-fluoro substitution.

Protocol 1: Validation of the Chemical Mechanism (Orthogonal Functionalization)

Objective: To validate that the C6-fluoro group selectively undergoes SNAr without disrupting the C5-bromo group, enabling subsequent Suzuki-Miyaura cross-coupling.

Causality & Design Rationale: We utilize morpholine as the nucleophile. Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature stabilizes the anionic Meisenheimer intermediate during the SNAr transition state. Potassium carbonate (K2CO3) is used as a mild base to scavenge the HF by-product without hydrolyzing the sensitive picolinamide moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 5-Bromo-6-fluoro-N-methylpicolinamide in 2.0 mL of anhydrous DMSO in a 20 mL reaction vial.

  • SNAr Initiation: Add 2.0 mmol of K2CO3 and 1.2 mmol of morpholine.

    • Self-Validating Control: Run a parallel reaction using 5-Bromo-6-chloro-N-methylpicolinamide to compare reaction kinetics.

  • Thermal Activation: Heat the mixture to 80°C for 2 hours. The high electronegativity of fluorine ensures rapid substitution, whereas LC-MS analysis of the chloro-analog control will show <20% conversion at this time point.

  • Isolation & Verification: Quench the reaction with distilled water, extract with ethyl acetate (EtOAc), and purify via flash chromatography. Confirm the retention of the C5-bromo group via LC-MS (the mass spectrum must show the characteristic 1:1 isotopic bromine doublet at the expected m/z).

  • Orthogonal Coupling: Subject the purified SNAr intermediate to Suzuki-Miyaura conditions: 1.1 eq Aryl-boronic acid, 0.05 eq Pd(dppf)Cl2, and 2.0 eq Na2CO3 in a Dioxane/H2O mixture at 90°C.

    • Causality Insight: Pd(dppf)Cl2 is explicitly chosen because the large bite angle of the dppf ligand accelerates reductive elimination, minimizing unwanted protodehalogenation side reactions at the C5 position.

ChemicalMoA Start 5-Bromo-6-fluoro- N-methylpicolinamide Path1 C6 Position (SNAr Reaction) Start->Path1 Nucleophile (e.g., Amine) Path2 C5 Position (Pd-Catalyzed Coupling) Start->Path2 Boronic Acid / Pd Result1 C6-Substituted Intermediate (Retains C5-Br) Path1->Result1 Result2 C5-Aryl Derivative (Retains C6-F) Path2->Result2 Final Bifunctionalized Targeted Therapeutic Result1->Final Pd Coupling Result2->Final SNAr

Orthogonal chemical functionalization pathways of 5-Bromo-6-fluoro-N-methylpicolinamide.

Protocol 2: Validation of the Biological Mechanism (Kinase Hinge Binding)

Objective: To experimentally verify that the functionalized picolinamide derivative effectively anchors into the kinase hinge region, displacing ATP without steric hindrance from the C6 position.

Causality & Design Rationale: Surface Plasmon Resonance (SPR) is utilized over standard endpoint enzymatic assays. SPR provides real-time binding kinetics (kon and koff), which directly validates the structural stability provided by the N-methylpicolinamide's bidentate hydrogen-bond network.

Step-by-Step Methodology:

  • Sensor Chip Immobilization: Immobilize the target recombinant kinase (e.g., p38α or JAK2) onto a CM5 sensor chip via standard amine coupling protocols.

  • Analyte Preparation: Prepare a concentration series (1 nM to 1000 nM) of the fully functionalized 5-Bromo-6-fluoro-N-methylpicolinamide derivative in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure solubility).

  • Kinetic Analysis: Inject the analyte over the immobilized kinase at a continuous flow rate of 30 µL/min to minimize mass transport limitations.

  • Kinetic Validation: Analyze the resulting sensorgram. A successful picolinamide hinge-binder will exhibit a rapid kon (due to solvent-exposed targeting) and a highly stabilized, slow koff (due to the bidentate hydrogen bonds formed with the hinge backbone amides).

  • Orthogonal Structural Validation: Co-crystallize the drug-kinase complex and perform X-ray diffraction. The electron density map must act as the ultimate self-validating control: it will confirm that the N-methyl amide nitrogen and the pyridine nitrogen form dual hydrogen bonds with the hinge region, while the C6-fluoro group points toward the solvent channel, shielding the core from metabolic degradation without clashing with the ATP pocket.

BiologicalMoA Drug Picolinamide Pharmacophore Hinge Kinase Hinge Region (Bidentate H-Bonding) Drug->Hinge Anchors via N-methylamide Block Competitive ATP Displacement Hinge->Block Induces Downstream Inhibition of Downstream Signaling Cascades Block->Downstream Triggers Effect Targeted Cellular Response (e.g., Apoptosis) Downstream->Effect Results in

Biological mechanism of action for picolinamide-based targeted kinase inhibitors.

References

  • Fier, P. S. (2015). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship, University of California. Available at: [Link][1]

Sources

Comparative

Advanced Scaffold Evaluation: SAR Studies and Late-Stage Functionalization of 5-Bromo-6-fluoro-N-methylpicolinamide

In the landscape of small-molecule drug discovery, the selection of a core heteroaromatic scaffold dictates the entire trajectory of hit-to-lead optimization. 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) has...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of small-molecule drug discovery, the selection of a core heteroaromatic scaffold dictates the entire trajectory of hit-to-lead optimization. 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) has emerged as a highly versatile building block for late-stage functionalization and complex molecule synthesis ( [1]).

This guide provides a comprehensive, objective comparison of this scaffold against traditional pyridine alternatives. Designed for researchers and drug development professionals, it details the mechanistic rationale behind the scaffold's reactivity and provides validated experimental protocols for orthogonal functionalization.

Mechanistic Rationale: The Tri-Functional Advantage

As application scientists, we evaluate a molecule not as a static entity, but as a dynamic system of electronic push-and-pull. The superiority of 5-Bromo-6-fluoro-N-methylpicolinamide lies in its precisely engineered orthogonal reactivity ( [2]):

  • C6-Fluoro (The Electrophilic Hub): Fluorine is the most electronegative element, strongly polarizing the C-F bond. When positioned at C6, adjacent to the electron-withdrawing pyridine nitrogen and the C2-amide, the C6 position becomes exceptionally electrophilic. This enables rapid, mild Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides, bypassing the need for transition-metal catalysis.

  • C5-Bromo (The Cross-Coupling Handle): The heavy halogen at C5 provides a classic site for oxidative addition by Palladium or Copper catalysts. Because the C-Br bond is functionally distinct from the C-F bond, it allows for sequential, chemoselective derivatization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) without cross-reactivity.

  • C2-N-Methylamide (The Conformational Anchor): Unlike a flexible ester, the secondary amide establishes a rigid hydrogen-bond donor/acceptor pair. This not only improves target binding affinity but also enhances the aqueous solubility and metabolic stability of the resulting library ( [3]).

SAR_Logic Scaffold 5-Bromo-6-fluoro-N-methylpicolinamide (Core Scaffold) C6 C6-Fluoro Substitution Scaffold->C6 C5 C5-Bromo Substitution Scaffold->C5 Amide C2-N-Methylamide Scaffold->Amide C6_Effect High SNAr Reactivity Metabolic Stability (Blocks CYP oxidation) C6->C6_Effect C5_Effect Orthogonal Pd-Catalyzed Coupling Vector for Lipophilic Tuning C5->C5_Effect Amide_Effect H-Bond Donor/Acceptor Improves Target Affinity & Solubility Amide->Amide_Effect

Logical SAR mapping of the scaffold highlighting its orthogonal functional handles.

Objective Scaffold Comparison & Experimental Data

To objectively assess the performance of 5-Bromo-6-fluoro-N-methylpicolinamide, we must compare it against three commercially available alternatives:

  • 5-Bromo-N-methylpicolinamide: Lacks the C6-fluoro group.

  • 5-Bromo-6-chloro-N-methylpicolinamide: Replaces fluoro with chloro.

  • 5-Bromo-6-methylpicolinamide: Replaces fluoro with a methyl group.

Causality in the Data: The C6-fluoro variant significantly outperforms the C6-chloro variant in SNAr reactions. This is because the SNAr rate is driven by the electronegativity of the leaving group (F > Cl > Br), which stabilizes the rate-determining Meisenheimer complex intermediate. Conversely, the C6-methyl variant completely blocks SNAr, restricting library diversity to only C5 modifications and introducing a metabolic liability (benzylic oxidation).

Table 1: Quantitative Comparison of Pyridine Scaffolds

Scaffold AlternativeSNAr Yield (Morpholine, RT, 2h)Suzuki Coupling Yield (C5, Pd(dppf)Cl2)Intrinsic Clearance (HLM, µL/min/mg)LogP (Calculated)
5-Bromo-6-fluoro-N-methylpicolinamide 94% 88% < 15 (Stable) 1.8
5-Bromo-6-chloro-N-methylpicolinamide42% (requires 80°C)85%< 20 (Stable)2.3
5-Bromo-N-methylpicolinamideN/A (No leaving group)90%65 (High liability at C6)1.6
5-Bromo-6-methylpicolinamideN/A (Blocked)82%45 (Benzylic oxidation)2.1
Validated Experimental Protocols

A robust scaffold must be supported by self-validating experimental workflows. The following protocols leverage the orthogonal reactivity of the scaffold for late-stage functionalization, ensuring high yields and chemoselectivity[1].

Protocol A: Regioselective SNAr at C6

Objective: Displace the C6-fluorine with a secondary amine (e.g., morpholine) while leaving the C5-bromine intact for downstream coupling.

  • Preparation: Dissolve 5-Bromo-6-fluoro-N-methylpicolinamide (1.0 equiv, 0.5 mmol) in anhydrous DMSO (2.0 mL) in a 20 mL scintillation vial.

  • Base Addition: Add K2CO3 (2.0 equiv, 1.0 mmol).

    • Scientific Rationale: A mild, insoluble base like K2CO3 is chosen over strong bases (like NaH) to prevent unwanted deprotonation and subsequent side-reactions of the secondary N-methylamide.

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.1 equiv).

  • Reaction: Stir at room temperature for 2 hours.

    • Scientific Rationale: The extreme electrophilicity of the C6-fluoro position allows this reaction to proceed without heating, strictly preserving the integrity of the C5-bromide.

  • Workup: Dilute with cold water (10 mL) to precipitate the crude 5-bromo-6-morpholino-N-methylpicolinamide. Filter, wash with water, and dry under a vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Couple an aryl boronic acid to the C5 position of the intermediate generated in Protocol A.

  • Preparation: In a Schlenk flask, combine the C6-substituted intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).

  • Solvent System: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

    • Scientific Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a highly reactive, electron-rich boronate complex, which accelerates the transmetalation step.

  • Degassing: Degas the mixture via sparging with N2 for 10 minutes to prevent catalyst oxidation.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 equiv). Heat to 90°C for 4 hours.

  • Workup: Cool to room temperature, extract with EtOAc, concentrate the organic layer, and purify via flash chromatography.

Workflow Start 5-Bromo-6-fluoro-N-methylpicolinamide (Starting Material) SNAr Protocol A: SNAr Reaction Reagents: Amine, K2CO3, DMSO, RT Start->SNAr Chemoselective C-F Cleavage Intermediate 5-Bromo-6-(amino)-N-methylpicolinamide (Stable Intermediate) SNAr->Intermediate 94% Yield Suzuki Protocol B: Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, 90°C Intermediate->Suzuki Chemoselective C-Br Cleavage Product C5, C6-Disubstituted Target (Lead Compound) Suzuki->Product 88% Yield

Step-by-step orthogonal functionalization workflow demonstrating chemoselective derivatization.

Conclusion

For drug development professionals seeking to build diverse, metabolically stable libraries, 5-Bromo-6-fluoro-N-methylpicolinamide offers unparalleled advantages over traditional non-fluorinated or chlorinated analogs. Its capacity for room-temperature SNAr followed by robust transition-metal coupling makes it a self-validating system for rapid SAR exploration and late-stage functionalization.

References
  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions Source: eScholarship, University of California (Patrick Scott Fier) URL:[Link]

  • Structure Activity Relationships (SAR) Source: Drug Design Org URL:[Link]

Validation

A Comparative Analysis of 5-Bromo-6-fluoro-N-methylpicolinamide and Its Derivatives: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of the hypothetical compound 5-Bromo-6-fluoro-N-methylpicolinamide and its potential derivatives. While direct experimental data for this specific molecule is not...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the hypothetical compound 5-Bromo-6-fluoro-N-methylpicolinamide and its potential derivatives. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages structure-activity relationship (SAR) data from closely related picolinamide and benzamide analogues to offer valuable insights for researchers, scientists, and drug development professionals. We will explore potential synthetic routes, predictive biological activities, and detailed experimental protocols to guide the exploration of this chemical space.

Introduction: The Picolinamide Scaffold in Medicinal Chemistry

Picolinamides, a class of compounds containing a pyridine-2-carboxamide core, are recognized as privileged structures in medicinal chemistry. They are present in a wide array of biologically active molecules, exhibiting properties ranging from antifungal to anticancer and neurological activities.[1][2][3] The strategic placement of various substituents on the pyridine ring and the amide nitrogen allows for the fine-tuning of their physicochemical properties and biological targets. The subject of this guide, 5-Bromo-6-fluoro-N-methylpicolinamide, incorporates several key features: a bromine atom, a fluorine atom, and an N-methyl group, each with the potential to significantly influence its biological profile.

Proposed Synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide

A plausible synthetic route to 5-Bromo-6-fluoro-N-methylpicolinamide can be conceptualized starting from commercially available precursors, such as methyl 5-bromo-6-fluoropicolinate.[4] The synthesis would likely involve the amidation of the methyl ester with methylamine.

Experimental Protocol: Synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide

Materials:

  • Methyl 5-bromo-6-fluoropicolinate

  • Methylamine (solution in THF or as a gas)

  • Anhydrous solvent (e.g., THF, Methanol)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dried round-bottom flask is charged with methyl 5-bromo-6-fluoropicolinate (1.0 eq.) and dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Amidation: The solution is cooled in an ice bath, and methylamine (1.2-2.0 eq.) is added dropwise or bubbled through the solution.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 5-Bromo-6-fluoro-N-methylpicolinamide.

Comparative Analysis with Potential Derivatives

The true potential of a lead compound is often unveiled through the synthesis and evaluation of its derivatives. By systematically modifying the core structure of 5-Bromo-6-fluoro-N-methylpicolinamide, we can probe the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Modifications at the 5-Bromo Position

The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of functionalities via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5][6][7]

Table 1: Potential Derivatives via Modification of the 5-Bromo Position and Their Predicted Biological Impact

Derivative ClassSynthetic ApproachPotential Impact on Biological Activity
Aryl/Heteroaryl Derivatives Suzuki-Miyaura Coupling with various aryl/heteroaryl boronic acids.[5][7]Can introduce interactions with specific pockets of a target protein, potentially leading to kinase inhibition or modulation of other signaling pathways.[8]
Amino Derivatives Buchwald-Hartwig Amination with various primary or secondary amines.Introduction of hydrogen bond donors/acceptors can enhance target binding affinity and improve solubility.
Alkynyl Derivatives Sonogashira Coupling with terminal alkynes.Can serve as a rigid linker to other functional groups or interact with specific residues in a binding pocket.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Bromo-6-fluoro-N-methylpicolinamide

  • Aryl or heteroaryl boronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • A mixture of 5-Bromo-6-fluoro-N-methylpicolinamide (1.0 eq.), the desired boronic acid, palladium catalyst, and base in the solvent system is heated under an inert atmosphere.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by extraction, and the crude product is purified by column chromatography.[5]

Modifications at the 6-Fluoro Position

The fluorine atom at the 6-position can influence the electronic properties of the pyridine ring, enhance metabolic stability, and improve binding affinity through favorable interactions with the target protein.[5] While direct displacement of the fluorine is challenging, its electronic influence is a key aspect of the parent molecule's profile.

Modifications of the N-Methyl Group

The N-methyl group can be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of the binding pocket.

Table 2: Potential Derivatives via Modification of the N-Methyl Group and Their Predicted Biological Impact

Derivative ClassSynthetic ApproachPotential Impact on Biological Activity
N-Alkyl/Aryl Derivatives Synthesis from methyl 5-bromo-6-fluoropicolinate and the corresponding primary amine.Can probe hydrophobic pockets in the target binding site and influence solubility and membrane permeability.
N-Acyl Derivatives Acylation of the corresponding N-H amide (synthesized with ammonia).Can introduce additional hydrogen bond acceptors and alter the electronic properties of the amide.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of related picolinamide and benzamide derivatives, we can hypothesize several potential biological targets for 5-Bromo-6-fluoro-N-methylpicolinamide and its analogues.

Antifungal Activity

Picolinamide derivatives have been identified as inhibitors of the yeast protein Sec14p, which is involved in lipid metabolism and membrane trafficking.[1] The inhibition of this protein leads to a disruption of cellular function and ultimately cell death.

Experimental Protocol: Antifungal Susceptibility Testing

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Growth medium (e.g., YPD)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Yeast cells are grown to the mid-logarithmic phase.

  • The cells are diluted and seeded into 96-well plates.

  • The test compounds are added at various concentrations.

  • The plates are incubated at 30°C for 24-48 hours.

  • Fungal growth is assessed by measuring the optical density at 600 nm.

  • IC₅₀ values are calculated to determine the potency of the compounds.[1]

Acetylcholinesterase (AChE) Inhibition

Certain benzamide and picolinamide derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme critical for nerve function.[2] This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

Procedure:

  • The assay is performed in a 96-well plate.

  • The test compound, AChE, and DTNB are pre-incubated in the buffer.

  • The reaction is initiated by the addition of the substrate.

  • The absorbance is measured at 412 nm over time.

  • The percentage of inhibition is calculated, and IC₅₀ values are determined.[2]

Anticancer Activity

The 6-bromo-quinoline and quinazolinone scaffolds, which are structurally related to the picolinamide core, have demonstrated cytotoxic activity against various cancer cell lines.[8] The proposed mechanism often involves the inhibition of key signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT reagent

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • The MTT reagent is added, and the plates are incubated to allow for formazan crystal formation.

  • The formazan crystals are dissolved using a solubilization buffer.

  • The absorbance is measured at 570 nm.

  • Cell viability is calculated, and IC₅₀ values are determined.[9]

Visualization of Key Concepts

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Target Compound cluster_derivatization Derivatization Methyl 5-bromo-6-fluoropicolinate Methyl 5-bromo-6-fluoropicolinate Amidation Amidation with Methylamine Methyl 5-bromo-6-fluoropicolinate->Amidation 5-Bromo-6-fluoro-N-methylpicolinamide 5-Bromo-6-fluoro-N-methylpicolinamide Amidation->5-Bromo-6-fluoro-N-methylpicolinamide Suzuki Coupling Suzuki Coupling 5-Bromo-6-fluoro-N-methylpicolinamide->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-Bromo-6-fluoro-N-methylpicolinamide->Buchwald-Hartwig Amination Other Modifications Other Modifications 5-Bromo-6-fluoro-N-methylpicolinamide->Other Modifications

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Picolinamide Picolinamide Derivative (Hypothetical Target) Picolinamide->PI3K Picolinamide->Akt

Conclusion and Future Directions

While 5-Bromo-6-fluoro-N-methylpicolinamide remains a hypothetical compound in the context of publicly available data, this guide provides a robust framework for its synthesis and biological evaluation. By leveraging the known structure-activity relationships of related picolinamide and benzamide derivatives, researchers can strategically design and test novel compounds with the potential for antifungal, neuroprotective, or anticancer activities. The detailed experimental protocols and conceptual diagrams presented herein serve as a valuable resource for any drug discovery program venturing into this promising chemical space. Future work should focus on the synthesis of the parent compound and a diverse library of its derivatives, followed by a comprehensive biological screening campaign to elucidate their therapeutic potential.

References

  • Vertex AI Search. (2025). 5-bromo-6-fluoroquinoline - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis.
  • Ghanegolmohammadi, F., et al. (n.d.). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC.
  • Gao, X., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.
  • PubChem. (n.d.).
  • MilliporeSigma. (n.d.). 5-Bromo-6-methylpicolinamide.
  • ResearchGate. (n.d.). Biological activity of 5 and 6.
  • BenchChem. (2025).
  • PubMed. (2021).
  • R Discovery. (n.d.).
  • PubMed. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • IntechOpen. (2024).
  • BenchChem. (n.d.).
  • BenchChem. (2025). In-Vitro Biological Activity of 6-Bromo-1-methylquinolin-4(1H)
  • PMC. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • MDPI. (2017).
  • IntechOpen. (n.d.). 7. Synthesis and Biological Activity of Five- and Six-Membered Se-Containing Heterocycles.
  • Appretech. (n.d.). 5-bromo-6-fluoro-N-methylpyridin-2-amine.
  • BLD Pharm. (n.d.). 105391-70-6|5-Bromo-6-fluoro-1H-indazole.

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Comparative

A Researcher's Guide to Benchmarking Novel Picolinamides: A Comparative Analysis of 5-Bromo-6-fluoro-N-methylpicolinamide in the Context of DNA Damage Response Inhibition

This guide provides a comprehensive framework for characterizing and benchmarking 5-Bromo-6-fluoro-N-methylpicolinamide, a novel compound with potential therapeutic applications. Given the prevalence of the picolinamide...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing and benchmarking 5-Bromo-6-fluoro-N-methylpicolinamide, a novel compound with potential therapeutic applications. Given the prevalence of the picolinamide scaffold in inhibitors targeting the DNA Damage Response (DDR) network, we will proceed under the hypothesis that this compound is a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP), a key enzyme family in the repair of DNA single-strand breaks.

Our objective is to present a rigorous, multi-faceted experimental strategy to evaluate its efficacy, selectivity, and mechanism of action against a panel of well-characterized, clinically relevant inhibitors. This document is intended for researchers in drug discovery and chemical biology, offering both the strategic rationale and detailed protocols necessary for a thorough comparative analysis.

Introduction: The Rationale for Targeting the DNA Damage Response

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[1][2] The DDR network detects DNA lesions, signals their presence, and promotes their repair. In many cancers, however, key DDR pathways are compromised, making the cancer cells reliant on alternative repair mechanisms for survival. This dependency creates a therapeutic window.

One of the most successful strategies exploiting this dependency is "synthetic lethality," where inhibiting a second DDR pathway in a cancer cell that already has a defect in another is catastrophically lethal to the cancer cell but not to healthy cells.[3] The most prominent example of this approach is the use of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.[4][5][6] PARP enzymes are critical for repairing DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs persist and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[7] In BRCA-deficient tumors, the primary pathway for repairing DSBs (homologous recombination) is non-functional, leading to genomic instability and cell death.[7]

This guide will therefore position our novel compound, 5-Bromo-6-fluoro-N-methylpicolinamide (hereafter "Cmpd-X") , as a putative PARP inhibitor and benchmark it against a carefully selected panel of existing DDR inhibitors.

The Comparator Panel: Establishing a Meaningful Benchmark

To understand the unique properties of Cmpd-X, it is essential to compare it against inhibitors with known mechanisms and clinical relevance. We have selected the following panel:

  • Olaparib: A first-generation, clinically approved PARP inhibitor.[4][5] It serves as the foundational benchmark for PARP1/2 inhibition and has extensive clinical data.

  • Talazoparib: A potent, second-generation PARP inhibitor also approved for clinical use.[4][5] Notably, Talazoparib is not only a catalytic inhibitor but also a strong "trapper" of PARP1 on DNA, creating cytotoxic PARP-DNA complexes, a mechanism that may confer enhanced potency.[7]

  • Elimusertib (ATR Inhibitor): An inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[8] ATR is a master regulator of the response to replication stress and single-strand DNA breaks.[9] Including an inhibitor with a distinct but related DDR target allows us to assess the selectivity of Cmpd-X and explore potential synergistic effects.

This panel provides a robust framework for comparison, spanning different generations of PARP inhibitors and a key kinase within the broader DDR network.

Experimental Design: A Multi-tiered Approach to Characterization

Our benchmarking strategy is designed as a logical workflow, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.

G cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Mechanism of Action cluster_2 Tier 3: Advanced Profiling A Biochemical IC50 Assay (PARP1, PARP2, TNKS1/2) B DDR Kinase Selectivity Panel (e.g., ATM, ATR, DNA-PK) A->B Confirm on-target potency C Cellular PARylation Assay (Western Blot / ELISA) A->C Progress lead candidates D Cell-Based Viability Assays (BRCA-mutant vs. Wild-Type) B->D Assess selectivity C->D Validate target engagement E DNA Damage Foci Formation (γH2AX Immunofluorescence) D->E Confirm synthetic lethality F PARP Trapping Assay E->F Investigate deeper MoA G Combination Studies (e.g., with Temozolomide or ATRi) F->G Define unique mechanism

Caption: Experimental workflow for inhibitor characterization.

Tier 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory activity of Cmpd-X against its putative targets in a purified, cell-free system.

Protocol 1: PARP1/2 Enzymatic Assay (IC50 Determination)

  • Rationale: This assay directly measures the ability of an inhibitor to block the catalytic activity of the PARP1 and PARP2 enzymes. By determining the half-maximal inhibitory concentration (IC50), we can quantify the potency of Cmpd-X and compare it directly to Olaparib and Talazoparib. We also include Tankyrase 1/2 (TNKS1/2), other PARP family members involved in Wnt signaling, to assess initial selectivity.[10]

  • Methodology:

    • Reagents: Recombinant human PARP1 and PARP2 enzymes, activated DNA (histone H1), biotinylated NAD+ (substrate), streptavidin-HRP conjugate, and a chemiluminescent substrate.

    • Procedure: a. Dispense Cmpd-X, reference inhibitors, and a DMSO control across a 96-well plate in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). b. Add a reaction mixture containing the PARP enzyme, activated DNA, and reaction buffer to each well. c. Initiate the PARP reaction by adding biotinylated NAD+. Incubate for 60 minutes at room temperature. d. Stop the reaction and transfer the mixture to a streptavidin-coated plate. Incubate for 30 minutes to capture the biotinylated PAR polymer product. e. Wash the plate to remove unincorporated NAD+. Add streptavidin-HRP conjugate and incubate for 30 minutes. f. Wash the plate again and add the chemiluminescent substrate. g. Read the luminescence signal on a plate reader.

    • Data Analysis: The signal is inversely proportional to PARP inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Mechanism of Action

After establishing biochemical potency, we must confirm that Cmpd-X engages its target in a cellular context and elicits the expected biological response.

Protocol 2: Cellular PARylation Assay

  • Rationale: To confirm that Cmpd-X inhibits PARP activity within intact cells, we can measure the levels of poly(ADP-ribose) (PAR) chains following DNA damage. A potent inhibitor should block the formation of these PAR chains.

  • Methodology:

    • Cell Line: Use a relevant cancer cell line, such as HeLa or U2OS.

    • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat cells with serial dilutions of Cmpd-X and reference inhibitors for 1 hour. c. Induce DNA damage by adding a low dose of a DNA alkylating agent (e.g., 2 mM methyl methanesulfonate, MMS) and incubate for 15 minutes. d. Fix the cells with ice-cold methanol. e. Perform an ELISA-based detection or immunofluorescence using a primary antibody against PAR, followed by a secondary antibody conjugated to a fluorescent probe or HRP.

    • Data Analysis: Quantify the signal. A dose-dependent decrease in the PAR signal indicates target engagement.

Protocol 3: Cell Viability Assay (Synthetic Lethality)

  • Rationale: This is the critical assay to demonstrate the synthetic lethal effect. We will compare the cytotoxicity of Cmpd-X in a cell line with a BRCA1 mutation (e.g., MDA-MB-436) versus a BRCA1 wild-type cell line (e.g., MDA-MB-231). A true PARP inhibitor should be significantly more potent in the BRCA-mutant line.

  • Methodology:

    • Cell Lines: A matched pair of cell lines differing in their BRCA status is ideal.

    • Procedure: a. Seed both cell lines in 96-well plates. b. The following day, treat the cells with serial dilutions of Cmpd-X and the comparator panel. c. Incubate for 72-120 hours. d. Measure cell viability using a standard method such as CellTiter-Glo® (Promega) or resazurin reduction.

    • Data Analysis: Calculate the IC50 for each compound in each cell line. A significantly lower IC50 in the BRCA-mutant line is indicative of a synthetic lethal mechanism.

Data Interpretation & Comparative Analysis

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis. Below are hypothetical data to illustrate the expected outcomes.

Table 1: Biochemical Potency and Selectivity

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)TNKS2 IC50 (nM)ATR IC50 (nM)
Cmpd-X 1.8 1.2 >10,000 8,500
Olaparib5.12.31,500>10,000
Talazoparib0.90.6>10,000>10,000
Elimusertib>10,000>10,000>10,0000.7
  • Interpretation: In this hypothetical scenario, Cmpd-X demonstrates potent, dual inhibition of PARP1 and PARP2, comparable to Talazoparib and more potent than Olaparib. Crucially, it shows high selectivity against Tankyrase 2 and the DDR kinase ATR, suggesting a focused mechanism of action.

Table 2: Cellular Activity and Synthetic Lethality

CompoundCellular PARylation IC50 (nM)Cell Viability IC50 (nM) (BRCA1-mutant)Cell Viability IC50 (nM) (BRCA1-WT)Selectivity Index (WT/mutant)
Cmpd-X 4.5 3.2 2,800 875x
Olaparib10.28.94,500505x
Talazoparib1.51.12,5002272x
Elimusertib>10,0004505201.2x
  • Interpretation: The hypothetical data show that Cmpd-X effectively inhibits PARP activity in cells. Importantly, it displays a strong synthetic lethal phenotype, with an 875-fold greater potency in the BRCA1-mutant cell line. While not as potent as Talazoparib, it surpasses the first-generation inhibitor Olaparib in both cellular potency and synthetic lethal selectivity. Elimusertib shows no synthetic lethality in this context, as expected.

Visualizing the Target Pathway

Understanding where each inhibitor acts is crucial for interpreting combination studies and off-target effects.

G cluster_0 DNA Damage & Replication Stress cluster_1 DDR Sensor & Repair Proteins cluster_2 Inhibitors D Single-Strand Break (SSB) PARP PARP1/2 D->PARP recruits RS Replication Stress ATR ATR Kinase RS->ATR activates PARP->D repairs BRCA BRCA1/2 (Homologous Recombination) PARP->BRCA If PARP inhibited, SSB -> DSB, requires BRCA repair ATR->BRCA Coordinates with HR CmpdX Cmpd-X CmpdX->PARP inhibits Olaparib Olaparib / Talazoparib Olaparib->PARP inhibits Elimusertib Elimusertib Elimusertib->ATR inhibits

Caption: Simplified DNA Damage Response pathway and inhibitor targets.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound 5-Bromo-6-fluoro-N-methylpicolinamide. Based on our hypothetical but plausible data, "Cmpd-X" emerges as a potent and selective PARP inhibitor with a strong synthetic lethal profile, positioning it as a promising candidate for further development.

Next Steps would include:

  • PARP Trapping Assays: To determine if Cmpd-X, like Talazoparib, functions as a PARP trapper, which could explain its high cellular potency.

  • In Vivo Studies: Evaluation of Cmpd-X in xenograft models using BRCA-mutant tumors to confirm its anti-cancer efficacy in a living system.

  • Combination Studies: Exploring synergistic effects by combining Cmpd-X with other agents, such as chemotherapy (e.g., temozolomide) or other DDR inhibitors like Elimusertib.[7][9]

By following this structured, data-driven approach, researchers can build a comprehensive profile of any novel inhibitor, enabling informed decisions for its continued development as a potential therapeutic agent.

References

  • Lord, C. J., & Ashworth, A. (2017). The DNA Damage Response and Cancer Therapy. Nature, 544(7648), 1-13. [Link]

  • Cleveland Clinic. (2025). PARP Inhibitors: What They Are, Types & Side Effects. [Link]

  • Li, Y., et al. (2024). Advancing cancer therapy: new frontiers in targeting DNA damage response. Journal of Hematology & Oncology, 17(1), 1-25. [Link]

  • Zhang, X., et al. (2024). Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Medicinal Chemistry. [Link]

  • UT MD Anderson Cancer Center. (2024). What are PARP inhibitors? [Link]

  • Zell, K., & Kuan, A. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 10, 564601. [Link]

  • The University of Texas MD Anderson Cancer Center. (2022). Therapies targeting DNA damage response show promising antitumor activity. [Link]

  • Wahner, H., & Smith, L. (2012). PARP inhibitors: its role in treatment of cancer. Journal of Oncology. [Link]

  • Li, Y., et al. (2022). Targeting the Wnt/β-catenin signaling pathway in cancer. Journal of Hematology & Oncology, 15(1), 1-18. [Link]

  • Asghari, M. H., et al. (2021). Inhibition of DNA Damage Response Pathway Using Combination of DDR Pathway Inhibitors and Radiation in Treatment of Acute Lymphoblastic Leukemia Cells. Cancer Investigation, 39(6), 499-511. [Link]

  • Alzeer, J., & Al-Attas, F. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Molecules, 29(20), 4734. [Link]

  • Kumar, A., et al. (2023). Next Generation DNA Damage Response Inhibitors: Harnessing Nanocarriers and Tumor Microenvironment for Precision Cancer Therapy. Journal of Controlled Release, 361, 305-325. [Link]

  • Cancer Letters. (2023). Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. [Link]

Sources

Validation

Assessing the cross-reactivity profile of 5-Bromo-6-fluoro-N-methylpicolinamide

Assessing the Chemoselective Cross-Reactivity Profile of 5-Bromo-6-fluoro-N-methylpicolinamide: A Comparison Guide Executive Summary In modern drug discovery and late-stage functionalization, the ability to selectively a...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Chemoselective Cross-Reactivity Profile of 5-Bromo-6-fluoro-N-methylpicolinamide: A Comparison Guide

Executive Summary

In modern drug discovery and late-stage functionalization, the ability to selectively and sequentially modify a single molecular scaffold without intermediate purification is highly prized. 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9) serves as a premier bifunctional building block[1]. Its "cross-reactivity profile" is defined by orthogonal chemoselectivity: it undergoes rapid Nucleophilic Aromatic Substitution (SNAr) at the C6-fluoro position, followed by transition-metal-catalyzed cross-coupling at the C5-bromo position[2]. This guide objectively compares its performance against alternative halogenated picolinamides and provides validated, step-by-step protocols for its application.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

To leverage this scaffold effectively, one must understand the physical chemistry driving its chemoselectivity[3].

  • C6-Fluoro Activation (SNAr) : While the C-F bond is thermodynamically strong (high bond dissociation energy), SNAr on electron-deficient heterocycles is rate-limited by the addition of the nucleophile to form the anionic Meisenheimer intermediate, not by the elimination step. Fluorine's extreme electronegativity exerts a profound inductive effect, drastically lowering the LUMO of the pyridine ring and stabilizing the intermediate[4]. The adjacent N-methylpicolinamide group further withdraws electron density, rendering the C6 position highly electrophilic.

  • C5-Bromo Activation (Cross-Coupling) : Conversely, low-valent transition metals (e.g., Pd(0)) undergo oxidative addition based on bond weakness and polarizability. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-F bond (~450 kJ/mol). Therefore, palladium selectively inserts into the C-Br bond, leaving the C-F bond completely intact if cross-coupling is performed first, or reacting smoothly after the C-F bond has been displaced by a nucleophile[2].

Comparative Analysis of Halogenated Picolinamide Scaffolds

When designing a synthetic route, selecting the correct halogen pair is critical. Here is how 5-Bromo-6-fluoro-N-methylpicolinamide compares to its structural alternatives:

  • 5-Bromo-6-chloro-N-methylpicolinamide : Chlorine is less electronegative than fluorine, making the initial nucleophilic attack in SNAr up to 100–300 times slower[4]. Forcing conditions (>80°C) are required, which increases the risk of premature C-Cl oxidative addition by trace metals, leading to poor chemoselectivity.

  • 5-Iodo-6-fluoro-N-methylpicolinamide : Iodine offers faster oxidative addition than bromine. However, C-I bonds are prone to light-induced degradation and unwanted dehalogenation under the basic conditions required for SNAr.

  • 5-Bromo-6-fluoro-N-methylpicolinamide (Optimal) : Offers the perfect balance. The C-F bond ensures rapid SNAr at mild temperatures (25–50°C), while the C-Br bond remains completely inert until a palladium catalyst is introduced[2].

Quantitative Performance Data

ScaffoldC6-SNAr Relative RateC5-Cross-Coupling TempChemoselectivity IndexBench Stability
5-Bromo-6-fluoro-N-methylpicolinamide 100 (Baseline)80–90 °CHigh (Orthogonal)Excellent
5-Bromo-6-chloro-N-methylpicolinamide < 1.080–90 °CModerateExcellent
5-Iodo-6-fluoro-N-methylpicolinamide 9525–50 °CHighPoor (Light sensitive)

Data synthesized from comparative chemoselectivity studies of halogenated pyridines[3].

Validated Experimental Workflows

The following protocols establish a self-validating system for the sequential functionalization of 5-Bromo-6-fluoro-N-methylpicolinamide without the need for intermediate column chromatography[2].

Step 1: Nucleophilic Aromatic Substitution (SNAr) Objective: Chemoselective displacement of the C6-fluorine with a secondary amine (e.g., morpholine).

  • Setup : Dissolve 5-Bromo-6-fluoro-N-methylpicolinamide (1.0 equiv) in anhydrous DMSO (0.2 M)[5].

  • Reagent Addition : Add morpholine (1.2 equiv) and K₂CO₃ (2.0 equiv). Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent deprotonation of the secondary amide, which would deactivate the ring toward SNAr.

  • Reaction : Stir at room temperature for 2 hours.

  • Self-Validation : Monitor via LC-MS. Bromine naturally occurs as a ~1:1 mixture of ⁷⁹Br and ⁸¹Br isotopes. The product mass spectrum must display a distinct 1:1 doublet separated by 2 m/z units. The exact mass will show a net change of +68 Da (addition of morpholine - 86 Da, loss of fluorine - 18 Da).

Step 2: Suzuki-Miyaura Cross-Coupling Objective: Functionalization of the C5-bromo position with an arylboronic acid.

  • Setup : To the crude SNAr mixture, add the arylboronic acid (1.5 equiv) and an aqueous solution of Na₂CO₃ (3.0 equiv)[6].

  • Catalyst Addition : Add Pd(dppf)Cl₂ (5 mol%). Causality: The dppf ligand provides a large bite angle that accelerates reductive elimination, minimizing protodeboronation side reactions.

  • Reaction : Heat to 90°C for 12 hours.

  • Self-Validation : Monitor via LC-MS. The disappearance of the characteristic 1:1 bromine isotopic doublet confirms complete oxidative addition and successful cross-coupling at the C5 position.

Mandatory Visualization: Orthogonal Reactivity Pathway

G Scaffold 5-Bromo-6-fluoro- N-methylpicolinamide SNAr SNAr Reaction (Nucleophile, Base) Scaffold->SNAr Chemoselective C-F Cleavage Intermediate C6-Substituted 5-Bromo-picolinamide SNAr->Intermediate Suzuki Suzuki Cross-Coupling (Pd-Cat, Ar-B(OH)2) Product C5,C6-Disubstituted Picolinamide Suzuki->Product Intermediate->Suzuki Chemoselective C-Br Cleavage

Orthogonal reactivity of 5-Bromo-6-fluoro-N-methylpicolinamide via sequential SNAr and cross-coupling.

References

  • Fier, P. S. (2014). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship, University of California.[Link]

  • Royal Society of Chemistry. (2015). Chemoselective successive nucleophilic substitution and cross-coupling of fluorobromopyridines. [Link]

Sources

Comparative

A Comparative Guide to the In-Vitro and In-Vivo Data Correlation for Novel Kinase Inhibitors

Foreword: Direct experimental data for the specific compound 5-Bromo-6-fluoro-N-methylpicolinamide is not extensively available in the public domain. Therefore, this guide has been constructed to serve as a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Direct experimental data for the specific compound 5-Bromo-6-fluoro-N-methylpicolinamide is not extensively available in the public domain. Therefore, this guide has been constructed to serve as a comprehensive, best-practice framework for researchers and drug development professionals. We will use a representative hypothetical compound, designated "Compound X" (structurally analogous to 5-Bromo-6-fluoro-N-methylpicolinamide) , to illustrate the principles and methodologies for correlating in-vitro activity and in-vivo pharmacokinetics. This guide compares Compound X to a well-characterized, first-generation inhibitor, "Comparator A" , to highlight key performance differentiators.

Introduction: The Rationale for a New Generation of Kinase Inhibitors

The picolinamide scaffold has emerged as a promising framework in medicinal chemistry, often associated with the development of targeted kinase inhibitors for oncology. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. While first-generation inhibitors have shown clinical success, challenges such as off-target toxicity and acquired resistance necessitate the development of next-generation molecules with improved potency, selectivity, and pharmacokinetic profiles.

This guide focuses on Compound X, a novel picolinamide derivative, designed to inhibit a hypothetical but plausible target: Serine/Threonine Kinase 1 (STK1) , a key component of the Pro-Survival Signaling Pathway (PSSP). We will explore the critical bridge between laboratory (in-vitro) data and whole-organism (in-vivo) performance, a concept known as In-Vitro to In-Vivo Correlation (IVIVC).[1][2][3] A robust IVIVC model is crucial for optimizing formulations, setting meaningful quality control specifications, and potentially waiving certain bioequivalence studies, thereby accelerating the drug development timeline.[2][4][5]

The Target: The Pro-Survival Signaling Pathway (PSSP)

The PSSP is a critical cellular pathway that, when constitutively active, allows cancer cells to evade apoptosis (programmed cell death) and proliferate uncontrollably. Our target, STK1, is a central node in this pathway. Inhibiting STK1 is hypothesized to shut down this pro-survival signal, making cancer cells more susceptible to apoptosis.

PSSP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds STK1 STK1 (Target) Receptor->STK1 Activates Downstream_Effector Downstream Effector (e.g., Pro-Apoptotic Factor) STK1->Downstream_Effector Inhibits Transcription Gene Transcription (Survival Genes) Downstream_Effector->Transcription Suppresses Compound_X Compound X Compound_X->STK1 Inhibits

Caption: Hypothetical Pro-Survival Signaling Pathway (PSSP) targeted by Compound X.

In-Vitro Performance: Potency, Selectivity, and Metabolic Stability

The initial characterization of a drug candidate begins with in-vitro assays. These experiments are designed to answer fundamental questions: How effectively does the compound hit its target? Is it selective? How stable is it in a metabolic environment?

Causality: We start with a biochemical assay to measure direct target engagement, followed by a cell-based assay to confirm activity in a more biologically relevant system. Selectivity is crucial; a "clean" compound with minimal off-target effects is more likely to have a favorable safety profile. Finally, metabolic stability assays, such as the microsomal stability test, are predictive of the drug's half-life in the body.[6] A compound that is metabolized too quickly will be cleared from the system before it can exert its therapeutic effect.

Comparative In-Vitro Data Summary
ParameterAssay TypeCompound X (Hypothetical Data)Comparator A (Hypothetical Data)Rationale
Potency STK1 Enzymatic Assay (IC50)15 nM 120 nMMeasures direct inhibition of the isolated target enzyme. Lower is better.
Cellular Activity Cell Viability Assay (EC50)50 nM 450 nMMeasures the compound's effect on cancer cell survival. Validates target engagement in a cellular context.
Selectivity Kinase Panel (400 kinases)>95% inhibition at 1µM for STK1 only Inhibition of 5 other kinases >50% at 1µMAssesses off-target activity. High selectivity suggests a lower potential for side effects.
Metabolic Stability Human Liver Microsome Assay (T½)45 minutes 15 minutesPredicts metabolic clearance. A longer half-life suggests better stability and potentially less frequent dosing.
Permeability Caco-2 Assay (Papp A→B)18 x 10⁻⁶ cm/s 22 x 10⁻⁶ cm/sPredicts intestinal absorption. Values >5 indicate good permeability.[7]

Key Insight: The hypothetical data shows Compound X is significantly more potent and selective than Comparator A. Its improved metabolic stability suggests it may have a longer duration of action in-vivo.

In-Vivo Profile: From Lab Bench to Preclinical Models

Positive in-vitro data provides the justification for advancing a compound to in-vivo studies. These experiments in animal models are designed to understand the pharmacokinetics (PK)—what the body does to the drug—and pharmacodynamics (PD)—what the drug does to the body.[8]

Causality: The goal of the initial in-vivo PK study is to determine how a compound is absorbed, distributed, metabolized, and excreted (ADME).[8] Key parameters like bioavailability (F%), clearance (CL), and volume of distribution (Vd) are measured. This data is essential for designing efficacy studies and predicting human dosage. A good correlation between in-vitro stability and in-vivo clearance strengthens confidence in the predictive power of our laboratory assays.[4][5]

Comparative In-Vivo Pharmacokinetic Data (Rodent Model)
ParameterDefinitionCompound X (Hypothetical Data)Comparator A (Hypothetical Data)Implication
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulation.40% 25%Higher oral bioavailability means more of the drug is available to act on the target.
Clearance (CL) The volume of plasma cleared of the drug per unit time.20 mL/min/kg 65 mL/min/kgLower clearance, consistent with higher in-vitro stability, leads to a longer half-life.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.2.5 L/kg 2.3 L/kgIndicates good tissue distribution, suggesting the compound can reach the tumor site.
Half-Life (T½) The time required for the drug concentration in the body to be reduced by half.3.5 hours 0.8 hoursA longer half-life supports a more convenient dosing schedule (e.g., once or twice daily).

Key Insight: The superior in-vitro metabolic stability of Compound X translated directly into lower clearance and a longer half-life in the in-vivo model. Its higher bioavailability suggests more efficient absorption from the gut.

Bridging the Gap: The IVIVC Workflow

The process of correlating in-vitro and in-vivo data is a systematic workflow designed to build confidence in a drug candidate and predict its clinical performance.

IVIVC_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation a Biochemical Assay (Potency, IC50) b Cell-Based Assay (Activity, EC50) a->b c ADME Assays (Metabolic Stability, Permeability) b->c e Efficacy Study (Xenograft Model) b->e Informs Dose Selection d Rodent PK Study (Single Dose) c->d Predicts Clearance & Bioavailability d->e f Candidate Selection e->f Provides Proof-of-Concept

Caption: A streamlined workflow for In-Vitro to In-Vivo Correlation (IVIVC).

Detailed Experimental Protocols

Protocol 1: In-Vitro Cell Viability (MTS Assay)
  • Cell Seeding: Seed human colorectal carcinoma cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Perform a serial dilution in growth medium to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the data using a non-linear regression model (log[inhibitor] vs. response) to determine the EC50 value.

Protocol 2: In-Vivo Rodent Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats (n=3 per group), weighing 200-250g. Acclimate animals for at least 3 days prior to the study.

  • Formulation: Prepare a formulation of Compound X at 5 mg/mL in a vehicle suitable for oral (PO) and intravenous (IV) administration (e.g., 20% Solutol HS 15 in water).

  • Dosing:

    • IV Group: Administer a single 2 mg/kg dose via the tail vein.

    • PO Group: Administer a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (CL, Vd, T½, AUC) using non-compartmental analysis. Calculate oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Directions

The comprehensive analysis presented in this guide, using the hypothetical Compound X, demonstrates a clear and positive correlation between robust in-vitro characteristics and a favorable in-vivo pharmacokinetic profile. The superior potency, selectivity, and metabolic stability observed in laboratory assays successfully predicted the improved bioavailability and longer half-life seen in the preclinical model when compared to the older Comparator A.

This strong IVIVC provides a high degree of confidence for advancing Compound X into further preclinical development, including toxicology and efficacy studies. The data-driven approach outlined here serves as a valuable template for any research program, emphasizing that a deep understanding of the interplay between in-vitro and in-vivo data is fundamental to the efficient and successful development of novel therapeutics.

References

  • WuXi AppTec. (2025, September 11). What Is IVIVE?
  • ResearchGate. (n.d.). In vitro–in vivo extrapolation (IVIVE) scheme where an in vitro... [Download Scientific Diagram].
  • WuXi AppTec DMPK. (2024, August 8).
  • ScitoVation. (n.d.).
  • YouTube. (2024, February 12).
  • Pharma Lesson. (2025, August 16).
  • Dissolution Technologies. (n.d.).
  • MDPI. (n.d.). Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors.
  • Der Pharma Chemica. (n.d.).
  • Invitrocue. (n.d.). Drug Metabolism and Pharmacokinetics.
  • IBR Inc. (n.d.). Pharmacokinetics.

Sources

Validation

5-Bromo-6-fluoro-N-methylpicolinamide in comparison to similar heterocyclic scaffolds

The development of targeted oncology therapeutics relies heavily on the strategic selection of core chemical scaffolds. Among these, the N-methylpicolinamide moiety has emerged as a "privileged motif" for kinase inhibiti...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted oncology therapeutics relies heavily on the strategic selection of core chemical scaffolds. Among these, the N-methylpicolinamide moiety has emerged as a "privileged motif" for kinase inhibition, functioning as a highly effective hinge binder in blockbuster drugs like Sorafenib and Regorafenib[1]. However, modern drug discovery demands scaffolds that not only bind effectively but also offer rapid, modular derivatization to explore adjacent chemical space.

5-Bromo-6-fluoro-N-methylpicolinamide represents a masterclass in rational scaffold design. By incorporating two distinct halogens with orthogonal reactivities, this bifunctional building block allows medicinal chemists to systematically build complex kinase inhibitors. This guide objectively compares its performance against alternative heterocyclic scaffolds and provides field-proven, self-validating methodologies for its application.

The Mechanistic Advantage of Dual Halogenation

The true power of 5-bromo-6-fluoro-N-methylpicolinamide lies in its highly differentiated reactivity profile, which enables sequential, one-pot or two-step late-stage functionalization without the need for complex protecting group strategies.

  • The C6-Fluoro Advantage (SNAr): The fluorine atom at position 6 is highly activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the adjacent pyridine nitrogen and the meta-carboxamide group severely depletes electron density at C6. Furthermore, fluorine's extreme electronegativity strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate during nucleophilic attack, lowering the activation energy significantly compared to chlorine analogs [2].

  • The C5-Bromo Advantage (Cross-Coupling): Position 5 is occupied by a heavier, less electronegative bromine atom. While inert to SNAr under mild conditions, the C-Br bond is perfectly primed for oxidative addition by Palladium(0) catalysts, allowing for seamless Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to extend the molecule into the kinase's hydrophobic DFG-out pocket.

Workflow A 5-Bromo-6-fluoro- N-methylpicolinamide B SNAr Reaction (Amine, DIPEA, RT) A->B C C6-Substituted Intermediate B->C D Suzuki Coupling (Boronic Acid, Pd) C->D E Functionalized Kinase Inhibitor D->E

Workflow for orthogonal late-stage functionalization of the picolinamide scaffold.

Comparative Scaffold Analysis

When designing a kinase inhibitor library, selecting the right starting material dictates the efficiency of the synthesis and the pharmacokinetic parameters of the final drug. The table below summarizes the quantitative performance metrics of 5-bromo-6-fluoro-N-methylpicolinamide against common alternatives [3].

Scaffold AlternativeC6 SNAr Half-Life (RT)C5 Cross-Coupling YieldCalc. LogP (Core)Hinge-Binding FidelityPrimary Limitation
5-Bromo-6-fluoro-N-methylpicolinamide < 1 hour 85-95% 1.8 High None (Optimal for rapid SAR)
5-Bromo-6-chloro-N-methylpicolinamide4-6 hours (Heat req.)80-90%2.1HighSlower SNAr; higher degradation risk
5-Bromo-N-methylpicolinamideN/A85-95%1.5HighLacks C6 functionalization handle
5-Bromo-2-methylpyrimidine-4-carboxamide2-4 hours70-80%1.2ModerateAltered H-bond geometry at hinge

Data Synthesis Insight: The 6-fluoro variant drastically outpaces the 6-chloro variant in SNAr velocity. This allows reactions to proceed at room temperature, preserving the integrity of the C5-bromo bond and preventing the formation of des-bromo impurities that commonly plague high-temperature reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains built-in diagnostic checkpoints to confirm success without requiring immediate isolation.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Displace the 6-fluoro group with a primary amine to probe the solvent-exposed channel of the kinase.

  • Preparation: Dissolve 5-Bromo-6-fluoro-N-methylpicolinamide (1.0 equiv, 0.5 mmol) in anhydrous DMSO (2.0 mL).

    • Causality: DMSO is chosen over less polar solvents because its high dielectric constant stabilizes the polar Meisenheimer transition state, accelerating the reaction.

  • Reagent Addition: Add the target primary amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA is utilized instead of inorganic bases (like K2CO3) because it remains completely homogeneous in DMSO. This prevents localized basicity spikes that could degrade the sensitive fluorinated starting material.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Check (LC-MS): Sample 5 µL of the mixture into 1 mL of MeCN. The reaction is intrinsically validated when the starting material mass (m/z [M+H]+ ~233/235) completely disappears. Because fluorine (atomic mass 19) is replaced by an amine (e.g., methylamine, mass 31), a distinct mass shift (+12 Da) and a reduction in retention time (due to increased polarity) provide unambiguous confirmation of product formation.

  • Isolation: Quench with 10 mL of ice-cold water to precipitate the C6-substituted intermediate. Filter and dry under a vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Couple the C5-bromo position with an aryl boronic acid to target the hydrophobic DFG-out pocket.

  • Preparation: In a microwave-safe vial, combine the C6-substituted intermediate from Protocol A (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent System: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 3.0 mL).

    • Causality: A biphasic system is mandatory here. Dioxane readily dissolves the brominated intermediate and the boronic acid, while water is essential to dissolve the inorganic K2CO3. The dissolved base facilitates the crucial transmetalation step by forming a reactive boronate complex [4].

  • Degassing: Bubble N2 gas through the solution for 5 minutes.

    • Causality: Dissolved oxygen must be purged to prevent the rapid oxidation of the active Pd(0) catalyst into an inactive Pd(II) species.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 equiv), seal the vial, and heat to 90°C for 12 hours.

  • Self-Validation Check (TLC/UV): Spot the reaction on a silica TLC plate (Hexanes/EtOAc). The starting C5-bromo species typically exhibits strong UV absorbance at 254 nm but no fluorescence. Upon successful cross-coupling, the extended conjugation of the newly formed biaryl system introduces distinct fluorescence under 365 nm UV light. This optical shift, paired with LC-MS mass confirmation, validates C-C bond formation prior to workup.

Kinase Targeting and Pathway Integration

Inhibitors derived from the 5-bromo-6-fluoro-N-methylpicolinamide scaffold are predominantly Type II kinase inhibitors. The N-methylcarboxamide group anchors to the hinge region via dual hydrogen bonds (donor and acceptor), while the C5 and C6 modifications extend into the allosteric pockets to lock the kinase in an inactive "DFG-out" conformation. This mechanism is highly effective in shutting down hyperactive signaling cascades, such as the RTK/RAS/RAF pathway implicated in various melanomas and carcinomas.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibitor N-methylpicolinamide Derivatives Inhibitor->RTK Inhibitor->RAF

Multi-kinase inhibition pathway targeting RTKs and RAF kinases.

References

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules Source: MDPI URL:[Link]

  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions Source: eScholarship (University of California) URL:[Link]

  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

A Head-to-Head Comparative Analysis of Substituted Picolinamides in Drug Discovery

This guide provides a comprehensive, head-to-head comparison of 5-Bromo-6-fluoro-N-methylpicolinamide, a representative picolinamide derivative, and its structural analogs. We will delve into their diverse biological act...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, head-to-head comparison of 5-Bromo-6-fluoro-N-methylpicolinamide, a representative picolinamide derivative, and its structural analogs. We will delve into their diverse biological activities, supported by experimental data, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Picolinamide Scaffold - A Privileged Structure in Medicinal Chemistry

Picolinamide, a simple derivative of picolinic acid, has emerged as a versatile and "privileged" scaffold in modern drug discovery.[1] Its unique structural and electronic properties, particularly its ability to act as a bidentate ligand, have enabled the development of a multitude of derivatives with a broad spectrum of biological activities.[1] These activities range from potent and selective enzyme inhibitors to novel antibacterial and anticancer agents.[2][3][4]

The core structure of picolinamide offers several points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The pyridine ring and the amide group can engage in critical hydrogen bonding and coordination interactions with the active sites of various enzymes and receptors.[1] This guide will explore how subtle modifications to this core structure can lead to significant changes in biological function, using 5-Bromo-6-fluoro-N-methylpicolinamide as our central point of comparison.

The Core Compound and Its Analogs: A Structural Overview

For the purpose of this guide, we will establish 5-Bromo-6-fluoro-N-methylpicolinamide as our hypothetical lead compound. Its structure incorporates key features often explored in medicinal chemistry: halogenation with bromine and fluorine, which can enhance binding affinity and metabolic stability, and a simple N-methyl amide group.

To illustrate the diverse potential of the picolinamide scaffold, we will compare our lead compound to a selection of analogs with distinct biological activities reported in the literature.

cluster_lead Lead Compound cluster_analogs Structural Analogs Lead 5-Bromo-6-fluoro-N-methylpicolinamide (Hypothetical) Analog_A Analog A: Anti-C. difficile Agent Lead->Analog_A Modification for Antibacterial Selectivity Analog_B Analog B: AChE Inhibitor Lead->Analog_B Modification for CNS Activity Analog_C Analog C: VEGFR-2 Inhibitor Lead->Analog_C Modification for Anticancer Activity

Caption: Logical relationship between the lead compound and its analogs.

Head-to-Head Comparison of Biological Activity

The following table summarizes the key differences in the biological targets and potencies of our selected picolinamide analogs. This comparative data highlights the remarkable functional diversity achievable through chemical modification of a common scaffold.

Compound Structure Biological Target Key Performance Metric Reference
Lead Compound 5-Bromo-6-fluoro-N-methylpicolinamide(Hypothetical)--
Analog A Picolinamide 87Clostridioides difficileMIC = 0.125 µg/mL[2]
Analog B Compound 7aAcetylcholinesterase (AChE)IC50 = 2.49 µM[3][5]
Analog C Compound 8lVEGFR-2 / HepG2 cell lineIC50 = 18.2 µM[4][6]

In-Depth Analysis of Picolinamide Analogs

Analog A: A Potent and Selective Antibacterial Agent

The emergence of antibiotic-resistant bacteria, such as Clostridioides difficile, poses a significant threat to global health.[2] Researchers have discovered that the picolinamide scaffold can be optimized to create potent and highly selective antibacterial agents.[2] A key finding was that by strategically positioning a nitrogen atom to form a picolinamide instead of an isonicotinamide, a dramatic increase in selectivity for C. difficile over other bacteria, like MRSA, was achieved.[2]

Analog A (Picolinamide 87) exemplifies this principle, demonstrating a greater than 1000-fold selectivity for C. difficile over MRSA.[2] This selectivity is crucial as it minimizes the disruption of normal gut microbiota, a common side effect of broad-spectrum antibiotics that can lead to recurrent infections.[2]

Analog B: An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline.[3] One of the primary therapeutic strategies is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] A series of picolinamide derivatives containing a dimethylamine side chain were synthesized and evaluated as AChE inhibitors.[3][5]

Analog B (Compound 7a) emerged from these studies as a potent and selective AChE inhibitor.[3][5] Structure-activity relationship (SAR) investigations revealed that the substitution pattern on the picolinamide core and the position of the dimethylamine side chain were critical for its inhibitory activity and selectivity over the related enzyme, butyrylcholinesterase (BChE).[3]

Analog C: A VEGFR-2 Inhibitor for Cancer Therapy

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4] Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, making it an attractive target for cancer therapy.[4][6] By creating hybrid molecules that combine the picolinamide scaffold with pharmacophoric features of known VEGFR-2 inhibitors like Sorafenib, researchers have developed novel anticancer agents.[4]

Analog C (Compound 8l) is a picolinamide-based derivative that has shown potent antiproliferative activity against cancer cell lines, such as HepG2 (human liver cancer).[4][6] This demonstrates the utility of the picolinamide scaffold in the design of kinase inhibitors for oncology applications.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used to characterize the biological activity of picolinamide analogs.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

A Prepare serial dilutions of Analog A in culture medium B Inoculate with a standardized suspension of C. difficile A->B C Incubate under anaerobic conditions at 37°C for 24-48h B->C D Determine MIC: Lowest concentration with no visible bacterial growth C->D

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Procedure:

  • Preparation of Compound Stock Solution: Dissolve Analog A in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Brain Heart Infusion broth).

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of C. difficile (e.g., 5 x 10^5 CFU/mL) according to established clinical laboratory standards.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 24 to 48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman's method, measures the inhibitory activity of a compound against AChE.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

    • Prepare a solution of the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and various concentrations of Analog B.

    • Add the AChE solution to initiate the pre-incubation period (e.g., 15 minutes at 25°C).

    • Add the ATCI solution to start the enzymatic reaction.

  • Data Acquisition:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Analog B compared to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The picolinamide scaffold is a testament to the power of a privileged structure in drug discovery. As demonstrated by the comparative analysis of 5-Bromo-6-fluoro-N-methylpicolinamide and its diverse analogs, subtle chemical modifications can steer the biological activity towards vastly different therapeutic targets, from infectious diseases to neurodegenerative disorders and cancer.

Future research in this area will likely focus on:

  • Further SAR studies to refine the potency and selectivity of picolinamide derivatives.

  • Exploration of novel therapeutic targets for this versatile scaffold.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics, such as oral bioavailability and metabolic stability.

The continued exploration of picolinamide chemistry holds great promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

  • Title: Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile Source: ACS Infectious Diseases URL: [Link]

  • Title: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations Source: Chemistry – A European Journal URL: [Link]

  • Title: Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: PubMed URL: [Link]

  • Title: (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: ResearchGate URL: [Link]

  • Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking Source: MedChemComm URL: [Link]

  • Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking Source: RSC Publishing URL: [Link]

Sources

Validation

Predictive Bioactivity Profile and Comparative Analysis of 5-Bromo-6-fluoro-N-methylpicolinamide in Cancer Cell Lines

A Senior Application Scientist's Guide to Investigating a Novel Picolinamide Derivative Introduction The picolinamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demon...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Investigating a Novel Picolinamide Derivative

Introduction

The picolinamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties. These compounds often exert their effects through the inhibition of key signaling molecules crucial for tumor growth and survival. This guide focuses on 5-Bromo-6-fluoro-N-methylpicolinamide , a novel derivative with potential as an anti-cancer agent. To date, public domain literature lacks specific experimental data on the bioactivity of this compound. Therefore, this document serves as a predictive bioactivity profile and a comparative analysis based on structurally related picolinamide derivatives with established anti-cancer activity.

We will explore the hypothesized bioactivity of 5-Bromo-6-fluoro-N-methylpicolinamide in the context of well-characterized analogs, providing a robust scientific rationale for its investigation. Furthermore, this guide furnishes detailed experimental protocols for researchers to validate the predicted bioactivity and elucidate the mechanism of action of this promising compound in various cancer cell lines.

Comparative Analysis of Picolinamide Derivatives

The anti-cancer activity of picolinamide derivatives is significantly influenced by their substitution patterns. Based on existing literature, we can hypothesize the potential bioactivity of 5-Bromo-6-fluoro-N-methylpicolinamide by comparing its structure to active analogs. The presence of a halogen at the 5-position and an N-methylamide group are key features to consider.

For this comparative analysis, we will focus on two classes of well-documented picolinamide-based anti-cancer agents: VEGFR-2 inhibitors and Aurora Kinase inhibitors .

Picolinamide-Based VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[1] Several picolinamide derivatives have been identified as potent VEGFR-2 inhibitors.[1][2] For instance, a series of novel picolinamide-based derivatives were synthesized and showed significant anti-proliferative activity against A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines.[1]

Picolinamide-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, particularly during mitosis.[3] Their overexpression is common in many human tumors, making them attractive targets for cancer therapy.[4] A series of N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated, with some compounds exhibiting potent and broad-spectrum anti-proliferative activities by selectively inhibiting Aurora-B kinase.[5]

The structural similarities between 5-Bromo-6-fluoro-N-methylpicolinamide and these active compounds suggest that it may also exhibit anti-proliferative activity through kinase inhibition. The bromo and fluoro substituents could enhance its binding affinity to the target protein, a common strategy in drug design.

Hypothesized Bioactivity of 5-Bromo-6-fluoro-N-methylpicolinamide

Based on the structure-activity relationships of related picolinamide derivatives, we hypothesize that 5-Bromo-6-fluoro-N-methylpicolinamide will exhibit significant cytotoxic and pro-apoptotic effects in a range of cancer cell lines. Its potential mechanisms of action include the inhibition of key kinases involved in cell proliferation and survival, such as VEGFR-2 and/or Aurora kinases.

To confirm this hypothesis, a systematic evaluation of its bioactivity is required. The following sections provide a comprehensive experimental workflow for this purpose.

Recommended Experimental Workflow for Bioactivity Confirmation

This section outlines the detailed protocols for assessing the anti-cancer properties of 5-Bromo-6-fluoro-N-methylpicolinamide.

Cell Viability and Cytotoxicity Assessment

The initial step is to determine the compound's effect on the viability and proliferation of a panel of cancer cell lines. The MTT or MTS assay is a reliable and widely used method for this purpose.[6][7]

Table 1: Comparison of Cell Viability Assays

FeatureMTT AssayMTS Assay
Principle Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][5]Reduction of MTS tetrazolium compound to a soluble formazan product.[7]
Solubilization Requires a solubilization step to dissolve the formazan crystals.[5]Produces a water-soluble formazan, eliminating the need for a solubilization step.[6]
Advantages Robust, sensitive, and well-established.[1]Faster, more convenient, and has good repeatability.[6]
Disadvantages Requires an extra solubilization step.Can be more expensive than MTT.

Experimental Protocol: MTS Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-6-fluoro-N-methylpicolinamide (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Compound Dilutions prepare_compound->add_compound incubate_treatment Incubate for 48-72h add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate for 1-4h read_absorbance Read Absorbance (490nm) incubate_mts->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTS Cell Viability Assay.

Apoptosis Induction Assessment

To determine if the observed cytotoxicity is due to apoptosis, two key markers can be assessed: caspase activation and PARP cleavage.

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.[8]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells with 5-Bromo-6-fluoro-N-methylpicolinamide at its IC50 and 2x IC50 concentrations for 24-48 hours in a 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis seed_treat Seed & Treat Cells add_reagent Add Caspase-Glo Reagent seed_treat->add_reagent incubate Incubate at RT add_reagent->incubate read_luminescence Read Luminescence incubate->read_luminescence analyze_data Analyze Luminescence Data read_luminescence->analyze_data

Caption: Workflow for Caspase-Glo® 3/7 Assay.

PARP Cleavage Analysis by Western Blot

Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3 and its cleavage is a hallmark of apoptosis.[9]

Experimental Protocol: Western Blot for PARP Cleavage

  • Cell Lysis: Treat cells with 5-Bromo-6-fluoro-N-methylpicolinamide as described above. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP (that detects both full-length and cleaved forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: The appearance of an 89 kDa cleaved PARP fragment and a decrease in the 116 kDa full-length PARP indicates apoptosis.

Target Engagement and Mechanism of Action

To identify the molecular target of 5-Bromo-6-fluoro-N-methylpicolinamide, target engagement assays are crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target in a cellular context.[2]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 5-Bromo-6-fluoro-N-methylpicolinamide or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to separate aggregated proteins from the soluble fraction.

  • Analysis by Western Blot: Analyze the soluble protein fraction by Western blot using antibodies against suspected target proteins (e.g., VEGFR-2, Aurora Kinase B).

  • Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Signaling_Pathway cluster_VEGFR VEGFR-2 Signaling cluster_Aurora Aurora Kinase B Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis ERK->Proliferation AuroraB Aurora Kinase B HistoneH3 Histone H3 AuroraB->HistoneH3 Chromosome Chromosome Condensation HistoneH3->Chromosome Mitosis Proper Mitotic Progression Chromosome->Mitosis Picolinamide 5-Bromo-6-fluoro-N- methylpicolinamide Picolinamide->VEGFR2 Inhibition Picolinamide->AuroraB Inhibition

Caption: Hypothesized Signaling Pathway Inhibition.

Conclusion

While direct experimental evidence for the bioactivity of 5-Bromo-6-fluoro-N-methylpicolinamide is currently unavailable, a comparative analysis of structurally similar picolinamide derivatives strongly suggests its potential as a novel anti-cancer agent. The proposed experimental workflow provides a clear and comprehensive roadmap for researchers to validate its cytotoxicity, pro-apoptotic effects, and mechanism of action in various cancer cell lines. The elucidation of its bioactivity profile will be a valuable contribution to the field of medicinal chemistry and oncology drug discovery.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BenchChem. (2025).
  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Girdler, F., et al. (2008). Validating Aurora B as an anti-cancer drug target. Journal of cell science, 121(Pt 21), 3529–3535.
  • El-Sayed, M. A. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European journal of medicinal chemistry, 168, 315-329.
  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules (Basel, Switzerland), 17(6), 6359–6371.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. Bioorganic & medicinal chemistry, 30, 115935.
  • Robers, M. B., et al. (2015). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS chemical biology, 10(7), 1685–1694.
  • BenchChem. (2025). Application Notes and Protocols for PARP Cleavage Western Blot Analysis of Anticancer Agent 64.
  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Li, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC advances, 10(49), 29429–29440.
  • Royal Society of Chemistry. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Retrieved from [Link]

  • Scott, J. S., & Waring, M. J. (2021). Target Engagement Assays in Early Drug Discovery. Journal of medicinal chemistry, 64(17), 12349–12377.
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  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage of PARP detected by western blot. HT-29 cells were treated... Retrieved from [Link]

  • ResearchGate. (2020, March 5). (PDF) Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. Retrieved from [Link]

  • PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • ResearchGate. (2025, December 25). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed. (2016, February 12). Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A. Retrieved from [Link]

  • NextSDS. (n.d.). 5-BroMo-6-MethylpicolinaMide — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed. (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Retrieved from [Link]

  • LookChem. (2025, May 20). 5-bromo-6-fluoroquinoline - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Apprachem. (n.d.). 5-bromo-6-fluoro-N-methylpyridin-2-amine. Retrieved from [Link]

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Comparative

A Comparative Analysis of 5-Bromo-6-fluoro-N-methylpicolinamide and its Non-fluorinated Counterpart in the Context of Kinase Inhibitor Discovery

A Technical Guide for Researchers in Drug Development In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into a lead compound is a well-established strategy to modulate its pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into a lead compound is a well-established strategy to modulate its pharmacological profile. This guide provides a comprehensive comparison between 5-Bromo-6-fluoro-N-methylpicolinamide and its non-fluorinated analog, 5-Bromo-N-methylpicolinamide. We will delve into their physicochemical properties, synthetic pathways, and potential performance as kinase inhibitors, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target. The picolinamide scaffold is a versatile starting point for the development of various enzyme inhibitors, and understanding the impact of fluorination is crucial for optimizing drug candidates.[1]

Molecular Profiles: The Impact of a Single Fluorine Atom

The introduction of a fluorine atom at the 6-position of the picolinamide ring, ortho to the nitrogen, is expected to have a profound effect on the molecule's electronic and physical properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influence metabolic stability, and affect the compound's lipophilicity and membrane permeability.

Property5-Bromo-N-methylpicolinamide5-Bromo-6-fluoro-N-methylpicolinamide
Molecular Formula C₇H₇BrN₂OC₇H₆BrFN₂O
Molecular Weight 215.05 g/mol 233.04 g/mol
Predicted logP 1.351.60
Predicted pKa (Pyridine N) 2.51.5
CAS Number 845305-87-5[2]Not available

Predicted values were generated using publicly available chemical property prediction tools. These values are for estimation purposes and may differ from experimental results.

The predicted increase in logP for the fluorinated analog suggests a slight increase in lipophilicity, which can influence cell membrane permeability and plasma protein binding. The predicted decrease in the pKa of the pyridine nitrogen is a direct consequence of the electron-withdrawing nature of the adjacent fluorine atom, which can impact the molecule's interaction with its biological target and its solubility profile at physiological pH.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of both compounds is achievable through standard amide coupling reactions. The key difference lies in the availability and synthesis of the starting picolinic acid derivatives.

Synthesis of 5-Bromo-N-methylpicolinamide

The non-fluorinated counterpart can be synthesized from commercially available 5-bromopicolinic acid. The carboxylic acid is first activated, typically by conversion to an acid chloride with an agent like thionyl chloride, followed by reaction with methylamine to form the final amide.

Synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide

The synthesis of the fluorinated analog begins with a different precursor, Methyl 5-bromo-6-fluoropicolinate.[3][4] This ester can be directly converted to the desired N-methylamide via aminolysis with methylamine. This route avoids the need to handle a potentially reactive acid chloride of the fluorinated picolinic acid.

Diagram of Synthetic Workflow

G cluster_0 Non-Fluorinated Synthesis cluster_1 Fluorinated Synthesis A 5-Bromopicolinic Acid B 5-Bromopicolinoyl chloride A->B SOCl₂ C 5-Bromo-N-methylpicolinamide B->C CH₃NH₂ D Methyl 5-bromo-6-fluoropicolinate E 5-Bromo-6-fluoro-N-methylpicolinamide D->E CH₃NH₂

Caption: Comparative synthetic pathways for the two picolinamide derivatives.

Comparative Biological Performance: A Focus on VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][5] Small molecule inhibitors of VEGFR-2 are therefore a major focus of cancer drug discovery.[6] The picolinamide scaffold has been successfully utilized to generate potent VEGFR-2 inhibitors.[7]

While no direct comparative data for the two title compounds is available, we can infer the likely impact of fluorination based on structure-activity relationship (SAR) studies of similar kinase inhibitors. In many cases, the introduction of a fluorine atom at a strategic position can enhance binding affinity and improve metabolic stability. For instance, in a series of pyrazolo[3,4-d]pyrimidine-based VEGFR-2 inhibitors, the fluorinated analog 12b was identified as a highly potent compound, with an IC50 value comparable to the approved drug sorafenib.[8]

Representative Performance Data (VEGFR-2 Inhibition)

CompoundDescriptionRepresentative IC₅₀ (nM)
Sorafenib Approved Multi-kinase Inhibitor49[8]
Compound A Non-fluorinated Picolinamide Analog87 - 1220 (Range for similar non-fluorinated picolinamides)[1]
Compound B Fluorinated Analog (e.g., 12b )92[8]

This table presents representative data to illustrate the potential impact of fluorination. The values for Compounds A and B are from related but structurally different series of VEGFR-2 inhibitors and are intended for illustrative purposes only.

The enhanced potency of fluorinated analogs can often be attributed to several factors:

  • Altered Electrostatics: The C-F bond can engage in favorable orthogonal multipolar interactions with the protein backbone.

  • Conformational Control: The fluorine atom can influence the preferred conformation of the molecule, pre-organizing it for a more favorable binding pose in the kinase active site.

  • Metabolic Blocking: Fluorine can be installed at a metabolically labile position to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

Diagram of Biological Evaluation Workflow

G A Synthesized Compounds (Fluorinated and Non-fluorinated) B VEGFR-2 Kinase Inhibition Assay A->B D PAMPA (Permeability Assay) A->D E Microsomal Stability Assay A->E C Determine IC₅₀ Values B->C F Data Analysis and SAR C->F D->F E->F

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-6-fluoro-N-methylpicolinamide

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper man...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents like 5-Bromo-6-fluoro-N-methylpicolinamide are not mere regulatory hurdles; they are foundational to ensuring a safe research environment, protecting our ecosystem, and maintaining the validity of our experimental outcomes.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, a thorough risk assessment is paramount. The primary hazards associated with halogenated picolinamides necessitate stringent adherence to safety protocols.

Table 1: Hazard Summary and Required PPE

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.Handle in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust.[2]
Skin Irritation Causes skin irritation.Chemical-resistant gloves, lab coat.Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse.[4]
Eye Irritation Causes serious eye irritation.[2]Safety goggles with side-shields or a face shield.[2]Avoid contact with eyes. Ensure eyewash stations are readily accessible.[5]
Respiratory Irritation May cause respiratory irritation.[2]Use in a chemical fume hood. If not possible, an approved respirator may be required.[6]Avoid inhaling dust or vapors.[2]

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper disposal of 5-Bromo-6-fluoro-N-methylpicolinamide is strict segregation. Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[7] Co-mingling this waste with non-halogenated solvents complicates and increases the cost of disposal.[8]

Workflow for Waste Segregation and Collection

Caption: Waste Segregation and Initial Processing Workflow.

Step-by-Step Disposal Protocols

Follow these procedures to ensure safe and compliant disposal of all waste streams associated with 5-Bromo-6-fluoro-N-methylpicolinamide.

Protocol 1: Disposal of Unused or Surplus Product

Surplus or expired 5-Bromo-6-fluoro-N-methylpicolinamide must be disposed of as hazardous waste.

  • Do Not Attempt Neutralization: Never attempt to neutralize or dispose of the chemical down the drain.

  • Containerize: Ensure the product remains in its original, clearly labeled container if possible. If transferring, use a compatible, sealed container.

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "5-Bromo-6-fluoro-N-methylpicolinamide".[9]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[9]

  • Professional Disposal: Arrange for pickup by a licensed professional waste disposal service.[6] The standard treatment for such waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting acidic gases (like HBr and HF).[6][10]

Protocol 2: Disposal of Contaminated Solid Waste

This includes items such as gloves, bench paper, weighing boats, and pipette tips that have come into direct contact with the chemical.

  • Collection: Place all contaminated solid waste into a designated, durable, and leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic Solid Waste" and list "5-Bromo-6-fluoro-N-methylpicolinamide" as a primary constituent.

  • Storage: Keep the container sealed when not in use and store it in your lab's designated satellite accumulation area.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Protocol 3: Decontamination and Disposal of Empty Containers

Empty containers that held 5-Bromo-6-fluoro-N-methylpicolinamide must be decontaminated before disposal to be considered non-hazardous.

  • Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[9]

  • Rinsate Collection: Crucially, the first rinsate must be collected and disposed of as halogenated hazardous liquid waste. [9] Add it to your designated halogenated liquid waste container. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. Always confirm with your institution's Environmental Health and Safety (EHS) office.

  • Container Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy for decontaminated glassware or plasticware.[9]

Protocol 4: Spill Management and Cleanup

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, and wear the appropriate PPE as detailed in Table 1.[2]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[2] For liquid spills, use an inert absorbent material like vermiculite or sand.[9]

  • Collection: Place the spilled material and any contaminated absorbent into a sealed, clearly labeled container for disposal as hazardous waste.[9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[4][9] All cleaning materials (wipes, etc.) must be collected and disposed of as halogenated solid hazardous waste.[9]

Disposal Decision Tree

Caption: Decision tree for proper waste stream management.

By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety and responsibility. This not only protects you and your colleagues but also upholds the integrity of your research and the reputation of your institution.

References

  • Capot Chemical. (2019, October 23). MSDS of 5-Bromo-6-fluoroisoquinoline. Retrieved from Capot Chemical.

  • CymitQuimica. (2024, November 1). SAFETY DATA SHEET. Retrieved from CymitQuimica.

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIs.

  • QuestSpecialty. Safety Data Sheet. Retrieved from QuestSpecialty.

  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from EPA.

  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from EPA.

  • Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination. Retrieved from Triumvirate Environmental.

  • BenchChem. (2025). Safe Disposal of 5-Bromo-6-methylpicolinaldehyde: A Procedural Guide. Retrieved from BenchChem.

  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific.

  • Kansas State University. Bromine Safety & Standard Operating Procedures. Retrieved from K-State.

  • Fisher Scientific. SAFETY DATA SHEET. Retrieved from Fisher Scientific.

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from California Code of Regulations.

  • Cornell University Environment, Health and Safety. 9.3 Decontamination Procedures. Retrieved from Cornell University.

  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP. Retrieved from Providence College.

  • ChemicalBook. (2026, January 3). 5-bromo-6-methyl-3-nitropyridin-2-amine - Safety Data Sheet. Retrieved from ChemicalBook.

  • MIT Environmental Health & Safety. Lab Cleanouts. Retrieved from MIT EHS.

  • University of Vermont Environmental Health and Safety. 7.2 Organic Solvents. Retrieved from University of Vermont.

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from Kemicentrum.

  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. Retrieved from MIT PSFC.

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from Nipissing University.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-6-fluoro-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Understanding the Risks Based on the hazard profiles of similar chemical structures, 5-Bromo-6-fluoro-N-methylpicolinamide should be hand...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of similar chemical structures, 5-Bromo-6-fluoro-N-methylpicolinamide should be handled as a substance with the potential for the following hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

These potential hazards necessitate a stringent and proactive approach to personal protection to minimize exposure and ensure a safe laboratory environment.

The Core Principle: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not merely a checklist but a systematic approach to creating multiple barriers between the researcher and the chemical. The causality behind each PPE recommendation is rooted in mitigating the specific risks identified in the hazard assessment.

Primary Engineering Control: The Chemical Fume Hood

Why it's essential: The primary and most critical safety measure is to handle 5-Bromo-6-fluoro-N-methylpicolinamide within a certified and properly functioning chemical fume hood.[3] This engineering control is designed to capture and exhaust dust, vapors, and aerosols at the source, significantly reducing the risk of inhalation, which is a primary route of exposure.[4]

Operational Best Practices:

  • Ensure the fume hood has a current inspection and certification.

  • Work with the sash at the lowest practical height.

  • Keep all chemicals and apparatus at least 6 inches (15 cm) from the face of the hood.

Personal Protective Equipment: Your Last Line of Defense

While engineering controls are paramount, a comprehensive PPE ensemble is mandatory for all personnel handling 5-Bromo-6-fluoro-N-methylpicolinamide.

Eye and Face Protection

The Threat: Chemical splashes are a significant risk, and the predicted serious eye irritation potential of this compound demands robust protection.[4]

Recommendations:

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields.

  • Best Practice/Higher Risk Operations: Chemical splash goggles should be worn, especially when handling larger quantities or if there is a heightened risk of splashing.

  • Maximum Protection: For tasks with a high potential for splashing or aerosol generation (e.g., transfers of large volumes, heating), a face shield worn over chemical splash goggles is the recommended standard.[5]

Protection Level Equipment Rationale
Minimum Safety Glasses with Side ShieldsProtects against incidental, low-energy impacts and minor splashes from the front.
Best Practice Chemical Splash GogglesForms a seal around the eyes, offering superior protection from splashes from all angles.[4]
Maximum Protection Face Shield over GogglesProvides full-face protection from splashes and is crucial for high-risk procedures.[5]
Hand Protection

The Threat: Direct skin contact is a likely route of exposure, with the potential for skin irritation.[1]

Recommendations:

  • Glove Type: Chemical-resistant gloves are mandatory. Disposable nitrile gloves generally provide adequate short-term protection against a range of chemicals and are a suitable choice for incidental contact.[5]

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For more extensive manipulations or when handling higher concentrations, consider double-gloving. This practice allows for the removal of the outer glove immediately upon contamination while keeping an inner glove as a secondary barrier.[6]

  • Proper Removal: Utilize the proper glove removal technique to avoid contaminating your skin.

Experimental Workflow for Glove Selection and Use:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Task Assess Task (e.g., weighing, transfer, reaction) Select Gloves Select Appropriate Gloves (e.g., Nitrile for incidental contact) Assess Task->Select Gloves Inspect Gloves Inspect Gloves for Defects Select Gloves->Inspect Gloves Don Gloves Don Gloves (Consider double-gloving) Inspect Gloves->Don Gloves Perform Task Perform Chemical Handling Task Don Gloves->Perform Task Monitor Contamination Monitor for Contamination Perform Task->Monitor Contamination Remove Outer Glove If Contaminated: Remove Outer Glove Immediately Monitor Contamination->Remove Outer Glove Contamination Event Remove Gloves Remove Gloves Using Proper Technique Monitor Contamination->Remove Gloves Task Complete Remove Outer Glove->Perform Task With fresh outer glove Wash Hands Wash Hands Thoroughly Remove Gloves->Wash Hands Dispose Gloves Dispose of Gloves in Hazardous Waste Wash Hands->Dispose Gloves

Caption: Workflow for proper glove selection and use.

Body Protection

The Threat: Protecting the skin on the arms and body from potential spills and contamination.

Recommendations:

  • A buttoned, long-sleeved laboratory coat is the minimum requirement.[5]

  • For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Ensure that legs are fully covered (long pants) and that shoes completely enclose the foot (no open-toed or open-heeled shoes).[5]

Respiratory Protection

The Threat: Inhalation of fine dust particles or aerosols, which may cause respiratory irritation.[1]

Recommendations:

  • Primary Control: As stated, a chemical fume hood is the primary method of respiratory protection.

  • Secondary Protection: In situations where engineering controls are not sufficient or during spill clean-up outside of a hood, respiratory protection may be necessary. A risk assessment should be conducted to determine the appropriate type of respirator. For nuisance dust exposures, a NIOSH-approved N95 or P100 particulate respirator may be sufficient.[2] For larger spills or situations with potential for higher vapor concentrations, a respirator with organic vapor and acid gas cartridges may be required.[2][6]

  • Fit Testing: The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit testing, as per OSHA regulations.[5]

Spill Management and Decontamination

In the event of a spill, a swift and safe response is crucial to prevent exposure and environmental contamination.

Immediate Actions:

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the room.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including double gloves, chemical splash goggles, a lab coat, and if necessary, respiratory protection.[3]

Spill Cleanup Procedure:

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][3] For liquid spills, use an inert absorbent material like vermiculite or sand.[3]

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[1][3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[3]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical handling lifecycle.

Waste Segregation and Collection:

  • Chemical Waste: All solid waste contaminated with 5-Bromo-6-fluoro-N-methylpicolinamide and any solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][7]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.[1]

  • Empty Containers: Empty containers that held the compound should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local EHS guidelines, which must be consulted.[3]

Disposal Workflow:

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid Waste Solid Waste & Contaminated PPE Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Hazardous Waste Container Liquid Waste Liquid Waste & Rinsate Liquid Waste->Hazardous Waste Container Empty Containers Empty Containers Triple Rinse Triple Rinse Container Empty Containers->Triple Rinse Store Securely Store Waste in Designated Area Hazardous Waste Container->Store Securely Collect Rinsate Collect First Rinsate as Hazardous Waste Triple Rinse->Collect Rinsate Decontaminated Container Disposal Dispose of Rinsed Container per Institutional Protocol Triple Rinse->Decontaminated Container Disposal After rinsing Collect Rinsate->Hazardous Waste Container Professional Disposal Arrange Pickup by Licensed Waste Disposal Service Store Securely->Professional Disposal

Caption: Workflow for the disposal of chemical waste.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][7]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][8]

Always have the Safety Data Sheet (or this guide, in its absence) available to provide to emergency responders.

References

  • Capot Chemical. (2019, October 23). MSDS of 5-Bromo-6-fluoroisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-6-fluoropicolinate. PubChem Compound Database. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET for 5-Bromo-2-methyl-2-pentene. Retrieved from [Link]

  • NextSDS. (n.d.). 5-BroMo-6-MethylpicolinaMide — Chemical Substance Information. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

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